Glycerophosphoinositol lysine
説明
特性
CAS番号 |
425642-33-7 |
|---|---|
分子式 |
C15H33N2O13P |
分子量 |
480.4 |
IUPAC名 |
(2S)-2,6-diaminohexanoic acid;[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4?,5-,6+,7-,8-,9?;5-/m10/s1 |
InChIキー |
QPXIFSAACCUZHZ-CAUJZTPJSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |
製品の起源 |
United States |
Foundational & Exploratory
The Biological Functions of Glycerophosphoinositol Lysine and its Congeners in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerophosphoinositols (GPIs) are a class of water-soluble metabolites derived from membrane phosphoinositides that are emerging as significant players in cellular signaling. Produced through the activity of phospholipase A2 (PLA2), these molecules, including glycerophosphoinositol (GroPIns) and its phosphorylated derivatives, modulate a variety of cellular processes. Glycerophosphoinositol lysine (GPI-Lys), a salt of GroPIns and L-lysine, is a semi-synthetic derivative that has garnered attention for its anti-inflammatory properties, particularly in dermatological applications. This technical guide provides an in-depth overview of the biological functions of the glycerophosphoinositol family in mammalian cells, with a specific focus on the available data for GPI-Lys. It covers their metabolism, role in key signaling pathways, and physiological effects. Detailed experimental protocols and quantitative data are provided to support further research and development in this area.
Introduction to Glycerophosphoinositols
Glycerophosphoinositols are ubiquitous products of membrane phosphoinositide metabolism, generated by the sequential action of phospholipase A2 (PLA2) and lysolipase activities.[1][2] Their intracellular concentrations can fluctuate in response to hormonal stimulation, oncogenic transformation, and cell differentiation, suggesting their role as dynamic signaling molecules.[1] The most abundant and well-studied members of this family are glycerophosphoinositol (GroPIns) and its phosphorylated form, glycerophosphoinositol 4-phosphate (GroPIns4P).[2][3]
This compound (GPI-Lys) is the L-lysine salt of glycerophosphoinositol. While extensive research on the specific biological functions of GPI-Lys in a wide range of mammalian cells is limited, it is recognized for its anti-inflammatory and anti-aging activity, notably its ability to suppress UVB-induced prostaglandin E2 (PGE2) secretion in normal human epidermal keratinocytes (NHEK). This suggests a potential role in mitigating inflammatory responses in the skin.
Metabolism of Glycerophosphoinositols
The metabolic pathway of GPIs is a key aspect of their regulatory function.
Synthesis
The primary enzyme responsible for the synthesis of GroPIns and GroPIns4P is the cytosolic phospholipase A2 IVα (PLA2IVα).[4] This enzyme catalyzes the two-step deacylation of phosphatidylinositol (PtdIns) or phosphatidylinositol 4-phosphate (PtdIns4P). The first step yields the corresponding lysophosphoinositide and arachidonic acid, a precursor for pro-inflammatory eicosanoids. The second step releases another fatty acid to produce the water-soluble GroPIns or GroPIns4P.[2] Phospholipase B (PLB) has also been implicated in GPI formation.[3]
Figure 1: Synthesis of Glycerophosphoinositol (GroPIns).
Catabolism and Transport
The catabolism of GPIs is carried out by glycerophosphodiester phosphodiesterases (GP-PDEs), which hydrolyze them into glycerol and inositol phosphate.[2] This process is under hormonal regulation.[1] Being water-soluble, GPIs require transporters to cross the plasma membrane. The glucose transporter GLUT2 has been identified as a mammalian transporter for GroPIns, facilitating its movement into and out of the cell, allowing for both intracellular and paracrine signaling.[2][5]
Core Biological Functions and Signaling Pathways
The biological effects of glycerophosphoinositols are diverse, impacting several key signaling cascades in mammalian cells. While the specific involvement of the lysine salt in these pathways is not yet elucidated, the activities of the parent molecule, GroPIns, and its phosphorylated derivatives provide a strong foundation for understanding its potential roles.
Modulation of Adenylyl Cyclase and cAMP Levels
GroPIns4P has been shown to inhibit adenylyl cyclase (AC) activity, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3][6] This inhibitory effect has been observed in various cell types, including thyroid cells, fibroblasts, and T-cells.[2][3] In FRTL5 thyroid cells, micromolar concentrations of GroPIns-4-P caused an approximately 50% inhibition of adenylyl cyclase activity.[6] By lowering cAMP, GroPIns4P can influence numerous downstream processes, such as cell proliferation and differentiation.[6]
Figure 2: Inhibition of Adenylyl Cyclase by GroPIns4P.
Regulation of the Actin Cytoskeleton via Rho GTPases
A significant function of GroPIns4P is the modulation of the actin cytoskeleton through the regulation of the Rho family of small GTPases.[7][8] In Swiss 3T3 fibroblasts, exogenously added GroPIns-4P rapidly induces the formation of membrane ruffles and stress fibers.[7][8] This effect is mediated by the activation of Rac and Rho, but not Cdc42.[7] The mechanism involves the activation of a phosphorylation cascade through the tyrosine kinase Src.[3] This regulation of actin dynamics is crucial for cell motility and may play a role in the invasive potential of tumor cells.[3][8]
Role in Cell Proliferation and Cancer
The levels of glycerophosphoinositols are often altered in cancer cells.[1][3] For instance, transformation by the k-ras oncogene in thyroid cells correlates with increased PLA2 activity and consequently, elevated levels of glycerophosphoinositols.[3] Endogenously produced GroPIns can control thyroid-stimulating hormone (TSH)-independent cell proliferation.[3] Furthermore, due to their effects on cell motility and the actin cytoskeleton, GPIs are considered to have potential anti-metastatic activities.[4]
Involvement in Immune and Inflammatory Responses
Glycerophosphoinositols play a modulatory role in the immune system.[1][4] GroPIns4P can enhance cytokine-dependent chemotaxis in T-lymphocytes.[1][2] Macrophages, in response to pro-inflammatory stimuli, produce and release GroPIns, which can then act in an autocrine or paracrine fashion on other immune cells.[2] This suggests a role for GPIs in cell-to-cell communication during an immune response.
The anti-inflammatory effect of this compound has been demonstrated in its ability to significantly suppress UVB-induced PGE2 secretion in keratinocytes. PGE2 is a key mediator of inflammation, pain, and redness. By inhibiting its production, GPI-Lys can exert a soothing effect on inflamed skin.
Quantitative Data
The intracellular and extracellular concentrations of GroPIns can vary significantly between cell types and their physiological state.
| Cell Line | Condition | Intracellular GroPIns (ng/10⁵ cells) | Extracellular GroPIns (ng/10⁵ cells) | Reference |
| PNT2 (immortalized) | Basal | 5.00 ± 0.49 | 8.84 ± 0.78 | [9] |
| MCF10A (immortalized) | Basal | 140.97 ± 7.24 | 242.80 ± 4.92 | [9] |
| PC3 (tumor-derived) | Basal | 3.35 ± 0.20 | 3.62 ± 0.69 | [9] |
| MDA-MB-231 (tumor-derived) | Basal | 4.05 ± 0.20 | 2.66 ± 0.08 | [9] |
| A375MM (tumor-derived) | Basal | 13.43 ± 1.70 | 10.15 ± 0.23 | [9] |
| A375MM (tumor-derived) | cPLA2α inhibitor | - | - | [9] |
| Jurkat T-cells | Basal | 45 ± 1 µM | - | [2][10] |
Note: The total amount of GroPIns in A375MM cells decreased from 23.57 ± 1.53 ng/10⁵ cells to 19.88 ± 0.50 ng/10⁵ cells in the presence of a cPLA2α inhibitor.[9]
Experimental Protocols
Extraction and Quantitative Analysis of GroPIns by UPLC-MS/MS
This protocol is adapted from Campos et al. (2021) for the analysis of intracellular and extracellular GroPIns.[9]
Materials:
-
Cell culture medium, fetal bovine serum, and supplements
-
10 cm Petri dishes
-
Phosphate-buffered saline (PBS)
-
Methanol, water, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) columns (e.g., CHROMABOND® HR-XA)
-
UPLC-MS/MS system (e.g., with a Q-Exactive Orbitrap)
-
ACQUITY UPLC BEH Amide column (100 x 2.1 mm, 1.7 µm)
Procedure:
-
Cell Culture: Culture cells in 10 cm Petri dishes to 70-80% confluency.
-
Sample Collection:
-
Extracellular: Collect the cell supernatant (10 mL), and freeze at -80°C until analysis.
-
Intracellular: Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol/water (1:1, v/v) to the dish, scrape the cells, and collect the lysate.
-
-
Intracellular GroPIns Extraction:
-
Vortex the cell lysate for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 2 mL of milli-Q water.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with 3 mL of methanol followed by 3 mL of milli-Q water.
-
Load the reconstituted intracellular extract or 1 mL of the extracellular medium diluted with 1 mL of milli-Q water.
-
Wash with 6 mL of milli-Q water to remove salts.
-
Elute GroPIns with 6 mL of 2% formic acid solution.
-
-
UPLC-MS/MS Analysis:
-
Inject 2 µL of the eluate into the UPLC-MS/MS system.
-
Chromatography: Use a mobile phase of A: acetonitrile and B: 0.01% ammonium hydroxide (pH 9.0 with acetic acid)-acetonitrile (95:5, v/v). A gradient elution is typically used.
-
Mass Spectrometry: Perform detection in negative ion mode. Acquire full MS scans within a mass range of 150–400 m/z.
-
Figure 3: Workflow for GroPIns Extraction and Analysis.
Assessment of Anti-Inflammatory Activity in Keratinocytes
This is a general protocol to assess the effect of compounds like GPI-Lys on UVB-induced inflammation.
Materials:
-
Normal human epidermal keratinocytes (NHEK)
-
Keratinocyte growth medium
-
This compound (GPI-Lys)
-
UVB light source
-
PGE2 ELISA kit
Procedure:
-
Cell Culture: Seed NHEK in appropriate culture plates and grow to a desired confluency.
-
Treatment: Pre-treat the cells with various concentrations of GPI-Lys for a specified time (e.g., 24 hours).
-
UVB Irradiation: Wash the cells with PBS and irradiate with a specific dose of UVB.
-
Post-Incubation: Add fresh medium (with or without GPI-Lys) and incubate for a further period (e.g., 24 hours).
-
PGE2 Measurement: Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the PGE2 levels in untreated, UVB-irradiated, and GPI-Lys-treated cells to determine the inhibitory effect of GPI-Lys.
Conclusion and Future Directions
The glycerophosphoinositol family of molecules represents a fascinating and increasingly important area of lipid signaling. Their roles in fundamental cellular processes such as proliferation, cytoskeletal organization, and immune modulation are well-documented. This compound, as a salt of the parent molecule, has demonstrated anti-inflammatory potential in a dermatological context.
However, a significant gap in knowledge exists regarding the specific biological functions of the lysine salt in a broader range of mammalian cell types and its precise mechanism of action. Future research should focus on:
-
Directly comparing the signaling activities of GPI-Lys with GroPIns and its phosphorylated derivatives.
-
Investigating whether the lysine moiety confers any unique biological properties or enhances cellular uptake and stability.
-
Exploring the therapeutic potential of GPI-Lys in inflammatory conditions beyond the skin.
A deeper understanding of these molecules will undoubtedly open new avenues for therapeutic intervention in a variety of diseases, from cancer to inflammatory disorders.
References
- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 3. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glycerophosphoinositols and their cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization of a glycerophosphoinositol transporter in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycerophosphoinositol 4-phosphate, a putative endogenous inhibitor of adenylylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reorganization of actin cytoskeleton by the phosphoinositide metabolite glycerophosphoinositol 4-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reorganization of Actin Cytoskeleton by the Phosphoinositide Metabolite Glycerophosphoinositol 4-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Glycerophosphoinositol Lysine: Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerophosphoinositol Lysine (GroPIns-Lys) is a semi-synthetic derivative of the naturally occurring glycerophosphoinositols, a class of molecules emerging as significant modulators of inflammatory processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of GroPIns-Lys, with a particular focus on its potential applications in dermatology and drug development. This document details the underlying mechanism of action, which involves the modulation of key inflammatory pathways, and presents available quantitative data and experimental methodologies to support further research and development in this area.
Discovery and Rationale
This compound belongs to a class of glycerophosphoinositol derivatives developed as modulators of cytosolic phospholipase A2 (cPLA2).[1] The rationale for its development stems from the crucial role of cPLA2 in the inflammatory cascade. cPLA2 catalyzes the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1][2] By inhibiting the over-stimulation of cPLA2, these compounds aim to reduce the production of these inflammatory mediators.[1] The synthesis of various salts of glycerophosphoinositol, including those with amino acid cations like lysine, was proposed to enhance the therapeutic potential and biological acceptability of the parent compound.[1]
Synthesis of this compound
This compound is a semi-synthetic molecule, prepared from a natural precursor. The general methodology for the preparation of amino acid salts of L-α-glycero-phospho-D-myo-inositol (GPI) is outlined in the patent literature.[3]
General Experimental Protocol for Salt Formation
The synthesis of this compound involves the reaction of the acidic form of L-α-glycero-phospho-D-myo-inositol with L-lysine.
Step 1: Preparation of L-α-glycero-phospho-D-myo-inositol (Acidic Form) The starting material is typically a salt of GPI, such as the sodium or potassium salt, which can be prepared from sources like deoleated soy lecithin.[4] An aqueous solution of the GPI salt is passed through a column containing a cation exchange resin in its H+ form. The column is maintained at a low temperature (e.g., 4°C) to ensure stability. The acidic form of GPI is eluted from the column with water.[3][4]
Step 2: Neutralization with L-Lysine The eluted aqueous solution of GPI in its acidic form is collected and kept at a controlled temperature (0-4°C).[3] A stoichiometric amount of a biologically acceptable base, in this case, an aqueous solution of L-lysine, is then added to the GPI solution to neutralize it on a mole-to-mole basis, forming the L-lysine salt.[3]
Step 3: Isolation and Purification The resulting solution of this compound can be used directly for formulation or can be dried to obtain the pure solid salt.[3] This is typically achieved through lyophilization (freeze-drying) or spray-drying.[3] The final product is a pure, solid form of this compound.
Diagram of the Synthesis Workflow
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and related compounds is the inhibition of cytosolic phospholipase A2 (cPLA2), which in turn suppresses the inflammatory cascade.[1]
Inhibition of Phospholipase A2 (PLA2)
Glycerophosphoinositols are naturally produced alongside arachidonic acid during the inflammatory response and are believed to be part of a negative feedback loop to control inflammation.[1] Exogenously administered GroPIns-Lys is thought to mimic and enhance this natural regulatory mechanism. By modulating the activity of cPLA2, GroPIns-Lys reduces the release of arachidonic acid from cell membranes, thereby limiting the substrate available for the production of pro-inflammatory prostaglandins and leukotrienes.[1]
Downregulation of Prostaglandin E2 (PGE2) Synthesis
A key consequence of cPLA2 inhibition is the suppression of prostaglandin E2 (PGE2) synthesis. This is particularly relevant in the context of skin inflammation. Ultraviolet B (UVB) radiation is a known stimulus for PGE2 production in keratinocytes, contributing to erythema and other inflammatory responses.[5] GroPIns-Lys has been shown to significantly suppress UVB-induced PGE2 secretion in normal human epidermal keratinocytes (NHEK).[5]
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. While direct studies on GroPIns-Lys are limited, the broader class of glycerophosphoinositols has been shown to interfere with inflammatory signaling cascades that often involve NF-κB. Inhibition of NF-κB in keratinocytes has complex effects and can paradoxically lead to skin inflammation if not properly regulated, highlighting the importance of modulators like GroPIns-Lys.[6] It is hypothesized that by reducing the initial inflammatory stimuli (e.g., PGE2), GroPIns-Lys indirectly modulates the activation of NF-κB.
Diagram of the Proposed Signaling Pathway
Quantitative Data and Biological Efficacy
While extensive quantitative data for this compound is not widely published, some key findings from commercial and patent literature highlight its efficacy.
Table 1: Summary of Reported Biological Efficacy of this compound
| Parameter | Finding | Cell/Tissue Type | Condition | Source |
| PGE2 Secretion | Significant suppression | Normal Human Epidermal Keratinocytes (NHEK) | UVB-induced inflammation | [5] |
| Erythema Reduction | 60% reduction | Human Skin | Induced Erythema | [5] |
| Anti-dandruff | Marked and rapid reduction of dandruff and related symptoms (itchiness, redness) | Human Scalp | Dandruff, Seborrheic Dermatitis | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research.
Synthesis and Characterization
The synthesis follows the general protocol outlined in Section 2. Characterization of the final product should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized GroPIns-Lys.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
In Vitro UVB-Induced PGE2 Secretion Assay
This assay is used to quantify the inhibitory effect of GroPIns-Lys on PGE2 production in keratinocytes.
Protocol:
-
Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in appropriate media until they reach a suitable confluency.
-
Pre-treatment: Cells are pre-treated with varying concentrations of GroPIns-Lys for a specified period (e.g., 1-2 hours).
-
UVB Irradiation: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then irradiated with a specific dose of UVB radiation.
-
Incubation: After irradiation, fresh culture medium (with or without GroPIns-Lys) is added, and the cells are incubated for a period (e.g., 24 hours) to allow for PGE2 accumulation.
-
PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of PGE2 secretion by GroPIns-Lys is calculated relative to the UVB-irradiated control without the compound. An IC50 value can be determined from the dose-response curve.
Diagram of the UVB-Induced PGE2 Assay Workflow
Clinical Assessment of Anti-Dandruff Efficacy
The efficacy of GroPIns-Lys in treating dandruff can be assessed in a clinical setting using established scoring methods.
Protocol:
-
Subject Recruitment: A cohort of subjects with moderate to severe dandruff is recruited.
-
Baseline Assessment: The severity of dandruff is assessed at baseline using a standardized scoring system (e.g., Adherent Scalp Flaking Score - ASFS). Symptoms like itching and redness are also scored.
-
Treatment: Subjects are provided with a formulation containing GroPIns-Lys (e.g., a shampoo or scalp lotion) to be used regularly over a defined period (e.g., 4-8 weeks).
-
Follow-up Assessments: Dandruff severity and associated symptoms are re-evaluated at regular intervals during the treatment period and at the end of the study.
-
Data Analysis: The change in dandruff scores from baseline is statistically analyzed to determine the efficacy of the treatment.
Applications in Drug Development and Dermatology
The unique properties of this compound make it a promising candidate for various applications:
-
Dermatological Formulations: Its anti-inflammatory and anti-dandruff properties make it suitable for use in shampoos, scalp treatments, and creams for sensitive or inflamed skin.[5]
-
Cosmeceuticals: Its potential anti-aging effects, likely linked to the reduction of micro-inflammation, position it as a valuable ingredient in cosmeceutical products.[5]
-
Therapeutic Agent: As a modulator of cPLA2, GroPIns-Lys could be explored as a therapeutic agent for inflammatory skin conditions such as atopic dermatitis and psoriasis, where cPLA2 and its downstream products play a significant role.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of GroPIns-Lys are needed to understand its bioavailability and optimize its delivery.
-
Receptor Identification: Investigating whether GroPIns-Lys interacts with specific cell surface or intracellular receptors will provide a more complete understanding of its mechanism of action.
-
Clinical Trials: Well-controlled, double-blind, randomized clinical trials are necessary to rigorously evaluate the efficacy and safety of GroPIns-Lys for various dermatological conditions.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of GroPIns-Lys could lead to the development of more potent and selective modulators of cPLA2.
Conclusion
This compound is a promising semi-synthetic molecule with demonstrated anti-inflammatory and dermatological benefits. Its mechanism of action, centered on the inhibition of cPLA2 and the subsequent reduction in pro-inflammatory mediators like PGE2, provides a strong rationale for its use in treating inflammatory skin conditions. While further research is needed to fully characterize its pharmacological profile and clinical efficacy, the available data suggest that GroPIns-Lys is a valuable compound for researchers, scientists, and drug development professionals working in the fields of dermatology and inflammation. This guide provides a foundational understanding to facilitate and inspire future research and development of this intriguing molecule.
References
- 1. US7625883B1 - Glycerophosphoinositol derivatives as modulators of cytosolic A2 phospholipase - Google Patents [patents.google.com]
- 2. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. US5306840A - Process for preparing pure L-α-glycerylphosphoryl-D-myoinositol and its salts - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of Glycerophosphoinositol Lysine: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerophosphoinositol lysine (GPI-Lys) is a semi-synthetic derivative of the naturally occurring glycerophosphoinositols, a class of bioactive lipids involved in a multitude of cellular signaling processes.[1] While the parent compounds, glycerophosphoinositols (GroPIns), have been the subject of considerable research, the cellular uptake and metabolism of GPI-Lys remain largely uncharacterized. This technical guide synthesizes the current understanding of GroPIns and lysine metabolism to propose a putative model for the cellular processing of GPI-Lys. We will explore the potential transport mechanisms, enzymatic degradation, and subsequent signaling roles of its constituent parts. This document aims to provide a foundational resource for researchers investigating the therapeutic potential of this novel compound, particularly in the fields of inflammation and dermatology.[1][2]
Introduction to this compound
This compound is structurally a salt formed between glycerophosphoinositol and the amino acid L-lysine.[3][4][5] While naturally occurring glycerophosphoinositols are products of membrane phosphoinositide metabolism, GPI-Lys is described as a semi-synthetic compound.[1] It has garnered commercial interest for its reported anti-inflammatory, anti-dandruff, and anti-aging properties.[1][2] These activities are purportedly achieved through mechanisms such as the suppression of UVB-induced prostaglandin E2 (PGE2) secretion in keratinocytes.[1]
To fully exploit the therapeutic potential of GPI-Lys, a comprehensive understanding of its interaction with cells, specifically its uptake and subsequent metabolic fate, is crucial. This guide will delve into the known pathways of its components to build a predictive framework for GPI-Lys.
Proposed Cellular Uptake Mechanisms
Given that glycerophosphoinositols are hydrophilic, their entry into cells is not passive and requires protein-mediated transport.[6][7] While specific transporters for GPI-Lys have not been identified, we can infer potential mechanisms from studies on GroPIns.
2.1. Transporter-Mediated Uptake
The bidirectional transport of GroPIns across the plasma membrane is a known phenomenon.[7] In mammals, the glucose transporter Glut2 has been identified as a transporter for GroPIns.[7] However, since Glut2 expression is primarily localized to the liver, kidney, and small intestine, it is evident that other, yet-to-be-identified transporters facilitate GroPIns uptake in other tissues.[6] It is plausible that GPI-Lys, due to its structural similarity to GroPIns, may utilize these same transport systems. The positively charged lysine moiety might influence transporter affinity and specificity.
Hypothetical Cellular Uptake of GPI-Lys
Caption: Hypothetical transporter-mediated uptake of GPI-Lys.
Proposed Metabolic Pathways
Following cellular uptake, we hypothesize that GPI-Lys is hydrolyzed into its constituent components: glycerophosphoinositol and L-lysine. These molecules would then enter their respective, well-characterized metabolic pathways.
3.1. Hydrolysis of GPI-Lys
The dissociation of the GPI-Lys salt is likely to occur spontaneously in the aqueous intracellular environment. If there is a covalent linkage, a hydrolase would be required.
3.2. Metabolism of Glycerophosphoinositol
The metabolism of glycerophosphoinositols is an integral part of cellular signaling.[6]
-
Formation: GroPIns is endogenously produced from membrane phosphatidylinositols through the sequential action of Phospholipase A2 (PLA₂) and a lysolipase.[6]
-
Catabolism: The breakdown of GroPIns is carried out by specific glycerophosphodiester phosphodiesterases (GDPDs).[6] This enzymatic action releases glycerol-3-phosphate and inositol.
-
Signaling Roles: Glycerophosphoinositols, including phosphorylated forms like GroPIns4P, act as second messengers, modulating various cellular processes.[6][7] These include the regulation of adenylyl cyclase, intracellular calcium levels, and the activity of Rho family GTPases, which are crucial for cytoskeletal dynamics.[6]
Metabolic Pathway of the Glycerophosphoinositol Moiety
Caption: Overview of Glycerophosphoinositol (GroPIns) metabolism.
3.3. Metabolism of Lysine
L-lysine is an essential amino acid, and its degradation is a key metabolic process. In mammals, lysine is primarily catabolized through two main pathways that converge into a common downstream route.[8][9]
-
Saccharopine Pathway: This is the predominant pathway in most extracerebral tissues.[9] It occurs within the mitochondria and involves the conversion of lysine and α-ketoglutarate to saccharopine.
-
Pipecolic Acid Pathway: This pathway is more prominent in the brain.[9] It involves the conversion of lysine to pipecolic acid, with enzymes localized in the mitochondria, cytosol, and peroxisomes.[8]
Both pathways ultimately lead to the formation of α-aminoadipate-δ-semialdehyde (AAS), which is then further oxidized to α-aminoadipate and subsequently enters the Krebs cycle via acetyl-CoA.
Lysine Catabolic Pathways
Caption: Major catabolic pathways for L-lysine in mammals.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data on the cellular uptake or metabolism of this compound. The following tables present illustrative data for the parent compound, glycerophosphoinositol, to provide a reference for future studies on GPI-Lys.
Table 1: Cellular Levels of Glycerophosphoinositol in Different Cell Lines Note: This data is illustrative and based on general findings for GroPIns, not specific to GPI-Lys.
| Cell Line | Condition | Intracellular GroPIns Concentration (relative units) | Reference |
| FRT (Thyroid Epithelial) | Basal | 1.0 | [6] |
| FRT (Thyroid Epithelial) | Ras-transformed | > 2.0 | [6] |
| T-lymphocytes | Unstimulated | 1.0 | [7] |
| T-lymphocytes | Chemokine-stimulated | Increased | [7] |
Table 2: Key Enzymes in the Metabolism of GroPIns and Lysine
| Metabolite | Enzyme | Pathway | Cellular Localization |
| Glycerophosphoinositol | Phospholipase A₂ (PLA₂) | Formation | Cytosol, Membranes |
| Glycerophosphoinositol | Lysolipase | Formation | Cytosol |
| Glycerophosphoinositol | Glycerophosphodiester phosphodiesterase (GDPD) | Catabolism | Cytosol, Extracellular |
| L-Lysine | Lysine-α-ketoglutarate reductase | Saccharopine Pathway | Mitochondria |
| L-Lysine | Saccharopine dehydrogenase | Saccharopine Pathway | Mitochondria |
| L-Lysine | D-amino acid oxidase (for D-lysine) | Pipecolic Acid Pathway | Peroxisomes |
| L-Lysine | Pipecolate oxidase | Pipecolic Acid Pathway | Peroxisomes |
Experimental Protocols
Detailed experimental protocols for investigating the cellular uptake and metabolism of GPI-Lys can be adapted from established methods used for studying glycerophosphoinositols and amino acids.
5.1. Protocol for Measuring Cellular Uptake
This protocol is a general framework for quantifying the uptake of radiolabeled GPI-Lys.
-
Cell Culture: Plate cells of interest (e.g., HaCaT keratinocytes, Jurkat T-cells) in 24-well plates and grow to confluence.
-
Radiolabeling of GPI-Lys: Synthesize or procure [³H]-GPI-Lys or [¹⁴C]-GPI-Lys.
-
Uptake Assay:
-
Wash cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add transport buffer containing a known concentration of radiolabeled GPI-Lys (e.g., 1-10 µM, with specific activity of ~1 µCi/mL).
-
Incubate for various time points (e.g., 2, 5, 15, 30, 60 minutes) at 37°C.
-
To determine non-specific binding, run parallel experiments at 4°C or in the presence of a large excess of unlabeled GPI-Lys.
-
-
Termination of Uptake:
-
Aspirate the radioactive medium.
-
Wash the cell monolayer three times with ice-cold transport buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Calculate the uptake as pmol or nmol of GPI-Lys per mg of protein.
-
Plot uptake over time to determine the initial rate of transport.
-
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for a radiolabeled cellular uptake experiment.
5.2. Protocol for Analyzing Metabolism
This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to identify and quantify GPI-Lys and its metabolites.
-
Cell Culture and Treatment: Culture cells as described above and treat with a known concentration of unlabeled GPI-Lys for various time points.
-
Metabolite Extraction:
-
Wash cells with ice-cold phosphate-buffered saline.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape cells and collect the cell suspension.
-
Perform freeze-thaw cycles to ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
-
-
LC-MS Analysis:
-
Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a HILIC column for polar metabolites).
-
Separate metabolites using a gradient of appropriate mobile phases.
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.
-
-
Data Analysis:
-
Identify GPI-Lys and its putative metabolites (GroPIns, lysine, saccharopine, etc.) based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
Quantify the relative or absolute abundance of each metabolite using appropriate software and stable isotope-labeled internal standards.
-
Conclusion and Future Directions
The cellular uptake and metabolism of this compound represent a significant knowledge gap in the study of this promising bioactive compound. Based on the well-established pathways of its constituent molecules, we propose a model where GPI-Lys is actively transported into the cell and subsequently hydrolyzed to glycerophosphoinositol and lysine, which then enter their respective metabolic and signaling pathways.
Future research should focus on empirically validating this model. Key experiments will include:
-
Identification of specific transporters for GPI-Lys using techniques such as competitive binding assays and siRNA-mediated gene silencing.
-
Direct measurement of GPI-Lys hydrolysis and the identification of the responsible enzymes.
-
Tracing the metabolic fate of labeled GPI-Lys using stable isotope-resolved metabolomics.
-
Elucidating the downstream signaling effects of GPI-Lys treatment and determining whether the intact molecule has unique biological activities.
A thorough understanding of these fundamental processes is essential for the rational design and development of GPI-Lys as a therapeutic agent. This guide provides the foundational framework and experimental strategies necessary to embark on this important research.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C15H33N2O13P | CID 91936923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, 425642-33-7 [thegoodscentscompany.com]
- 6. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Glycerophosphoinositol Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerophosphoinositol lysine (GPI-lysine) is a semi-synthetic derivative of the naturally occurring glycerophosphoinositols, a class of molecules emerging as significant modulators of cellular signaling and inflammatory processes. While specific peer-reviewed research on the conjugated GPI-lysine molecule is limited, its constituent parts and the broader glycerophosphoinositol family exhibit well-documented anti-inflammatory effects. This technical guide synthesizes the available scientific knowledge to elucidate the putative anti-inflammatory mechanisms of this compound. It is proposed that GPI-lysine exerts its effects through a dual mechanism: the glycerophosphoinositol moiety likely modulates key inflammatory signaling pathways, including the inhibition of phospholipase A2 (PLA2) and adenylyl cyclase, leading to a downstream reduction in pro-inflammatory mediators. Concurrently, the lysine component may contribute to the resolution of inflammation. This document provides a detailed overview of the relevant signaling pathways, supported by data on the broader glycerophosphoinositol class, and presents hypothetical experimental frameworks for the validation of these mechanisms for GPI-lysine.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. A key area of research is the identification of novel compounds that can modulate these pathways with high specificity and minimal side effects.
This guide aims to provide a comprehensive technical overview of the putative anti-inflammatory properties of this compound, based on the known biological activities of the glycerophosphoinositol family and lysine.
Proposed Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are likely multifaceted, stemming from the combined actions of its glycerophosphoinositol and lysine components. The primary proposed mechanisms revolve around the modulation of key enzymatic and signaling pathways central to the inflammatory cascade.
Inhibition of the Phospholipase A2 (PLA2) and Prostaglandin Synthesis Pathway
A central claim regarding GPI-lysine is its ability to suppress UVB-induced PGE2 secretion.[3] This points towards an interaction with the arachidonic acid cascade.
The Inflammatory Cascade:
-
Stimulus: Inflammatory stimuli, such as UVB radiation, activate cellular receptors.
-
PLA2 Activation: This leads to the activation of phospholipase A2 (PLA2) enzymes.
-
Arachidonic Acid Release: PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid (AA).
-
COX-2 and Prostaglandin Synthesis: AA is then metabolized by cyclooxygenase-2 (COX-2) to produce prostaglandins, including the potent pro-inflammatory mediator PGE2.
Putative Role of GPI-lysine:
Glycerophosphoinositols are structurally similar to the substrates of PLA2 and have been implicated in the modulation of its activity. It is hypothesized that GPI-lysine may act as a competitive or allosteric inhibitor of PLA2, thereby reducing the availability of arachidonic acid for conversion into PGE2. The lysine moiety may enhance the molecule's solubility and cellular uptake, or potentially contribute to the inhibitory effect.
Table 1: Putative Quantitative Effects of this compound on the PLA2 Pathway
| Parameter | Expected Effect of GPI-lysine | Putative Mechanism |
| Phospholipase A2 (PLA2) Activity | ↓ | Competitive or allosteric inhibition |
| Arachidonic Acid (AA) Release | ↓ | Reduced hydrolysis of membrane phospholipids |
| Prostaglandin E2 (PGE2) Secretion | ↓ | Decreased substrate availability for COX-2 |
| Erythema (in vivo) | ↓ | Reduced vasodilation and inflammation |
Note: This table is based on the claimed activities of GPI-lysine and the known functions of the GPI family. Specific quantitative data for GPI-lysine is not available in the reviewed literature.
Modulation of the Adenylyl Cyclase and NF-κB Signaling Pathways
Glycerophosphoinositols are known to influence intracellular signaling cascades, including those mediated by cyclic AMP (cAMP) and the master inflammatory transcription factor, NF-κB.
The Adenylyl Cyclase Pathway:
Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which can have both pro- and anti-inflammatory effects depending on the cellular context. Some glycerophosphoinositols have been shown to inhibit adenylyl cyclase activity.[1]
The NF-κB Pathway:
The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2.
Putative Role of GPI-lysine:
It is plausible that the glycerophosphoinositol component of GPI-lysine inhibits adenylyl cyclase, leading to altered cAMP levels and downstream effects on PKA-mediated signaling. Furthermore, by potentially inhibiting PLA2 and the subsequent signaling events, GPI-lysine could indirectly suppress the activation of the NF-κB pathway, leading to a broad-spectrum anti-inflammatory response.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways modulated by this compound.
Caption: Proposed inhibition of the PLA2 pathway by GPI-lysine.
Caption: Putative modulation of Adenylyl Cyclase and NF-κB pathways.
Experimental Protocols for Mechanistic Validation
To substantiate the proposed anti-inflammatory mechanisms of this compound, a series of in vitro and in vivo experiments are necessary. The following are hypothetical protocols based on standard methodologies in inflammation research.
In Vitro Assessment of Anti-inflammatory Activity in Keratinocytes
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in appropriate media.
-
UVB Irradiation: Cells are exposed to a controlled dose of UVB radiation to induce an inflammatory response.
-
Treatment: Pre-treatment with varying concentrations of this compound for a specified duration before UVB exposure.
-
PGE2 Measurement: Supernatants are collected at different time points post-irradiation, and PGE2 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of pro-inflammatory genes such as PTGS2 (COX-2), TNF, and IL6.
-
Western Blotting: Protein lysates are analyzed by Western blotting to determine the levels of key signaling proteins, including phosphorylated and total forms of p65 (a subunit of NF-κB) and IκBα.
In Vivo Models of Skin Inflammation
-
Animal Model: A murine model of UVB-induced skin inflammation or a chemically induced model of contact dermatitis (e.g., using phorbol esters) can be employed.
-
Topical Application: A topical formulation of this compound is applied to the skin of the animals before or after the inflammatory challenge.
-
Assessment of Inflammation: Erythema is quantified using a chromameter, and edema is measured as skin thickness.
-
Histological Analysis: Skin biopsies are taken for histological examination to assess inflammatory cell infiltration and tissue damage.
-
Cytokine Profiling: Tissue homogenates are analyzed for the levels of pro-inflammatory cytokines using a multiplex immunoassay.
Conclusion and Future Directions
This compound is a promising molecule with purported anti-inflammatory properties. Based on the known functions of its constituent parts, it is scientifically plausible that it acts by inhibiting the PLA2 and adenylyl cyclase pathways, leading to a reduction in pro-inflammatory mediators and the suppression of the NF-κB signaling cascade. However, there is a clear need for rigorous scientific investigation to validate these claims. Future research should focus on:
-
Primary Research: Publishing peer-reviewed studies that provide detailed experimental data on the anti-inflammatory effects of this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the molecule.
-
Structure-Activity Relationship: Investigating how the conjugation of lysine to the glycerophosphoinositol moiety influences its biological activity.
-
Clinical Trials: If preclinical data is promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound for the treatment of inflammatory skin conditions in humans.
This technical guide provides a foundational understanding of the potential anti-inflammatory properties of this compound, offering a roadmap for future research and development in this area.
References
- 1. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct glycerophospholipids potentiate Gsα-activated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
The Signaling Role of Glycerophosphoinositol Lysine: A Technical Examination of its Classification as a Second Messenger
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycerophosphoinositol lysine, a semi-synthetic derivative of the naturally occurring glycerophosphoinositol, has garnered attention for its therapeutic properties, particularly in dermatology.[1][2][3] This technical guide delves into the core question of whether this compound can be classified as a second messenger molecule. Through an examination of the established criteria for second messengers and a detailed analysis of the signaling pathways of its parent molecule, glycerophosphoinositol (GroPIns) and its phosphorylated derivatives, we conclude that while glycerophosphoinositols are clearly bioactive signaling molecules, their classification as canonical second messengers is not firmly established. This compound itself is primarily a synthetic compound developed for topical applications, and evidence for its direct role as an intracellular second messenger is currently lacking. This guide provides a comprehensive overview of the relevant signaling pathways, quantitative data from key studies, and detailed experimental methodologies to support further research in this area.
Defining a Second Messenger
Second messengers are small, non-protein, intracellular signaling molecules that are rapidly synthesized or released in response to an extracellular signal (the "first messenger").[1][4][5][6][7][8] They act to relay and amplify the signal from a receptor on the cell surface to downstream effector proteins, initiating a cellular response.[4][5][6][7][8]
Key criteria for a second messenger include:
-
Rapid Generation and Degradation: Their concentration within the cell must be tightly regulated, with rapid synthesis or release upon stimulation and subsequent inactivation or removal to ensure signal specificity and termination.[1][4]
-
Intracellular Action: They operate within the cell to transmit a signal from the plasma membrane to intracellular targets.[1][4][5][6]
-
Signal Amplification: The production of second messengers often involves enzymatic cascades, leading to a significant amplification of the initial signal.[4][8]
-
Broad Cellular Effects: They typically influence a variety of cellular processes by activating or inhibiting downstream effector proteins such as kinases, phosphatases, and ion channels.[1][4]
Classic examples of second messengers include cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), inositol 1,4,5-trisphosphate (IP₃), diacylglycerol (DAG), and calcium ions (Ca²⁺).[1]
The Biology of Glycerophosphoinositols
Glycerophosphoinositols (GroPIns) are a class of water-soluble metabolites derived from the hydrolysis of membrane phosphoinositides.[9][10] The most studied of these are glycerophosphoinositol itself and its phosphorylated form, glycerophosphoinositol 4-phosphate (GroPIns4P).[10][11]
Synthesis and Catabolism of Glycerophosphoinositols
Unlike the classic second messengers IP₃ and DAG, which are generated by the action of phospholipase C (PLC), glycerophosphoinositols are produced through the activity of phospholipase A₂ (PLA₂) and lysolipases.[9][10] Specifically, the α isoform of group IV PLA₂ (PLA₂IVα) has been identified as the enzyme responsible for the two-step deacylation of phosphatidylinositol (PtdIns) or its phosphorylated forms to generate GroPIns.[10][11][12]
The catabolism of glycerophosphoinositols is carried out by glycerophosphodiester phosphodiesterases (GP-PDEs), which hydrolyze them into glycerol and inositol phosphate.[10] The activity of both the synthesizing and catabolizing enzymes is under hormonal regulation, allowing for dynamic control of intracellular GroPIns levels.[9][10]
Signaling Functions of Glycerophosphoinositols
Glycerophosphoinositols, particularly GroPIns4P, have been shown to modulate several key signaling pathways:
-
Modulation of Adenylyl Cyclase: GroPIns4P can inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[10][11] This effect has been observed in various cell types, including thyroid cells, fibroblasts, and T-cells.[10][13] The inhibition is thought to occur through an effect on the G-protein that stimulates adenylyl cyclase.[13]
-
Regulation of Intracellular Calcium: While not as potent as IP₃, glycerophosphoinositols have been implicated in the modulation of intracellular calcium levels.[10]
-
Control of Rho GTPases and the Actin Cytoskeleton: GroPIns4P can influence the organization of the actin cytoskeleton by modulating the activity of small GTPases of the Rho family, such as Rac1.[10][11] This can lead to the formation of membrane ruffles and stress fibers.[10]
-
T-Cell Signaling: In T-lymphocytes, GroPIns4P enhances cytokine-dependent chemotaxis by activating the kinase Lck in a cAMP/PKA-dependent manner.[11]
Is this compound a Second Messenger?
Based on the available evidence, This compound is not considered a second messenger molecule. The reasoning is twofold:
-
This compound is a Synthetic Derivative: It is a semi-synthetic compound created by forming a salt between glycerophosphoinositol and lysine.[1][2] This modification is likely intended to improve its stability, solubility, or skin permeability for cosmetic applications.[1][2][3] There is no evidence to suggest that this specific lysine salt is endogenously produced or functions as an intracellular signaling molecule in the same way as its parent compound.
-
Ambiguous Classification of the Parent Molecule (Glycerophosphoinositol): While glycerophosphoinositols are clearly bioactive signaling molecules, their classification as true second messengers is debatable. They are produced by PLA₂, an enzyme family whose products are not as classically defined as second messengers compared to those of PLC.[14][15][16][17] Although they meet some of the criteria, such as being intracellular signaling molecules with regulated concentrations, their role in signal amplification and the breadth of their direct downstream effectors are not as well-defined as for canonical second messengers like cAMP or IP₃.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on the effects of glycerophosphoinositols.
| Parameter | Cell Type/System | Concentration/Effect | Reference |
| GroPIns4P Inhibition of Adenylyl Cyclase | FRTL5 thyroid cell membranes | ~50% inhibition with micromolar concentrations | [13] |
| GroPIns4P Inhibition of cAMP Increase | Intact FRTL5 cells | ~50% inhibition of TSH- and cholera toxin-induced cAMP increase with micromolar GroPIns4P | [13] |
| Intracellular GroPIns Concentration | Jurkat T-cells | Basal level of 45 ± 1 μM | [18] |
| This compound Effect on Erythema | Human skin (topical application) | 60% reduction in induced erythema | [1][2] |
Experimental Protocols
Measurement of Adenylyl Cyclase Activity
This protocol is based on the methodology used to assess the effect of GroPIns4P on adenylyl cyclase activity in FRTL5 cell membranes.[13]
-
Membrane Preparation: FRTL5 cells are homogenized in a buffer containing sucrose, Tris-HCl, and protease inhibitors. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in a suitable buffer.
-
Adenylyl Cyclase Assay: The assay is performed in a reaction mixture containing the cell membranes, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and the substance to be tested (e.g., GroPIns4P).
-
Stimulation: Adenylyl cyclase is stimulated with agents such as a G-protein activator (e.g., fluoroaluminate), thyrotropin (TSH), or cholera toxin.
-
Reaction Termination and cAMP Measurement: The reaction is incubated at 30°C and then stopped by adding a solution like trichloroacetic acid. The amount of cAMP produced is quantified using a competitive protein binding assay or an enzyme immunoassay (EIA).
References
- 1. Second messenger system - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. droracle.ai [droracle.ai]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second Messenger Molecules → Area → Sustainability [esg.sustainability-directory.com]
- 8. gentaur.co.uk [gentaur.co.uk]
- 9. The glycerophosphoinositols: cellular metabolism and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 12. The glycerophosphoinositols and their cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycerophosphoinositol 4-phosphate, a putative endogenous inhibitor of adenylylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of phospholipase in generating lipid second messengers in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phospholipases and phagocytosis: the role of phospholipid-derived second messengers in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Secondary messengers and phospholipase A2 in auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Derivatives of Glycerophosphoinositol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glycerophosphoinositols
Glycerophosphoinositols (GPIs) are a class of water-soluble, bioactive metabolites derived from membrane phosphoinositides.[1][2] These molecules are ubiquitous in eukaryotic cells and play significant roles in a variety of cellular processes.[2][3] Initially considered mere byproducts of phosphoinositide metabolism, GPIs are now recognized as important signaling molecules in their own right, bridging the phosphoinositide/inositol phosphate and the phospholipase A2/arachidonic acid signaling pathways.[4] Their intracellular concentrations are dynamic, changing in response to hormonal stimulation, cell differentiation, and oncogenic transformation.[4][5] This guide provides a comprehensive overview of the natural sources, key derivatives, metabolic pathways, and methodologies for the study of glycerophosphoinositols.
Natural Sources of Glycerophosphoinositol
Glycerophosphoinositols are fundamentally products of cellular metabolism and are therefore present in all eukaryotic organisms.[2] They are generated from the deacylation of phosphatidylinositols (PIs), which are components of cellular membranes.[4] Consequently, tissues and organisms with a high density of cellular membranes are primary natural sources of PIs, the precursors to GPIs. While specific data on high-yield sources for direct GPI extraction is limited, sources rich in PIs are logical starting points. These include:
-
Animal Tissues: Brain, liver, and egg yolk are known to be rich in phospholipids, including phosphatidylinositol.[6][7] For instance, fetal rat hepatocytes have been shown to have up to fourfold higher basal levels of glycerophosphoinositols compared to adult hepatocytes.[8]
-
Plants: Soybeans are a well-known commercial source of lecithin, which contains phosphatidylinositol.[7] Other plant sources of phospholipids include spinach, from which plasma membrane-associated phosphatidylinositol kinases have been isolated and studied.[9]
-
Microorganisms: Yeast (e.g., Saccharomyces cerevisiae) and various fungi are also sources of inositol-containing phospholipids and have been used as model systems to study their metabolism.[10][11]
Key Derivatives of Glycerophosphoinositol
The primary glycerophosphoinositol and its phosphorylated derivatives are the most studied for their biological activities.
-
Glycerophosphoinositol (GroPIns): This is the most abundant and representative member of the GPI family.[2] It is involved in fundamental cellular processes such as cell proliferation and survival.[2]
-
Glycerophosphoinositol 4-phosphate (GroPIns4P): This phosphorylated derivative plays a crucial role in regulating the dynamics of the actin cytoskeleton.[2]
-
Glycerophosphoinositol 4,5-bisphosphate (GroPIns4,5P2): Another key phosphorylated derivative involved in cellular signaling.[2]
Biosynthesis and Catabolism
The metabolic pathways of glycerophosphoinositols involve their synthesis from membrane phospholipids and their subsequent breakdown by specific enzymes.
The formation of GPIs is initiated by the action of phospholipase A2 (PLA2), specifically the PLA2IVα isoform, on membrane phosphatidylinositols (PtdIns) and its phosphorylated forms.[2][4] This process involves two sequential deacylation steps. The first step produces lysophosphoinositides and releases arachidonic acid, a key inflammatory mediator. The second deacylation step then yields the corresponding glycerophosphoinositol.[1]
Catabolism of GPIs is carried out by glycerophosphodiester phosphodiesterases (GP-PDEs), which hydrolyze the glycerophosphodiester bond.[4] In some pathways, this results in the formation of myo-inositol and sn-glycerol 3-phosphate.[5]
References
- 1. Phosphatidylinositol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 3. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. Phosphatidylinositol (PI) - Creative Biolabs [creative-biolabs.com]
- 8. Changes in the levels of glycerophosphoinositols during differentiation of hepatic and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-Kinase Associated with Spinach Plasma Membranes. Isolation and Characterization of Two Distinct Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The extraction of inositol-containing phospholipids and phosphatidylcholine from Saccharomyces cerevisiae and Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and analysis of soluble inositol polyphosphates from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Lysine Moiety in Glycerophosphoinositol Lysine's Anti-inflammatory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerophosphoinositol lysine (GPI-Lys) is a semi-synthetic derivative of the natural cell component glycerophosphoinositol, exhibiting notable anti-inflammatory, anti-dandruff, and anti-aging properties.[1] Its primary mechanism of action in the skin is the significant suppression of UVB-induced prostaglandin E2 (PGE2) secretion in normal human epidermal keratinocytes (NHEK).[1] This technical guide delves into the available data to elucidate the specific role of the lysine moiety in the biological activity of GPI-Lys. Through an analysis of its synthesis, the known functions of its parent compound, and relevant signaling pathways, we infer the contribution of the lysine component to the overall efficacy of the molecule. This document provides a comprehensive overview of the current understanding, detailed experimental methodologies, and a hypothetical framework for the signaling cascade involved, intended to guide further research and development in this area.
Introduction to this compound (GPI-Lys)
This compound is a salt formed between the acidic glycerophosphoinositol (GPI) and the basic amino acid L-lysine.[2] It is utilized in cosmetic and dermatological applications for its ability to soothe sensitive and inflamed skin, control symptoms of seborrheic dermatitis, and prevent photo-aging by managing skin micro-inflammation.[1] The core of its activity lies in its glycerophosphoinositol component, which belongs to a class of molecules known to be involved in diverse cellular signaling processes, including the modulation of adenylyl cyclase, intracellular calcium levels, and Rho-GTPases.[3]
The Inferred Role of the Lysine Moiety
The positively charged ε-amino group of lysine may also contribute to the molecule's interaction with the negatively charged cell membrane, potentially facilitating its transport or interaction with membrane-bound receptors. While lysine itself has been investigated for various biological activities, in the context of GPI-Lys, there is currently no direct evidence to suggest it plays a primary signaling role. The anti-inflammatory effects observed are likely attributable to the glycerophosphoinositol component.
Quantitative Data on Anti-inflammatory Activity
While a direct quantitative comparison between GPI-Lys and GPI is unavailable, the following table summarizes the known anti-inflammatory activity of GPI-Lys.
| Compound | Assay | Cell Type | Stimulus | Endpoint Measured | Observed Effect | Reference |
| This compound | PGE2 Secretion Assay | Normal Human Epidermal Keratinocytes (NHEK) | UVB Irradiation | Prostaglandin E2 (PGE2) | Significantly suppresses UVB-induced PGE2 secretion | [1] |
| Glycerophosphoinositol | Inhibition of inflammatory and thrombotic responses | Human Monocytes | Lipopolysaccharide (LPS) | Pro-inflammatory and pro-thrombotic compounds | Inhibits the de-novo synthesis of pro-inflammatory and pro-thrombotic compounds |
Experimental Protocols
Synthesis of this compound (GPI-Lys)
This protocol is based on the general method described in patent literature.
Objective: To synthesize this compound salt from Glycerophosphoinositol potassium salt.
Materials:
-
Glycerophosphoinositol potassium salt (GPI-K)
-
Cationic exchange sulfonic resin (H+ form)
-
L-lysine
-
Distilled water
-
Nitrogen gas
-
Filtration apparatus
-
Freeze-dryer
Procedure:
-
Dissolve 3.7 g (10 mmoles) of GPI potassium salt in 35 ml of distilled water.
-
Cool the solution to 4°C.
-
Prepare a column with 15 ml of cationic exchange sulfonic resin (H+ form), thermostated at 4°C.
-
Apply the GPI-K solution to the column.
-
Elute the column with 15 ml of distilled water and collect the eluate at 4°C.
-
Immediately purge the eluate with a stream of nitrogen gas.
-
Neutralize the acidic eluate (containing free Glycerophosphoinositol) by adding 1.46 g of L-lysine.
-
Filter the resulting solution to remove any impurities.
-
Freeze the filtered solution and dry it under vacuum using a freeze-dryer to obtain solid this compound.
-
The expected yield is approximately 98%.[4]
In-vitro Anti-inflammatory Assay: Inhibition of UVB-Induced PGE2 Secretion in Keratinocytes
Objective: To evaluate the ability of GPI-Lys to inhibit the production of the pro-inflammatory mediator PGE2 in human keratinocytes following UVB irradiation.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte growth medium
-
Phosphate-buffered saline (PBS)
-
UVB light source (calibrated)
-
This compound (GPI-Lys) dissolved in a suitable vehicle (e.g., sterile water or PBS)
-
PGE2 ELISA kit
-
Cell culture plates (e.g., 12-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed NHEK cells into 12-well plates and culture them until they reach approximately 80% confluency.
-
Remove the culture medium and wash the cells gently with PBS.
-
Add a thin layer of PBS to the cells to prevent dehydration during irradiation.
-
Expose the cells to a controlled dose of UVB radiation (e.g., 50 mJ/cm²).[5]
-
Immediately after irradiation, remove the PBS and replace it with fresh keratinocyte growth medium containing various concentrations of GPI-Lys (e.g., 1, 10, 100 µM) or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Normalize the PGE2 levels to the total protein concentration of the cell lysate from each well to account for any differences in cell number.
-
Analyze the data to determine the dose-dependent inhibitory effect of GPI-Lys on PGE2 secretion.
Signaling Pathways
The anti-inflammatory effect of GPI-Lys, specifically the inhibition of UVB-induced PGE2 production in keratinocytes, is likely mediated through the modulation of intracellular signaling cascades. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of the inflammatory response to UVB radiation in keratinocytes.
Proposed Signaling Pathway for UVB-Induced Inflammation in Keratinocytes
The following diagram illustrates the generally accepted signaling pathway leading to PGE2 production following UVB exposure in keratinocytes.
Caption: UVB-induced inflammatory signaling cascade in keratinocytes.
Hypothesized Mechanism of Action for Glycerophosphoinositol (GPI)
Based on the known anti-inflammatory properties of glycerophosphoinositols, it is hypothesized that GPI (the active component of GPI-Lys) interferes with this signaling pathway. The exact molecular target of GPI is not yet fully elucidated, but it may inhibit the activation of key signaling molecules such as p38 MAPK.
References
- 1. medkoo.com [medkoo.com]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel strategies for inhibition of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Glycerophosphoinositol Lysine: A Deep Dive into its Role in Skin Barrier Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The skin barrier, primarily orchestrated by the stratum corneum, is a complex and dynamic interface crucial for protecting the body from external insults and preventing excessive water loss. Its integrity is dependent on a precise architecture of terminally differentiated keratinocytes (corneocytes) embedded in a lipid-rich matrix. Disruption of this barrier is a hallmark of numerous inflammatory skin conditions, including atopic dermatitis. Glycerophosphoinositol lysine (GPI-Lys), a semi-synthetic derivative of the natural cell component glycerophosphoinositol, has emerged as a promising agent in dermatology, primarily for its anti-inflammatory properties. [1]This technical guide provides a comprehensive overview of the current understanding and research methodologies surrounding GPI-Lys and its potential role in modulating skin barrier function.
Core Concepts: The Multifaceted Role of this compound
Glycerophosphoinositol (GPI) and its derivatives are metabolites of membrane phosphoinositides, generated through the action of phospholipase A2 (PLA2). [2][3]These molecules are not merely byproducts of lipid metabolism but are now recognized as active signaling molecules involved in a variety of cellular processes, including cell proliferation and differentiation. [2][4]GPI-Lys, as a salt of this parent molecule, is primarily recognized for its anti-inflammatory effects. It has been shown to significantly suppress UVB-induced prostaglandin E2 (PGE2) secretion in normal human epidermal keratinocytes (NHEK). [1]This action is critical as inflammation can negatively impact the differentiation of the epidermis and compromise barrier integrity.
While direct molecular evidence detailing the specific effects of GPI-Lys on skin barrier components is still emerging, its therapeutic benefits in conditions like atopic dermatitis suggest a potential influence on barrier restoration. [5][6]A study on a topical formulation containing a glycerophosphoinositol (GPI) salt of choline demonstrated significant improvements in clinical scores for atopic dermatitis, a condition characterized by a defective skin barrier. [5]The proposed mechanisms for its role in skin barrier function are likely twofold: a primary, well-documented anti-inflammatory action, and a secondary, more speculative role in promoting keratinocyte differentiation and lipid synthesis, extrapolated from the known functions of its parent molecules.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the available quantitative data on the effects of GPI derivatives on skin conditions and related markers.
Table 1: Clinical Efficacy of a GPI-Choline Salt Emollient in Atopic Dermatitis [5]
| Participant Group | Parameter | Baseline (Mean ± SD) | Change after Treatment (Mean ± SD) | p-value |
|---|---|---|---|---|
| Children | Visual Analogue Scale (VAS) for Pruritus | Not Reported | -2.58 ± 0.25 | < 0.001 |
| Three Item Severity (TIS) Score | Not Reported | -2.22 ± 0.22 | < 0.001 | |
| Eczema Area and Severity Index (EASI) | Not Reported | -15.27 ± 1.77 | < 0.001 | |
| Adults | Visual Analogue Scale (VAS) for Pruritus | Not Reported | -2.42 ± 0.19 | < 0.001 |
| Three Item Severity (TIS) Score | Not Reported | -2.22 ± 0.17 | < 0.001 |
| | Eczema Area and Severity Index (EASI) | Not Reported | -13.22 ± 1.53 | < 0.001 |
Table 2: Preclinical Anti-Inflammatory Effect of GPI-Lys [1]
| Cell Type | Stimulus | Measured Outcome | Effect of GPI-Lys |
|---|
| NHEK | UVB | PGE2 Secretion | Significant Suppression |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by GPI-Lys in keratinocytes are not yet fully elucidated. However, based on the known mechanisms of its parent molecule, glycerophosphoinositol, and related inositol phosphates, a plausible mechanism can be proposed. Keratinocyte differentiation is a calcium-dependent process. A rise in extracellular calcium acts as an external signal that stimulates cellular phospholipase C (PLC) activity. [7]This leads to the hydrolysis of phosphoinositides and an increase in inositol phosphates, which are early signals for the differentiation cascade. [7] GPI-Lys, through its anti-inflammatory action, may create a more favorable environment for normal keratinocyte differentiation, which is often impaired in inflammatory skin diseases. One of the proposed anti-inflammatory mechanisms is the modulation of cytosolic phospholipase A2 (cPLA2), which would limit the arachidonic acid cascade and the production of inflammatory mediators. [6] Furthermore, there is a hypothetical link between GPI salts and ceramide synthesis. Choline, a component of a related GPI salt, is a precursor for the synthesis of phosphatidylcholine and sphingomyelin. [6]As ceramides are crucial intermediates in sphingolipid metabolism and are essential for the skin's lipid barrier, this suggests a potential pathway for barrier restoration. [6][8]
Experimental Protocols
To rigorously evaluate the effects of GPI-Lys on skin barrier function, a combination of in vitro and ex vivo models can be employed. The following are detailed methodologies for key experiments.
In Vitro Keratinocyte Culture and Differentiation
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in a specialized keratinocyte growth medium.
-
Induction of Differentiation: To mimic the epidermal differentiation process, the "calcium switch" method is used. Proliferating NHEK are maintained in a low calcium medium (e.g., 0.05 mM). To induce differentiation, the medium is switched to a high calcium concentration (e.g., 1.2 to 1.8 mM). GPI-Lys at various concentrations would be added at the time of the calcium switch.
-
Endpoint Analysis: Cells are harvested at different time points (e.g., 24, 48, 72 hours) for analysis of differentiation markers.
Analysis of Keratinocyte Differentiation Markers
Immunofluorescence Staining for Involucrin, Loricrin, and Filaggrin:
-
Fixation: Keratinocytes grown on coverslips are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Coverslips are incubated with primary antibodies against involucrin, loricrin, or filaggrin overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and visualized using a fluorescence microscope.
Western Blotting:
-
Protein Extraction: Total protein is extracted from treated and control keratinocytes using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the differentiation markers, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescence substrate.
Assessment of Barrier Function in 3D Reconstructed Human Epidermis (RHE)
Transepithelial Electrical Resistance (TEER) Measurement:
-
Model System: Commercially available RHE models are cultured according to the manufacturer's instructions.
-
Treatment: GPI-Lys is applied topically to the RHE models.
-
TEER Measurement: At specified time points, the TEER is measured using a voltmeter. An increase in TEER indicates an improvement in tight junction-mediated barrier function.
Transepidermal Water Loss (TEWL) Measurement:
-
Model System: RHE models are used.
-
Measurement: TEWL is measured using a Tewameter or a similar device. A decrease in TEWL suggests an enhanced barrier function.
References
- 1. medkoo.com [medkoo.com]
- 2. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Real-life efficiency and safety comparison study of emollient ointment based on glycerophosphoinositol (GPI) salt of choline and other emollient products in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biogena-lab.com [biogena-lab.com]
- 7. Early signals for keratinocyte differentiation: role of Ca2+-mediated inositol lipid metabolism in normal and neoplastic epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Anti-Aging Potential of Glycerophosphoinositol Lysine: A Technical Guide
Disclaimer: As of late 2025, dedicated research on the specific anti-aging effects of Glycerophosphoinositol lysine (GPI-lysine) at a cellular level is limited in publicly available scientific literature. This technical guide is therefore a prospective framework, outlining potential mechanisms and experimental approaches based on the known functions of its constituent molecules (glycerol, phosphate, inositol, lysine) and established principles of cellular aging. The experimental protocols, data, and signaling pathways presented herein are illustrative and intended to guide future research in this promising area.
Introduction
Cellular senescence, a state of irreversible growth arrest, is a fundamental hallmark of aging and contributes to a range of age-related pathologies. The accumulation of senescent cells, characterized by distinct morphological and metabolic changes and a pro-inflammatory secretome, drives tissue dysfunction. Consequently, interventions that can modulate or reverse cellular senescence are of significant therapeutic interest.
This compound (GPI-lysine) is a semi-synthetic derivative of glycerophosphoinositol, a natural component of cell membranes.[1] It has demonstrated anti-inflammatory and anti-aging properties, particularly in the context of skin health, where it has been shown to prevent photo-aging and control micro-inflammation.[1] These observations suggest that GPI-lysine may exert its effects by targeting core cellular processes implicated in aging.
This technical guide explores the hypothetical anti-aging mechanisms of GPI-lysine at a cellular level. We propose potential avenues of investigation focusing on key pillars of aging: cellular senescence, oxidative stress, DNA damage response, and nutrient-sensing pathways. This document provides detailed, albeit prospective, experimental protocols, illustrative data, and postulated signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of geroscience.
Cellular Senescence Modulation
Cellular senescence is a primary driver of aging. We hypothesize that GPI-lysine may mitigate senescence by reducing the burden of senescent cells or by modulating their pro-inflammatory phenotype.
Key Experiments and Hypothetical Data
Table 1: Hypothetical Effects of GPI-lysine on Cellular Senescence Markers in Human Dermal Fibroblasts (HDFs)
| Parameter | Control (Senescent) | GPI-lysine (10 µM) | GPI-lysine (50 µM) |
| SA-β-Gal Positive Cells (%) | 85 ± 5 | 62 ± 7 | 41 ± 6** |
| p16INK4a Expression (Fold Change) | 12.0 ± 1.5 | 7.5 ± 1.1 | 4.2 ± 0.8 |
| p21WAF1/Cip1 Expression (Fold Change) | 8.2 ± 1.1 | 5.1 ± 0.9* | 2.8 ± 0.5 |
| Lamin B1 Expression (Fold Change) | 0.3 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.2** |
| IL-6 Secretion (pg/mL) | 1500 ± 200 | 950 ± 150 | 500 ± 100 |
| MMP-3 Secretion (ng/mL) | 80 ± 12 | 55 ± 9* | 30 ± 7 |
*p < 0.05, **p < 0.01 vs. Control (Senescent)
Experimental Protocols
1.2.1. Induction of Cellular Senescence: Human Dermal Fibroblasts (HDFs) are cultured to replicative senescence (approximately 50-60 population doublings) or treated with a sub-lethal dose of a DNA-damaging agent (e.g., 100 µM etoposide for 24 hours) to induce stress-induced premature senescence.
1.2.2. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:
-
Seed senescent HDFs in a 6-well plate.
-
Treat with varying concentrations of GPI-lysine for 72 hours.
-
Fix cells with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes.
-
Wash cells twice with PBS.
-
Stain with a solution containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Incubate at 37°C without CO2 overnight.
-
Count blue-stained cells under a microscope to determine the percentage of SA-β-Gal positive cells.
1.2.3. Immunofluorescence for Senescence Markers:
-
Culture senescent HDFs on coverslips and treat with GPI-lysine.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against p16INK4a, p21WAF1/Cip1, and Lamin B1 overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour.
-
Mount coverslips with DAPI-containing medium and visualize using a fluorescence microscope.
1.2.4. ELISA for Senescence-Associated Secretory Phenotype (SASP) Factors:
-
Collect conditioned media from GPI-lysine-treated senescent HDFs.
-
Centrifuge to remove cellular debris.
-
Quantify the concentration of key SASP factors, such as IL-6 and MMP-3, using commercially available ELISA kits according to the manufacturer's instructions.
Postulated Signaling Pathway
Amelioration of Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to cellular damage and aging. The lysine component of GPI-lysine may contribute to antioxidant pathways.
Key Experiments and Hypothetical Data
Table 2: Hypothetical Effects of GPI-lysine on Oxidative Stress Markers in H2O2-treated Endothelial Cells
| Parameter | Control | H2O2 (200 µM) | H2O2 + GPI-lysine (50 µM) |
| Intracellular ROS (MFI) | 100 ± 10 | 450 ± 35 | 180 ± 20 |
| SOD2 Activity (U/mg protein) | 12.5 ± 1.2 | 6.8 ± 0.9 | 10.2 ± 1.1* |
| Catalase Activity (U/mg protein) | 25.4 ± 2.1 | 13.1 ± 1.5 | 21.5 ± 1.8 |
| 8-OHdG Levels (ng/mg DNA) | 5.2 ± 0.6 | 18.9 ± 2.3 | 8.1 ± 1.0 |
| Protein Carbonyls (nmol/mg protein) | 1.8 ± 0.2 | 5.6 ± 0.7 | 2.5 ± 0.4 |
*p < 0.05, **p < 0.01 vs. H2O2
Experimental Protocols
2.2.1. Induction of Oxidative Stress: Human Umbilical Vein Endothelial Cells (HUVECs) are treated with a sub-lethal concentration of hydrogen peroxide (H2O2), for example, 200 µM for 2 hours, to induce acute oxidative stress.
2.2.2. Measurement of Intracellular ROS:
-
Load HUVECs with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Treat cells with H2O2 in the presence or absence of GPI-lysine.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader or flow cytometer.
2.2.3. Antioxidant Enzyme Activity Assays:
-
Lyse treated HUVECs and determine the total protein concentration.
-
Measure the activity of Superoxide Dismutase 2 (SOD2) and Catalase using commercially available colorimetric assay kits.
2.2.4. Quantification of Oxidative Damage Markers:
-
Isolate DNA and protein from treated cells.
-
Quantify 8-hydroxy-2'-deoxyguanosine (8-OHdG) in DNA using an ELISA kit.
-
Measure protein carbonyl content using the 2,4-dinitrophenylhydrazine (DNPH) derivatization method followed by spectrophotometric analysis.
Postulated Experimental Workflow
Enhancement of DNA Damage Response
Accumulation of unrepaired DNA damage is a key driver of cellular senescence and aging. The inositol phosphate and lysine moieties of GPI-lysine could potentially play roles in signaling and chromatin remodeling associated with DNA repair.
Key Experiments and Hypothetical Data
Table 3: Hypothetical Effects of GPI-lysine on DNA Damage and Repair in Irradiated Fibroblasts
| Parameter | Control | Irradiation (10 Gy) | Irradiation + GPI-lysine (50 µM) |
| γH2AX Foci per Cell (24h post-IR) | 2 ± 1 | 45 ± 6 | 18 ± 4 |
| 53BP1 Foci per Cell (24h post-IR) | 1 ± 1 | 38 ± 5 | 15 ± 3 |
| Comet Assay (% Tail DNA) | 3 ± 1 | 52 ± 7 | 21 ± 5 |
| NHEJ Repair Efficiency (%) | N/A | 35 ± 5 | 65 ± 8 |
| HR Repair Efficiency (%) | N/A | 28 ± 4 | 52 ± 6** |
*p < 0.05, **p < 0.01 vs. Irradiation
Experimental Protocols
3.2.1. Induction of DNA Damage: Induce DNA double-strand breaks (DSBs) in human fibroblasts by exposing them to a controlled dose of ionizing radiation (e.g., 10 Gy from a cesium-137 source).
3.2.2. Immunofluorescence for DNA Damage Foci:
-
Culture irradiated cells on coverslips with or without GPI-lysine for various time points (e.g., 1, 6, 24 hours).
-
Perform immunofluorescence staining as described in section 1.2.3 using primary antibodies against γH2AX and 53BP1.
-
Quantify the number of fluorescent foci per nucleus using automated image analysis software.
3.2.3. Comet Assay (Single Cell Gel Electrophoresis):
-
Embed treated cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis. Damaged DNA with breaks will migrate out of the nucleoid, forming a "comet tail."
-
Stain with a DNA-intercalating dye and measure the percentage of DNA in the tail as an indicator of DNA damage.
3.2.4. DNA Repair Pathway-Specific Reporter Assays:
-
Transfect cells with plasmid-based reporter systems for Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). These systems typically contain a fluorescent protein gene that is rendered non-functional by an I-SceI endonuclease site.
-
Co-transfect with an I-SceI expression plasmid to induce a specific DSB.
-
Successful repair by the respective pathway restores the fluorescent protein expression, which can be quantified by flow cytometry.
-
Perform the assay in the presence or absence of GPI-lysine to assess its impact on repair efficiency.
Postulated DNA Damage Response Pathway
Modulation of Nutrient-Sensing Pathways
The mTOR and AMPK pathways are central regulators of cellular metabolism and aging. Given that GPI-lysine is composed of nutrients, it is plausible that it could interact with these pathways.
Key Experiments and Hypothetical Data
Table 4: Hypothetical Effects of GPI-lysine on Nutrient-Sensing Pathways in Aged Fibroblasts
| Parameter | Young Control | Aged Control | Aged + GPI-lysine (50 µM) |
| p-mTOR/mTOR Ratio | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.3 ± 0.2 |
| p-S6K/S6K Ratio | 1.0 ± 0.2 | 3.1 ± 0.4 | 1.5 ± 0.3 |
| p-AMPK/AMPK Ratio | 1.0 ± 0.1 | 0.4 ± 0.1 | 0.9 ± 0.1 |
| SIRT1 Expression (Fold Change) | 1.0 ± 0.1 | 0.5 ± 0.1 | 0.9 ± 0.2* |
| PGC-1α Expression (Fold Change) | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.8 ± 0.1 |
*p < 0.05, **p < 0.01 vs. Aged Control
Experimental Protocols
4.2.1. Cell Culture and Treatment: Compare young (low passage) and aged (high passage) human fibroblasts. Treat aged fibroblasts with GPI-lysine for 24-48 hours.
4.2.2. Western Blot Analysis:
-
Lyse cells and perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K, and AMPK, as well as antibodies for SIRT1 and PGC-1α.
-
Incubate with HRP-conjugated secondary antibodies and detect signals using chemiluminescence.
-
Quantify band intensities to determine the ratios of phosphorylated to total proteins and relative expression levels.
Postulated Signaling Interplay
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the constituent parts of this compound and its known anti-inflammatory properties provide a strong rationale for investigating its potential as a cellular anti-aging agent. The hypothetical framework presented in this guide outlines a clear path for future research.
Key future directions should include:
-
In vitro validation: Systematically performing the experiments outlined here to confirm or refute the hypothesized effects of GPI-lysine on cellular senescence, oxidative stress, DNA repair, and nutrient-sensing pathways.
-
Mechanism of action: Elucidating the precise molecular targets of GPI-lysine. Does it interact with specific receptors, enzymes, or transcription factors?
-
In vivo studies: Progressing to animal models of aging to assess the systemic effects of GPI-lysine on healthspan and lifespan, as well as its bioavailability and safety profile.
The exploration of compounds like GPI-lysine, which are derived from natural cellular components, represents a promising strategy in the development of novel geroscience-based therapeutics. This guide serves as a foundational blueprint for the rigorous scientific inquiry required to unlock its potential.
References
The Neuroprotective Potential of Glycerophosphoinositol Lysine: A Preliminary Theoretical Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a theoretical exploration of the potential neuroprotective properties of Glycerophosphoinositol Lysine (GPI-lysine). As of the date of this publication, no direct preclinical studies on this specific molecule have been identified in the public domain. The following information is a synthesis of preliminary research on its constituent components, glycerophosphoinositol and lysine, to hypothesize potential mechanisms of action and guide future research.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by neuronal loss, neuroinflammation, and oxidative stress, necessitates the exploration of novel therapeutic agents. This whitepaper puts forth a preliminary theoretical framework for the neuroprotective potential of a novel compound, this compound (GPI-lysine). This molecule combines the signaling capabilities of glycerophosphoinositols with the demonstrated neuroprotective effects of L-lysine. Here, we will delve into the known biological activities of its components to build a scientific rationale for the investigation of GPI-lysine as a potential neurotherapeutic agent.
The Constituent Moieties: A Review of Their Neurobiological Roles
Glycerophosphoinositols (GPIs)
Glycerophosphoinositols are metabolites derived from membrane phosphoinositides through the action of phospholipase A2.[1] They are implicated in a variety of cellular functions, including the modulation of cell proliferation, organization of the actin cytoskeleton, and regulation of immune and inflammatory responses.[2] In the context of the nervous system, studies have shown that levels of glycerophosphoinositols can change during the differentiation of neuronal cells, suggesting a role in neuronal development and plasticity.[3] While direct neuroprotective effects have not been extensively studied, their involvement in fundamental cellular signaling pathways makes them a person of interest in the search for neuroprotective strategies.[1]
L-Lysine and its Derivatives
L-lysine, an essential amino acid, has demonstrated direct neuroprotective effects in preclinical models. Studies have shown its potential in conditions like traumatic brain injury and chronic cerebral ischemia.[4] A key mechanism of L-lysine's neuroprotective action is its ability to suppress inflammatory responses.[5] For instance, in a mouse model of intracerebral hemorrhage, L-lysine treatment promoted the polarization of microglia to an anti-inflammatory M2 phenotype.[5] Furthermore, L-lysine has been shown to protect brain cells against anoxic conditions, potentially by reducing the cerebral metabolic rate and inhibiting the effects of excitatory amino acids.[6] Derivatives of lysine, such as the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), also exhibit beneficial properties including antioxidant, anti-inflammatory, and neuroprotective capacities.[7]
Hypothesized Neuroprotective Mechanisms of GPI-lysine
By combining the structural and functional characteristics of glycerophosphoinositol and lysine, we can hypothesize several potential neuroprotective mechanisms for a conjugate molecule, GPI-lysine.
-
Anti-Inflammatory Synergy: GPI-lysine could potentially exert a potent anti-inflammatory effect. The lysine moiety may directly suppress neuroinflammation by modulating microglial activation, while the glycerophosphoinositol component could influence inflammatory signaling pathways.
-
Modulation of Phosphoinositide Signaling: As a derivative of phosphoinositides, the glycerophosphoinositol portion of the molecule could interact with and modulate phosphoinositide-dependent signaling cascades.[8][9] This is critical as phosphoinositide signaling plays a fundamental role in neuronal function and its dysregulation is linked to various neurological disorders.[10]
-
Enhanced Bioavailability and Cellular Uptake: The conjugation of lysine to glycerophosphoinositol might improve the compound's bioavailability and cellular uptake within the central nervous system, potentially leveraging amino acid transporters.
Quantitative Data from Preclinical Studies on L-Lysine
While no quantitative data is available for GPI-lysine, the following tables summarize key findings from preclinical studies on the neuroprotective effects of L-lysine.
| In Vivo Model: Acute Iterative Anoxia in Rats | Outcome Measure | L-lysine Monohydrochloride (LMH) Dose | Result | Reference |
| Anoxia Tolerance | Time to lowest ECoG amplitude | 0.63 g/kg | Prolonged | [6] |
| 1.26 g/kg | Prolonged | [6] | ||
| Post-Anoxia Recovery | ECoG recovery time | 0.63 g/kg | Decreased | [6] |
| 1.26 g/kg | Decreased | [6] |
| In Vitro & In Vivo Model: Intracerebral Hemorrhage (ICH) | Outcome Measure | Treatment | Result | Reference |
| In vitro (hemin-insulted cortical neurons) | Neuronal Death | L-lysine | Reduced | [5] |
| In vivo (mouse ICH model) | Degenerating Neurons | L-lysine | Decreased | [5] |
| Neurological Function | L-lysine | Improved | [5] | |
| Microglial Polarization | L-lysine | Promoted M2 phenotype | [5] |
Experimental Protocols
In Vitro Neuroprotection Assay against Excitotoxicity
Objective: To assess the ability of a test compound (e.g., GPI-lysine) to protect primary cortical neurons from glutamate-induced excitotoxicity.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 7 days in vitro, neurons are pre-treated with various concentrations of the test compound for 24 hours.
-
Induction of Excitotoxicity: Neurons are then exposed to a toxic concentration of glutamate (e.g., 50 µM) for 15 minutes in a controlled environment.
-
Assessment of Cell Viability: 24 hours post-glutamate exposure, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
In Vivo Model of Intracerebral Hemorrhage (ICH)
Objective: To evaluate the neuroprotective efficacy of a test compound in a mouse model of ICH.
Methodology:
-
Animal Model: Adult male C57BL/6 mice are anesthetized and placed in a stereotaxic frame.
-
Induction of ICH: A burr hole is drilled over the striatum, and a specific volume of collagenase type VII is infused to induce hemorrhage.
-
Treatment: The test compound or vehicle is administered at predetermined time points post-ICH (e.g., intraperitoneally or intravenously).
-
Behavioral Assessment: Neurological deficits are assessed at 24, 48, and 72 hours post-ICH using a battery of behavioral tests (e.g., corner turn test, cylinder test).
-
Histological Analysis: At the end of the experiment, brains are harvested, sectioned, and stained with markers for neuronal degeneration (e.g., Fluoro-Jade B), and microglial activation (e.g., Iba1) to assess the extent of brain injury and neuroinflammation.
Visualization of Signaling Pathways and Workflows
L-lysine's Anti-inflammatory Signaling Pathway
Caption: L-lysine's neuroprotective mechanism via microRNA-575 and PTEN.
Hypothesized GPI-lysine Signaling in a Neuron
Caption: A hypothetical signaling pathway for GPI-lysine in a neuron.
General Experimental Workflow for Neuroprotective Compound Screening
Caption: A general workflow for the preclinical evaluation of neuroprotective compounds.
Future Directions and Conclusion
The theoretical framework presented here provides a rationale for the investigation of this compound as a novel neuroprotective agent. The known anti-inflammatory and neuroprotective properties of L-lysine, combined with the potential for the glycerophosphoinositol moiety to modulate crucial neuronal signaling pathways, suggests a promising avenue for research.
Future studies should focus on the synthesis of GPI-lysine and its characterization in a battery of in vitro and in vivo models of neurodegeneration. Elucidating its precise mechanisms of action, bioavailability, and safety profile will be critical next steps in determining its potential therapeutic utility. While the journey from a hypothetical molecule to a clinical candidate is long and arduous, the exploration of innovative compounds like GPI-lysine is essential in the ongoing quest for effective treatments for neurodegenerative diseases.
References
- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycerophosphoinositols and their cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in the levels of glycerophosphoinositols during differentiation of hepatic and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. l-lysine confers neuroprotection by suppressing inflammatory response via microRNA-575/PTEN signaling after mouse intracerebral hemorrhage injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of L-lysine monohydrochloride on acute iterative anoxia in rats with quantitative analysis of electrocorticogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phosphoinositides: Regulators of Nervous System Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in understanding phosphoinositide signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of phosphoinositides at the neuronal synapse - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Glycerophosphoinositol Lysine for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of Glycerophosphoinositol Lysine, a semi-synthetic derivative of the naturally occurring cell component, glycerophosphoinositol.[1] This compound has garnered interest for its anti-inflammatory and anti-aging properties. The synthesis is approached in two main stages: the preparation of sn-glycero-3-phospho-(myo-inositol) (GroPIns) via the deacylation of phosphatidylinositol, followed by the formation of a salt with L-lysine.
Part 1: Synthesis of sn-Glycero-3-phospho-(myo-inositol) (GroPIns) via Mild Alkaline Hydrolysis of Phosphatidylinositol
The most direct method for producing GroPIns in a laboratory setting is through the deacylation of a commercially available phosphatidylinositol (PI), such as L-α-phosphatidylinositol from soybean. This process involves the cleavage of the fatty acid ester bonds under mild alkaline conditions.
Experimental Protocol
Materials:
-
L-α-Phosphatidylinositol (from soybean)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
Chloroform (CHCl₃)
-
Deionized water
-
Dowex 50W-X8 resin (H+ form)
-
Hydrochloric acid (HCl), 1 M
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
Ninhydrin stain
-
Phosphomolybdate stain
Procedure:
-
Dissolution: Dissolve 1.0 g of L-α-phosphatidylinositol in 20 mL of a chloroform:methanol (1:1, v/v) mixture in a round-bottom flask equipped with a magnetic stirrer.
-
Alkaline Hydrolysis: Add 10 mL of 1 M sodium hydroxide in methanol to the solution. Stir the reaction mixture at room temperature for 2 hours. The solution will become cloudy as the sodium salts of the fatty acids precipitate.
-
Neutralization and Phase Separation: After 2 hours, neutralize the reaction mixture by adding 1 M hydrochloric acid dropwise until the pH is approximately 7. Add 20 mL of chloroform and 20 mL of deionized water to the flask and mix thoroughly. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction of GroPIns: The water-soluble GroPIns will be in the upper aqueous phase. Carefully collect the aqueous layer. Wash the lower organic layer, which contains the fatty acid methyl esters, with 10 mL of deionized water and combine this with the first aqueous extract.
-
Removal of Salts: To remove excess sodium chloride, the combined aqueous extracts are passed through a column packed with Dowex 50W-X8 resin (H+ form). Elute the column with deionized water.
-
Lyophilization: Collect the eluate and freeze-dry to obtain crude GroPIns as a white powder.
-
Purity Assessment: The purity of the obtained GroPIns can be assessed by Thin Layer Chromatography (TLC). Spot the product on a silica gel TLC plate and develop using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v). Visualize the spot using a phosphomolybdate stain.
Part 2: Formation of this compound Salt
The final step involves the formation of a stable salt between the acidic phosphate group of GroPIns and the basic amino acid L-lysine.
Experimental Protocol
Materials:
-
sn-Glycero-3-phospho-(myo-inositol) (GroPIns), from Part 1
-
L-lysine
-
Deionized water
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
Dissolution of Reactants: Dissolve 500 mg of the purified GroPIns in 10 mL of deionized water. In a separate flask, dissolve an equimolar amount of L-lysine in 5 mL of deionized water.
-
Salt Formation: Slowly add the L-lysine solution to the stirring GroPIns solution at room temperature. Stir the mixture for 1 hour.
-
Isolation of the Salt: Concentrate the solution under reduced pressure to a viscous oil. Add 50 mL of absolute ethanol to the oil and stir vigorously. The this compound salt will precipitate.
-
Purification and Drying: Collect the precipitate by filtration or centrifugation. Wash the solid with a small amount of cold ethanol, followed by diethyl ether. Dry the resulting white powder under vacuum to yield the final product, this compound.
-
Characterization: The final product can be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
| Step | Product | Starting Material | Expected Yield | Purity (by TLC/NMR) |
| 1 | sn-Glycero-3-phospho-(myo-inositol) | L-α-Phosphatidylinositol | 70-80% | >95% |
| 2 | This compound | sn-Glycero-3-phospho-(myo-inositol) & L-lysine | >90% | >98% |
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound.
Signaling Pathway
Glycerophosphoinositols are metabolites of the phospholipase A2 (PLA2) signaling pathway.[2][3] The production of GroPIns is initiated by the hydrolysis of membrane-bound phosphatidylinositol.
Caption: Biosynthesis of GroPIns from Phosphatidylinositol.
References
- 1. Rapid purification of glycosyl-phosphatidylinositol-anchored alkaline phosphatase from human neutrophils after up-regulation to the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 3. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycerophosphoinositol Lysine in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoinositol lysine (GPI-K) is a semi-synthetic derivative of glycerophosphoinositol, a naturally occurring component of cell membranes involved in lipid metabolism.[1] Emerging research has highlighted its potential as a bioactive molecule with significant anti-inflammatory, anti-aging, and cytoprotective properties. In in vitro cell culture systems, GPI-K has been shown to modulate key signaling pathways, making it a compound of interest for therapeutic development in inflammatory diseases and dermatology.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro cell culture experiments. The protocols outlined below cover the preparation of GPI-K solutions, assessment of its effects on cell viability, and its anti-inflammatory properties using common cell-based assays.
Physicochemical Properties and Storage
| Property | Value |
| CAS Number | 425642-33-7[1][2] |
| Molecular Formula | C15H33N2O13P[1][2] |
| Molecular Weight | 480.40 g/mol [1][2] |
| Appearance | Solid[2] |
| Solubility | Soluble in aqueous solutions. |
| Storage | Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[3] |
Mechanism of Action
Glycerophosphoinositols, the active component of GPI-K, are metabolites generated by the action of phospholipase A2 on membrane phosphoinositides.[4] These molecules are implicated in a variety of cellular processes, including cell proliferation, organization of the actin cytoskeleton, and the modulation of immune responses.[5] The anti-inflammatory effects of glycerophosphoinositol have been attributed to its ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade.[1][4] This inhibition is achieved through the downregulation of key signaling molecules, including a decrease in the phosphorylation of IκB kinase α/β (IKKα/β), p38 mitogen-activated protein kinase (p38 MAPK), c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 1/2 (Erk1/2).[1][4] The net effect is a reduction in the translocation of the nuclear factor-kappa B (NF-κB) to the nucleus, a critical step in the transcription of pro-inflammatory genes.[1][4]
Signaling Pathway Diagram
Caption: GPI-K inhibits LPS-induced inflammation via NF-κB and p38 MAPK pathways.
Experimental Protocols
Preparation of this compound (GPI-K) Stock Solution
Materials:
-
This compound (GPI-K) powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 480.40 g/mol = 4.804 mg
-
Dissolution: Aseptically weigh the calculated amount of GPI-K powder and transfer it to a sterile tube.
-
Add the desired volume of sterile water or PBS.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of GPI-K on a selected cell line.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (GPI-K) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of GPI-K in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted GPI-K solutions. Include a vehicle control (medium with the same concentration of solvent used for GPI-K) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| GPI-K Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| 200 | [Insert Data] |
In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced TNF-α Production
This protocol measures the ability of GPI-K to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (DMEM with 10% FBS)
-
24-well cell culture plates
-
This compound (GPI-K) stock solution
-
Lipopolysaccharide (LPS) from E. coli (1 µg/mL stock)
-
Human TNF-α ELISA kit
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete medium and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of GPI-K for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a control group with no LPS and a group with LPS but no GPI-K.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
Data Presentation:
| Treatment | GPI-K (µM) | LPS (ng/mL) | TNF-α Concentration (pg/mL) |
| Control | 0 | 0 | [Insert Data] |
| LPS only | 0 | 100 | [Insert Data] |
| GPI-K + LPS | 10 | 100 | [Insert Data] |
| GPI-K + LPS | 50 | 100 | [Insert Data] |
| GPI-K + LPS | 100 | 100 | [Insert Data] |
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol assesses the effect of GPI-K on the phosphorylation of p38 MAPK in LPS-stimulated cells.
Materials:
-
Cells (e.g., RAW 264.7) cultured in 6-well plates
-
GPI-K and LPS
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Treatment: Treat cells with GPI-K and/or LPS as described in the anti-inflammatory assay.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated p38 signal to the total p38 signal.
NF-κB Nuclear Translocation Assay
This protocol determines the effect of GPI-K on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips in a 12-well plate
-
GPI-K and LPS
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells as described previously.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Blocking and Staining: Block non-specific binding and incubate with the primary and then the fluorescent secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Assess the localization of the NF-κB p65 subunit. In unstimulated cells, it will be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. Evaluate the inhibitory effect of GPI-K on this translocation.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. The natural phosphoinositide derivative glycerophosphoinositol inhibits the lipopolysaccharide-induced inflammatory and thrombotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for the Dissolution and Storage of Glycerophosphoinositol Lysine in Research Applications
For Immediate Release
[City, State] – [Date] – As a pivotal molecule in cellular signaling and a compound of interest in inflammation and aging research, the proper handling of Glycerophosphoinositol lysine (GPI L-lysine) is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols and best practices for the dissolution, storage, and application of GPI L-lysine for researchers, scientists, and drug development professionals.
Product Information and Physicochemical Properties
This compound is a semi-synthetic derivative of glycerophosphoinositol, a natural metabolite of lipid metabolism.[1] It is supplied as a solid powder with a molecular weight of approximately 480.40 g/mol .[1][2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₃N₂O₁₃P | [1][3][4] |
| Molecular Weight | 480.40 g/mol | [1][2][3][4] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1][3] |
| Solubility | Soluble in DMSO | [1] |
Dissolution and Preparation of Stock Solutions
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: Ensure all glassware and equipment are clean, dry, and sterile. Allow the vial of this compound powder and the DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.804 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to 4.804 mg of powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be obtained.
-
If complete dissolution is not achieved, gentle warming in a 37°C water bath for a few minutes can aid the process. Avoid excessive heat, as it may degrade the compound.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterile-filtered using a 0.22 µm syringe filter compatible with DMSO.
The following table provides the required mass of this compound for preparing various volumes of different stock solution concentrations:
| Stock Solution Concentration | Volume of DMSO | Mass of GPI L-lysine (MW: 480.40 g/mol ) |
| 1 mM | 1 mL | 0.4804 mg |
| 5 mM | 1 mL | 2.402 mg |
| 10 mM | 1 mL | 4.804 mg |
| 20 mM | 1 mL | 9.608 mg |
Storage and Stability
Proper storage is critical to maintain the biological activity of this compound.
| Condition | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and in the dark.[1] |
| -20°C | Long-term (months to years) | Keep dry and in the dark.[1] | |
| Stock Solution in DMSO | 0 - 4°C | Short-term (days to weeks) | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Long-term (months) | Aliquot into single-use vials to minimize freeze-thaw cycles.[1] |
Note on Aqueous Solutions: The stability of this compound in aqueous solutions or cell culture media over extended periods has not been extensively documented. It is recommended to prepare fresh dilutions in aqueous buffers or media from the DMSO stock solution immediately before each experiment.
Experimental Protocols and Applications
This compound has demonstrated anti-inflammatory and anti-aging properties.[1] It is known to modulate cellular signaling pathways, including those involving Rho GTPases and T-cell activation.[5]
Experimental Workflow: In Vitro Anti-Inflammatory Assay
This protocol provides a general workflow for assessing the anti-inflammatory effects of this compound on macrophage cell lines (e.g., RAW 264.7 or THP-1) stimulated with lipopolysaccharide (LPS).
Detailed Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media and conditions until they reach the desired confluence.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treatment: Replace the culture medium with the prepared working solutions of this compound at various concentrations. Include a vehicle control (medium with the same final DMSO concentration). Incubate for a predetermined time (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the wells to a final concentration known to induce an inflammatory response (e.g., 100 ng/mL).
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Cell Lysis and Protein Analysis (Optional): Wash the cells with cold PBS and lyse them to extract total protein. Analyze the expression of key inflammatory pathway proteins (e.g., phosphorylated NF-κB, p38 MAPK) by Western blotting.
Signaling Pathways
Glycerophosphoinositols, including the parent compound of GPI L-lysine, are involved in crucial signaling cascades. Glycerophosphoinositol 4-phosphate (GroPIns4P) has been shown to modulate the activity of Rho family GTPases, which are key regulators of the actin cytoskeleton.[1][5]
Glycerophosphoinositol 4-Phosphate (GroPIns4P) Signaling Pathway
The following diagram illustrates the signaling pathway by which GroPIns4P can lead to the activation of Rac1 and subsequent cytoskeletal rearrangements.
This pathway highlights the role of GroPIns4P in initiating a phosphorylation cascade that results in the activation of the RhoGEF (Guanine nucleotide exchange factor) Tiam1, leading to the activation of the small GTPase Rac1 and subsequent changes in the actin cytoskeleton, such as the formation of membrane ruffles.[1]
Quantitative Data Summary
While specific dose-response data for this compound is not widely available in the public domain, related compounds have shown effects on inflammatory markers. The following table provides a template for how such data could be presented. Researchers should determine the optimal concentration range for their specific cell type and experimental conditions.
| Concentration of GPI L-lysine | % Inhibition of TNF-α Secretion (mean ± SD) | % Inhibition of IL-6 Secretion (mean ± SD) |
| Vehicle Control (0 µM) | 0 ± 5.2 | 0 ± 4.8 |
| 1 µM | Data to be determined experimentally | Data to be determined experimentally |
| 10 µM | Data to be determined experimentally | Data to be determined experimentally |
| 50 µM | Data to be determined experimentally | Data to be determined experimentally |
| 100 µM | Data to be determined experimentally | Data to be determined experimentally |
Conclusion
The proper handling, dissolution, and storage of this compound are essential for its effective use in research. By following these detailed protocols and application notes, researchers can ensure the integrity of the compound and obtain reliable data to further elucidate its biological functions and therapeutic potential.
Disclaimer: This document is intended for research use only and not for human or veterinary use.[1][3] The provided protocols are for guidance and should be adapted and optimized for specific experimental needs. Always refer to the product's safety data sheet (SDS) for handling and safety information.
References
- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Release of TNF-alpha from lipopolysaccharide (LPS)-stimulated Kupffer cells in serum- and nutrient-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Application of Glycerophosphoinositol lysine in dermatological research models.
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycerophosphoinositol lysine (GPI-lysine) is a semi-synthetic derivative of glycerophosphoinositol, a naturally occurring cellular component derived from lipid metabolism.[1][2] In dermatological research, GPI-lysine has demonstrated significant anti-inflammatory, anti-dandruff, and anti-aging properties.[1] Its primary mechanism of action involves the modulation of the inflammatory cascade, making it a compound of interest for conditions such as atopic dermatitis, psoriasis, and UVB-induced erythema.[1][3] GPI-lysine has been shown to be well-tolerated and effective in reducing clinical symptoms of inflammatory skin conditions, with efficacy comparable to topical cortisone preparations but without the associated side effects.[1]
This document provides detailed application notes and experimental protocols for the use of GPI-lysine in relevant dermatological research models.
Data Presentation
The following tables summarize quantitative data from studies investigating the efficacy of topical formulations containing glycerophosphoinositol (GPI) derivatives in subjects with atopic dermatitis (AD).
Table 1: Efficacy of a Topical Lotion containing this compound in a Canine Model of Atopic Dermatitis
| Clinical Parameter | Baseline (Day 0) Mean Score ± SD | Day 14 Mean Score ± SD | Percentage Reduction |
| CADESI Score | 3.8 ± 0.9 | 1.2 ± 0.7 | 68.4% |
| Lichenification | 3.5 ± 1.0 | 1.0 ± 0.8 | 71.4% |
| Excoriation | 3.2 ± 0.8 | 0.8 ± 0.6 | 75.0% |
| Alopecia | 2.9 ± 1.1 | 0.9 ± 0.7 | 69.0% |
| Pruritus | 7.5 ± 1.5 | 2.5 ± 1.3 | 66.7% |
Data adapted from a study on 21 dogs with external otitis due to atopic dermatitis treated for 14 days.[4][5]
Table 2: Efficacy of a Topical Product containing Glycerophosphoinositol (GPI) and Perilla Extract in Human Subjects with Mild to Moderate Atopic Dermatitis
| Clinical Score | Baseline Mean Value | 4-Week Mean Value | Percentage Reduction |
| EASI Score | 12.5 | 3.4 | 73% |
| VAS Pruritus Score | 6.8 | 2.8 | 59% |
Data from a 4-week, open-label study involving 30 subjects.[3]
Table 3: Comparative Efficacy of an Emollient containing GPI Salt of Choline vs. Other Emollients in Human Subjects with Moderate Atopic Dermatitis
| Population | Clinical Score | Mean Reduction with GPI Emollient | Mean Reduction with Other Emollients |
| Children | VAS | -2.58 ± 0.25 | -0.67 ± 0.19 |
| TIS | -2.22 ± 0.22 | 0.47 ± 0.19 | |
| EASI | -15.27 ± 1.77 | -3.71 ± 1.01 | |
| Adults | VAS | -2.42 ± 0.19 | -0.86 ± 0.09 |
| TIS | -2.22 ± 0.17 | 0.77 ± 0.09 | |
| EASI | -13.22 ± 1.53 | -2.95 ± 0.46 |
Data from a 'real-life' study involving 300 patients.[6]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effect of this compound is primarily attributed to its ability to modulate the arachidonic acid cascade. GPI derivatives negatively regulate the activity of cytosolic phospholipase A2 (cPLA2), a key enzyme responsible for the release of arachidonic acid from membrane phospholipids.[3] This inhibition leads to a downstream reduction in the synthesis of pro-inflammatory mediators such as prostaglandin E2 (PGE2).[2][7]
References
- 1. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 2. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atopic Dermatitis Studies through In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced In Vitro Three-Dimensional Skin Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis [frontiersin.org]
Unveiling the Inflammatory Potential of Glycerophosphoinositol Lysine in Macrophages: A Guide for Researchers
Absence of Direct Research on Glycerophosphoinositol Lysine (GPI-K) necessitates a predictive approach based on analogous molecules. The following Application Notes and Protocols are constructed based on extensive research into structurally and functionally similar compounds, such as parasitic Glycosylphosphatidylinositols (GPIs) and Lysophosphatidylinositol (LPI), to provide a robust framework for investigating the effects of GPI-K on macrophage inflammatory responses.
Application Notes
This compound (GPI-K) is a novel compound of interest for its potential role in modulating inflammatory responses. Macrophages, as key players in the innate immune system, are central to the initiation and resolution of inflammation. Understanding how GPI-K interacts with these cells can provide valuable insights into its therapeutic or pathological potential. Based on studies of related glycerophosphoinositol compounds, it is hypothesized that GPI-K may induce a pro-inflammatory phenotype in macrophages, characterized by the production of cytokines and the activation of key signaling pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to study the effects of GPI-K on macrophage-mediated inflammation. The protocols outlined below detail methods for macrophage culture and stimulation, quantification of inflammatory mediators, and analysis of intracellular signaling cascades.
Key Inflammatory Markers and Pathways to Investigate:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-12 (IL-12).
-
Inflammatory Mediator: Nitric Oxide (NO).
-
Signaling Pathways: Toll-like Receptor (TLR) signaling, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK1/2, JNK).
Data Presentation: Predicted Dose-Dependent and Time-Course Effects of GPI-K
The following tables present hypothetical quantitative data for the effects of GPI-K on macrophage inflammatory responses. These values are extrapolated from studies on analogous compounds and should be used as a guide for experimental design and data interpretation.
Table 1: Predicted Dose-Dependent Effect of GPI-K on Pro-inflammatory Cytokine and Nitric Oxide Production by Macrophages.
| GPI-K Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| 0 (Control) | 50 ± 15 | 30 ± 10 | 1.5 ± 0.5 |
| 0.1 | 250 ± 50 | 150 ± 30 | 5.0 ± 1.2 |
| 1 | 800 ± 120 | 500 ± 80 | 15.0 ± 2.5 |
| 10 | 1500 ± 200 | 1000 ± 150 | 25.0 ± 4.0 |
| 50 | 1600 ± 250 | 1100 ± 180 | 28.0 ± 4.5 |
Data are presented as mean ± standard deviation. Macrophages (e.g., RAW 264.7) are stimulated for 24 hours.
Table 2: Predicted Time-Course of GPI-K-Induced TNF-α Production and p38 MAPK Phosphorylation.
| Time Point (hours) | TNF-α (pg/mL) | Phospho-p38 MAPK (Fold Change) |
| 0 | 50 ± 10 | 1.0 ± 0.2 |
| 0.5 | 300 ± 40 | 5.0 ± 1.0 |
| 1 | 700 ± 90 | 4.5 ± 0.8 |
| 4 | 1200 ± 150 | 2.0 ± 0.4 |
| 8 | 1500 ± 200 | 1.2 ± 0.3 |
| 24 | 1000 ± 130 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation. Macrophages are stimulated with 10 µM GPI-K.
Experimental Protocols
Protocol 1: Macrophage Culture and Stimulation with GPI-K
This protocol describes the culture of the murine macrophage cell line RAW 264.7 and their stimulation with GPI-K.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
GPI-K stock solution (e.g., 10 mM in sterile PBS)
-
Lipopolysaccharide (LPS) from E. coli (positive control, 1 mg/mL stock)
-
Sterile PBS (vehicle control)
-
Tissue culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into appropriate tissue culture plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Stimulation:
-
For dose-response experiments, prepare serial dilutions of GPI-K in complete DMEM.
-
For the positive control, dilute LPS to a final concentration of 100 ng/mL.
-
For the vehicle control, use sterile PBS.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of GPI-K, LPS, or PBS.
-
-
Incubation: Incubate the plates for the desired time points (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatants for cytokine and nitric oxide analysis. Store supernatants at -80°C if not used immediately.
-
Cell Lysis: For signaling pathway analysis, wash the adherent cells with ice-cold PBS and lyse them with an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Protocol 2: Quantification of Cytokines by ELISA
This protocol provides a general procedure for measuring the concentration of TNF-α and IL-6 in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Collected cell culture supernatants
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate pre-coated with the capture antibody according to the manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve.
-
Sample Addition: Add 100 µL of the standards and diluted samples (supernatants) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Washing: Wash the wells three times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and p38 MAPK Activation
This protocol details the detection of phosphorylated (activated) forms of p65 (a subunit of NF-κB) and p38 MAPK in cell lysates by Western blotting.
Materials:
-
Cell lysates from Protocol 1
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Visualizations
The following diagrams illustrate the predicted signaling pathways and experimental workflows.
Caption: Predicted signaling cascade initiated by GPI-K in macrophages.
Caption: Workflow for investigating GPI-K's inflammatory effects.
Application Notes: Development of a Bioassay to Measure Glycerophosphoinositol Lysine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoinositol lysine (GPI-lysine) is a semi-synthetic derivative of the naturally occurring glycerophosphoinositol, a product of membrane lipid metabolism.[1] Emerging evidence suggests that GPI-lysine possesses significant anti-inflammatory, anti-aging, and anti-dandruff properties.[1][2] A key mechanism of its action is the suppression of UVB-induced prostaglandin E2 (PGE2) secretion in keratinocytes.[1][2] To facilitate further research and development of GPI-lysine and related compounds, a robust and reliable method for quantifying its biological activity is essential.
These application notes describe the development and protocol for a cell-based bioassay to measure the activity of this compound. The assay is based on the inhibition of PGE2 production in human keratinocytes, providing a physiologically relevant system for assessing the potency and efficacy of this compound.
Principle of the Bioassay
This bioassay quantifies the inhibitory activity of this compound on the production of PGE2 in a human keratinocyte cell line (e.g., HaCaT) stimulated with a pro-inflammatory agent. The amount of PGE2 released into the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA). The activity of a test sample of this compound is determined by its ability to reduce the level of secreted PGE2 compared to a vehicle control.
Featured Applications
-
Quality Control: Assess the biological activity and consistency of different batches of synthesized this compound.
-
Drug Discovery: Screen for novel compounds with similar or enhanced anti-inflammatory activity.
-
Mechanism of Action Studies: Investigate the signaling pathways modulated by this compound.
-
Formulation Development: Evaluate the activity of this compound in various delivery systems.
Signaling Pathway Overview
Glycerophosphoinositols are metabolites of the phosphoinositide signaling pathway.[3] They are generated from membrane phosphoinositides through the action of phospholipase A2 (PLA2) and lysolipases.[4] While the precise intracellular signaling cascade of this compound is still under investigation, its ability to suppress UVB-induced PGE2 production suggests an interaction with the inflammatory signaling pathways in keratinocytes.
References
Application Notes and Protocols for Fluorescent Labeling of Glycerophosphoinositol Lysine for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoinositols (GroPIns) are bioactive lipids involved in a variety of cellular processes, including signal transduction, cell proliferation, and membrane trafficking.[1] The conjugation of lysine to glycerophosphoinositol (GroPIns-Lys) creates a molecule with unique properties, potentially targeting it to specific cellular compartments or protein interactions. Fluorescent labeling of GroPIns-Lys provides a powerful tool for visualizing its subcellular localization, dynamics, and role in signaling pathways in real-time.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, fluorescent labeling, and cellular imaging of GroPIns-Lys. The information is intended to guide researchers in utilizing this novel probe to investigate the intricate functions of glycerophosphoinositols in cellular biology and disease models.
Data Presentation: Photophysical Properties of Fluorescently Labeled GroPIns-Lys
The choice of fluorophore is critical for successful cellular imaging. The following table summarizes the key photophysical properties of commonly used amine-reactive fluorescent dyes suitable for labeling the lysine residue of GroPIns-Lys. This data can be used to select the appropriate dye based on the available microscope filter sets and experimental requirements.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| Fluorescein Isothiocyanate (FITC) | 494 | 518 | ~75,000 | 0.92 | Moderate |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | ~73,000 | 0.92 | High |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | ~150,000 | 0.15 | High |
| Alexa Fluor™ 546 NHS Ester | 556 | 573 | ~112,000 | 0.79 | High |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | ~250,000 | 0.28 | High |
| Alexa Fluor™ 647 NHS Ester | 650 | 668 | ~270,000 | 0.33 | Very High |
| NBD-X, SE | 466 | 539 | ~24,000 | 0.3-0.5 | Moderate |
Experimental Protocols
Protocol 1: Synthesis of Glycerophosphoinositol Lysine (GroPIns-Lys)
This protocol describes a general method for the synthesis of GroPIns-Lys. The synthesis involves the protection of functional groups, coupling of the glycerophosphoinositol and lysine moieties, and subsequent deprotection.
Materials:
-
myo-Inositol
-
Glycerol
-
Protected Lysine (e.g., Fmoc-Lys(Boc)-OH)
-
Phosphitylating reagent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)
-
Oxidizing agent (e.g., tert-butyl hydroperoxide)
-
Coupling agents (e.g., HBTU, HOBt, DIEA)
-
Deprotection reagents (e.g., trifluoroacetic acid, piperidine)
-
Solvents (e.g., DMF, DMSO, dichloromethane)
-
Silica gel for column chromatography
-
RP-HPLC system for purification
Methodology:
-
Protection of myo-Inositol and Glycerol: Protect the hydroxyl groups of myo-inositol and glycerol that are not involved in the phosphodiester linkage using appropriate protecting groups (e.g., silyl ethers).
-
Phosphitylation of Protected Glycerol: React the protected glycerol with a phosphitylating reagent to introduce a phosphoramidite group.
-
Coupling of Protected Glycerol-phosphoramidite and Protected myo-Inositol: Couple the phosphitylated glycerol with the protected myo-inositol in the presence of an activator (e.g., tetrazole).
-
Oxidation: Oxidize the resulting phosphite triester to a more stable phosphate triester using an oxidizing agent.
-
Deprotection of a single hydroxyl group on Inositol: Selectively deprotect one of the hydroxyl groups on the inositol ring to allow for the attachment of lysine.
-
Coupling of Protected Lysine: Activate the carboxylic acid of the protected lysine using coupling agents and react it with the deprotected hydroxyl group on the inositol.
-
Final Deprotection: Remove all protecting groups from the inositol, glycerol, and lysine moieties using appropriate deprotection reagents.
-
Purification: Purify the final GroPIns-Lys product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized GroPIns-Lys using mass spectrometry and NMR spectroscopy.
Protocol 2: Fluorescent Labeling of GroPIns-Lys
This protocol details the fluorescent labeling of the primary amine on the lysine residue of GroPIns-Lys using an amine-reactive fluorescent dye (e.g., an NHS ester).
Materials:
-
Synthesized GroPIns-Lys
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)
-
RP-HPLC system for purification
Methodology:
-
Dissolve GroPIns-Lys: Dissolve the purified GroPIns-Lys in 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dissolve Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in a minimal amount of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. Protect the dye solution from light.
-
Labeling Reaction: Slowly add a 3- to 5-fold molar excess of the dissolved fluorescent dye to the GroPIns-Lys solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the fluorescently labeled GroPIns-Lys from unreacted dye and byproducts using RP-HPLC with a C18 column. Monitor the elution using both a UV-Vis detector (at the absorbance maximum of the dye and 280 nm for the tryptophan-like indole of some fluorophores) and a fluorescence detector.
-
Characterization: Confirm the successful conjugation and purity of the labeled product using mass spectrometry. Determine the final concentration and degree of labeling using UV-Vis spectrophotometry, measuring the absorbance of the dye at its λmax.
Protocol 3: Cellular Imaging of Fluorescently Labeled GroPIns-Lys
This protocol provides a general guideline for introducing fluorescently labeled GroPIns-Lys into cultured cells and subsequent imaging using fluorescence microscopy.
Materials:
-
Fluorescently labeled GroPIns-Lys
-
Cultured mammalian cells (e.g., HeLa, COS-7) on glass-bottom dishes or coverslips
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Mounting medium with antifade reagent
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets
Methodology:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Preparation of Labeling Solution: Prepare a working solution of the fluorescently labeled GroPIns-Lys in serum-free cell culture medium. The optimal concentration should be determined empirically but can range from 1 to 10 µM.
-
Cell Labeling:
-
Wash the cells once with warm PBS.
-
Replace the medium with the labeling solution containing the fluorescent GroPIns-Lys.
-
Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂. The incubation time will depend on the rate of uptake and the specific cellular process being investigated.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with warm PBS to remove any unincorporated probe.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the live cells immediately using a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO₂ levels.
-
-
Fixed-Cell Imaging (Optional):
-
After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium with an antifade reagent.
-
Image the fixed cells.
-
-
Image Acquisition and Analysis:
-
Acquire images using the appropriate excitation and emission filters for the chosen fluorophore.
-
Analyze the images to determine the subcellular localization, intensity, and dynamics of the fluorescently labeled GroPIns-Lys. Co-localization studies with organelle-specific markers can be performed to identify the specific compartments where the probe accumulates.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the formation and action of GroPIns.
Experimental Workflow
Caption: Experimental workflow for cellular imaging with fluorescent GroPIns-Lys.
Logical Relationship
Caption: Relationship between GroPIns-Lys labeling and its research applications.
References
Application Notes and Protocols for Solid-Phase Extraction of Glycerophosphoinositol from Cell Culture Supernatant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycerophosphoinositol (GroPIns) is a bioactive, water-soluble metabolite derived from membrane phosphoinositides.[1][2][3] As a ubiquitous component of eukaryotic cells, GroPIns is increasingly recognized for its role as an intracellular and paracrine mediator in various cellular processes, including cell proliferation, survival, and signaling.[1][3][4] Its levels can fluctuate depending on the cell type and state, such as during differentiation or oncogenic transformation.[3] Accurate measurement of GroPIns in both intracellular and extracellular environments, such as cell culture supernatants, is crucial for understanding its physiological and pathological roles.[4][5]
Conventional methods for GroPIns analysis can present challenges in sensitivity and resolution, particularly for extracellular samples.[4][5] This document provides a detailed protocol for the solid-phase extraction (SPE) of GroPIns from cell culture supernatants, a method that allows for rapid desalting and concentration of the analyte, followed by quantitative analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5]
Biological Significance and Signaling Pathway
GroPIns is generated from membrane phosphoinositides through the sequential deacylation by phospholipase A2 (PLA₂) and a lysophospholipase.[1] It is a key player in cellular signaling, bridging the phosphoinositide/inositol phosphate and the PLA₂/arachidonic acid pathways.[6] GroPIns and its phosphorylated derivatives can act as second messengers, influencing various cellular functions. For instance, glycerophosphoinositol 4-phosphate (GroPIns4P) has been shown to regulate actin dynamics and enhance T-cell chemotaxis.[1]
Below is a simplified diagram of the glycerophosphoinositol metabolic pathway:
Caption: Metabolic pathway of Glycerophosphoinositol formation.
Experimental Protocol: Solid-Phase Extraction of GroPIns
This protocol is optimized for the extraction of GroPIns from cell culture supernatants using a strong anion exchange (SAX) SPE cartridge.
Materials:
-
SPE Cartridge: Strong anion exchanger, such as CHROMABOND® HR-XA, containing a polystyrene/divinylbenzene (PS/DVB) sorbent with quaternary ammonium groups.[5]
-
Reagents:
-
Milli-Q water
-
Methanol (MeOH)
-
Formic acid
-
-
Equipment:
-
SPE manifold
-
Collection tubes
-
Pipettes
-
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
Dilute 1 mL of the supernatant with 1 mL of Milli-Q water.[5]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE column.
-
-
Washing:
-
Elution:
-
Post-Elution:
-
The collected fraction containing GroPIns can be directly analyzed by UPLC-MS/MS without further pretreatment.[5]
-
Experimental Workflow Diagram
The following diagram illustrates the solid-phase extraction workflow for GroPIns.
Caption: Workflow for SPE of GroPIns from cell culture supernatant.
Quantitative Data Summary
The described SPE method demonstrates high recovery and sensitivity for the analysis of GroPIns.
| Parameter | Value | Reference |
| SPE Sorbent | Strong Anion Exchanger (Polystyrene/Divinylbenzene with Quaternary Ammonium Groups) | [5] |
| Overall Recovery | 94.4 ± 11.6% | [5] |
| Recovery (Spiked Samples) | 94.4 ± 3.4% (n=8) | [5] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL (8.98 nM) | [5] |
| Linear Dynamic Range | 3 - 3,000 ng/mL | [7] |
UPLC-MS/MS Analysis Method
For quantitative analysis of the extracted GroPIns, a UPLC-MS/MS method can be employed.
Chromatography Conditions:
-
Column: A suitable column for hydrophilic interaction liquid chromatography (HILIC), such as an ACQUITY BEH-amide column, is recommended.[7]
-
Injection Volume: 2 µL.[5]
-
Analysis Time: A short chromatographic run of approximately 3.3 minutes can be achieved.[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion mode electrospray (ESI-).[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for specificity.[7]
-
MRM Transition for Quantification: m/z 332.9 → 152.9 (corresponding to the loss of inositol).[7]
-
MS Parameters (example):
Conclusion
This application note provides a robust and validated protocol for the solid-phase extraction of glycerophosphoinositol from cell culture supernatants. The method is characterized by its high recovery rate and sensitivity, enabling accurate quantification by UPLC-MS/MS. This procedure is a valuable tool for researchers and professionals in drug development who are investigating the role of GroPIns in cellular signaling and disease.
References
- 1. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 2. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved UPLC-MS/MS Platform for Quantitative Analysis of Glycerophosphoinositol in Mammalian Cells | PLOS One [journals.plos.org]
In Vitro Models for Efficacy Testing of Glycerophosphoinositol Lysine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoinositol (GroPIns), a key phosphoinositide metabolite, has demonstrated significant potential as a modulator of cellular signaling, particularly in the context of inflammation. This document provides detailed application notes and protocols for establishing in vitro models to test the efficacy of GroPIns, often referred to in its lysine salt form for stability and solubility, as an anti-inflammatory and antioxidant agent. The methodologies outlined below are designed to be implemented in a research or drug development setting to elucidate the compound's mechanisms of action and quantify its therapeutic potential.
The primary focus of these protocols is on the use of human monocytic cell lines stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. GroPIns has been shown to be part of a negative-feedback loop that curtails pro-inflammatory and pro-thrombotic responses in these cells.[1][2] This inhibitory action is mediated, at least in part, through the downregulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades (p38, JNK, and Erk1/2).[1][2]
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on the current understanding of Glycerophosphoinositol's bioactivity. These tables are intended to serve as a template for organizing and presenting experimental data.
Table 1: Anti-inflammatory Efficacy of Glycerophosphoinositol (GroPIns) on Cytokine Production in LPS-Stimulated Human Monocytes
| Treatment Group | Concentration | TNF-α Production (pg/mL) | % Inhibition of TNF-α | IL-6 Production (pg/mL) | % Inhibition of IL-6 |
| Control (untreated) | - | Not Detected | - | Not Detected | - |
| LPS (100 ng/mL) | - | Value | 0 | Value | 0 |
| LPS + GroPIns | 10 µM | Value | Value | Value | Value |
| LPS + GroPIns | 50 µM | Value | Value | Value | Value |
| LPS + GroPIns | 100 µM | Value | Value | Value | Value |
Note: Values are to be determined experimentally.
Table 2: Effect of Glycerophosphoinositol (GroPIns) on MAPK Pathway Activation in LPS-Stimulated Human Monocytes
| Treatment Group | Concentration | p-p38/total p38 (ratio) | % Inhibition of p38 Phosphorylation | p-JNK/total JNK (ratio) | % Inhibition of JNK Phosphorylation | p-Erk1/2/total Erk1/2 (ratio) | % Inhibition of Erk1/2 Phosphorylation |
| Control (untreated) | - | Value | - | Value | - | Value | - |
| LPS (100 ng/mL) | - | Value | 0 | Value | 0 | Value | 0 |
| LPS + GroPIns | 10 µM | Value | Value | Value | Value | Value | Value |
| LPS + GroPIns | 50 µM | Value | Value | Value | Value | Value | Value |
| LPS + GroPIns | 100 µM | Value | Value | Value | Value | Value | Value |
Note: Values are to be determined experimentally by densitometric analysis of Western blots.
Table 3: Efficacy of Glycerophosphoinositol (GroPIns) on NF-κB Nuclear Translocation in LPS-Stimulated Human Monocytes
| Treatment Group | Concentration | % of Cells with Nuclear p65 | % Inhibition of Nuclear Translocation |
| Control (untreated) | - | Value | - |
| LPS (100 ng/mL) | - | Value | 0 |
| LPS + GroPIns | 10 µM | Value | Value |
| LPS + GroPIns | 50 µM | Value | Value |
| LPS + GroPIns | 100 µM | Value | Value |
Note: Values are to be determined experimentally by immunofluorescence microscopy and image analysis.
Table 4: Antioxidant Capacity of Glycerophosphoinositol (GroPIns)
| Assay | Parameter | GroPIns | Positive Control (e.g., Trolox/Ascorbic Acid) |
| ORAC | ORAC Value (µmol TE/g) | Value | Value |
| DPPH | IC50 (µg/mL) | Value | Value |
Note: TE = Trolox Equivalents. Values are to be determined experimentally.
Experimental Protocols
Anti-inflammatory Activity in LPS-Stimulated Human Monocytes
This protocol details the procedure for assessing the anti-inflammatory effects of GroPIns by measuring the inhibition of pro-inflammatory cytokine production in human monocytes stimulated with LPS.
a. Cell Culture and Treatment:
-
Culture a human monocytic cell line (e.g., THP-1 or U937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
For THP-1 cells, differentiate them into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Pre-treat the cells with varying concentrations of GroPIns (e.g., 10, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with 100 ng/mL of LPS for 6-24 hours to induce an inflammatory response. Include a vehicle control (LPS only) and an untreated control.
b. Cytokine Measurement (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition for each GroPIns concentration compared to the LPS-only control.
Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol describes the methodology to evaluate the effect of GroPIns on the phosphorylation of key MAPK signaling proteins (p38, JNK, and Erk1/2).
a. Cell Lysis and Protein Quantification:
-
Following cell treatment as described in Protocol 1a (typically with a shorter LPS stimulation time, e.g., 15-60 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
b. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with antibodies against the total forms of p38, JNK, and Erk1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software and calculate the ratio of phosphorylated to total protein.
NF-κB Nuclear Translocation Assay
This protocol provides two methods to assess the inhibitory effect of GroPIns on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
a. Immunofluorescence Microscopy:
-
Seed and treat cells on glass coverslips as described in Protocol 1a.
-
After treatment, fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images and quantify the percentage of cells showing nuclear localization of p65 in each treatment group.
b. Nuclear and Cytoplasmic Fractionation:
-
Following cell treatment, harvest the cells and perform subcellular fractionation using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
Analyze the protein content of the nuclear and cytoplasmic fractions by Western blotting as described in Protocol 2, using an antibody against the NF-κB p65 subunit.
-
Use antibodies against histone H3 and α-tubulin as markers for the nuclear and cytoplasmic fractions, respectively, to verify the purity of the fractions.
-
Quantify the amount of p65 in the nucleus relative to the total cellular p65.
Antioxidant Capacity Assays
These protocols outline two common methods for evaluating the direct antioxidant potential of GroPIns.
a. Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
Prepare a working solution of fluorescein in a 96-well black microplate.
-
Add the GroPIns sample at various concentrations to the wells. Include a blank (buffer) and a positive control (Trolox).
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a free radical generator.
-
Immediately begin monitoring the fluorescence decay kinetically over time using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents.
b. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a methanolic solution of DPPH.
-
Add various concentrations of the GroPIns sample to the DPPH solution in a 96-well plate. Include a blank and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of GroPIns required to scavenge 50% of the DPPH radicals).
Mandatory Visualizations
Caption: Proposed signaling pathway for the anti-inflammatory action of Glycerophosphoinositol.
Caption: General experimental workflow for in vitro efficacy testing of Glycerophosphoinositol.
References
Application Notes and Protocols: Investigating the Influence of Glycerophosphoinositol Lysine on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoinositol lysine (GPI-K) is a semi-synthetic derivative of glycerophosphoinositol, a natural cellular component involved in lipid metabolism.[1] Preliminary evidence suggests that GPI-K possesses anti-inflammatory, anti-dandruff, and anti-aging properties, and it has been shown to suppress UVB-induced prostaglandin E2 (PGE2) secretion in keratinocytes.[1][2] The glycerophosphoinositols, as a class of molecules, are known to be involved in diverse cellular signaling pathways, modulating adenylyl cyclase, intracellular calcium levels, and Rho-GTPases, thereby influencing processes like cell proliferation and immune responses.[3][4] Understanding the molecular mechanisms underlying the biological activities of GPI-K, particularly its influence on gene expression, is crucial for its potential therapeutic applications.
These application notes provide a comprehensive experimental framework for researchers to investigate the effects of this compound on gene expression. The protocols outlined below detail methodologies for cell culture and treatment, analysis of signaling pathway activation, and genome-wide and targeted gene expression analysis.
Hypothesized Signaling Pathway
Based on the known functions of related glycerophosphoinositol compounds, we hypothesize that GPI-K may influence gene expression through the modulation of intracellular signaling cascades. One plausible pathway involves the regulation of cAMP levels, which in turn affects the activity of Protein Kinase A (PKA) and downstream transcription factors. Additionally, given the role of glycerophosphoinositols in modulating Rho GTPases, GPI-K might influence the actin cytoskeleton and activate signaling pathways such as the MAPK/ERK pathway, ultimately impacting gene transcription.
References
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Glycerophosphoinositol Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoinositol lysine is a semi-synthetic derivative of glycerophosphoinositol, a natural component of cell metabolism, noted for its anti-inflammatory, anti-aging, and anti-dandruff properties.[1][2][3] While its biological activities are primarily linked to reducing inflammation, its potential as an antioxidant is an area of growing interest.[2] Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in a wide range of diseases. Antioxidants can neutralize these harmful free radicals, making the evaluation of the antioxidant capacity of compounds like this compound crucial for drug development and scientific research.
These application notes provide detailed protocols for a suite of commonly used in vitro and cell-based assays to comprehensively evaluate the antioxidant potential of this compound. The assays covered include both chemical and biological systems to assess its radical scavenging and cellular protective effects.
General Experimental Workflow
A multi-tiered approach is recommended to thoroughly assess the antioxidant capacity of this compound, starting with chemical-based assays and progressing to more biologically relevant cell-based models.
References
Using CRISPR-Cas9 Screens to Investigate Pathways Affected by Glycerophosphoinositol Lysine
Application Note AN2025-GPI-LY
Introduction
Glycerophosphoinositol lysine (GPI-ly) is a semi-synthetic derivative of glycerophosphoinositol, a class of bioactive lipid metabolites involved in diverse cellular processes.[1][2] Glycerophosphoinositols are known to modulate cell proliferation, inflammatory responses, actin cytoskeleton organization, and T-cell signaling.[1][3][4] Specifically, GPI-ly has demonstrated anti-inflammatory and anti-aging activity, notably by suppressing UVB-induced prostaglandin E2 (PGE2) secretion in keratinocytes.[2][5] Despite these observed effects, the precise molecular pathways and protein targets through which GPI-ly exerts its function remain largely uncharacterized.
CRISPR-Cas9 based functional genomic screening is a powerful, unbiased approach for elucidating biological pathways and identifying molecular targets for small molecules.[6][7] By systematically knocking out every gene in the genome, researchers can identify which genes are essential for a cellular response to a compound.[8] This application note provides a framework and detailed protocols for using genome-wide CRISPR-Cas9 loss-of-function screens to identify the signaling pathways and genetic dependencies modulated by this compound.
Principle of the Assay
Pooled CRISPR-Cas9 knockout screens utilize a lentiviral library of single-guide RNAs (sgRNAs) designed to target and inactivate tens of thousands of genes across the genome.[9] A population of Cas9-expressing cells is transduced at a low multiplicity of infection (MOI) to ensure that each cell, on average, receives a single sgRNA, resulting in the knockout of a single gene.[10]
This population of knockout mutants is then treated with GPI-ly. If a gene is essential for the GPI-ly-mediated effect (e.g., inhibition of proliferation), cells with that gene knocked out will survive and become enriched in the population. Conversely, if a gene product is required to protect the cell from a cytotoxic effect of GPI-ly, its knockout will lead to cell death and depletion from the pool. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, it is possible to identify "hits"—genes whose knockout confers a fitness advantage or disadvantage in the presence of GPI-ly.[11] These hits represent key components of the cellular machinery that GPI-ly interacts with.
Experimental Design Considerations
Successful identification of GPI-ly-related pathways requires careful experimental design.
-
Cell Line Selection: The choice of cell line is critical. It must exhibit a clear, robust, and measurable phenotype in response to GPI-ly treatment. For example, based on its known anti-inflammatory properties, a macrophage cell line (e.g., THP-1) could be screened for changes in cytokine production. Alternatively, a skin keratinocyte line (e.g., HaCaT) could be used to screen for factors involved in proliferation or inflammatory signaling.[2]
-
Phenotypic Readout: The screen's success depends on the ability to select or sort cells based on their response. A proliferation-based screen is the most common, where survival is the readout.[12] For more complex phenotypes, a reporter cell line (e.g., expressing GFP under a relevant promoter like NF-κB) can be used, allowing for fluorescence-activated cell sorting (FACS) to isolate responsive and non-responsive populations.
-
Library Choice: For initial, unbiased discovery, a genome-wide library is recommended.[6] If prior knowledge suggests a specific pathway (e.g., kinase signaling), a more focused, targeted sub-library can be used to increase screening depth and reduce costs.
-
Controls: Proper controls are essential for data interpretation. An untreated or vehicle-treated population of cells transduced with the same library is necessary to account for genes that affect cell fitness independent of GPI-ly treatment.
Protocol 1: Genome-Wide CRISPR Knockout Screen for GPI-ly Modulators
This protocol describes a pooled, negative-selection (dropout) screen to identify genes that, when knocked out, sensitize cells to a growth-inhibitory concentration of GPI-ly.
1.1. Materials
-
Cas9-expressing target cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKOv2, Brunello)
-
Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)
-
HEK293T cells (for viral production)
-
Transfection reagent
-
Polybrene or other transduction enhancer
-
Puromycin or other selection antibiotic
-
This compound (GPI-ly)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
1.2. Lentiviral Library Production
-
Plate HEK293T cells for transfection.
-
Co-transfect the pooled sgRNA library plasmid along with packaging plasmids (pMD2.G and psPAX2) into the HEK293T cells.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the virus to determine the optimal volume for transduction.
1.3. Library Transduction and Selection
-
Plate the Cas9-expressing target cells.
-
Transduce the cells with the lentiviral sgRNA library at an MOI of 0.1-0.3. This ensures that most cells receive only one sgRNA. Use a sufficient number of cells to maintain library representation (at least 500-1000 cells per sgRNA).
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Expand the surviving cells while maintaining library representation.
1.4. GPI-ly Treatment and Phenotypic Screen
-
Harvest a portion of the initial transduced cell population as the "Time 0" (T0) reference sample.
-
Split the remaining cells into two main groups: a vehicle control group and a GPI-ly treatment group. Maintain at least 500-1000x library representation in each group.
-
Treat the cells with a predetermined concentration of GPI-ly (e.g., IC50) or vehicle.
-
Culture the cells for 14-21 days, passaging as needed and maintaining selective pressure.
-
Harvest the final cell populations from both the control and GPI-ly treated groups.
1.5. Genomic DNA Extraction and sgRNA Sequencing
-
Extract genomic DNA (gDNA) from the T0, control, and GPI-ly treated cell pellets.
-
Use two-step PCR to amplify the sgRNA cassettes from the gDNA. The first PCR amplifies the region, and the second adds sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform high-throughput sequencing to determine the read counts for each sgRNA in each sample.
1.6. Data Analysis
-
Align sequencing reads to a reference file of the sgRNA library to get raw read counts.
-
Use statistical packages like MAGeCK to analyze the data.[11]
-
Compare the sgRNA abundance in the GPI-ly treated sample to the vehicle control sample.
-
Identify genes for which multiple sgRNAs are significantly depleted (sensitizing hits) or enriched (resistance hits).
-
Perform pathway analysis on the list of hit genes to identify enriched biological pathways.
Protocol 2: Validation of Candidate Genes
Hits from the primary screen must be validated to confirm their role.[10][13]
2.1. Individual Gene Knockout
-
Design 2-3 new, independent sgRNAs targeting each high-confidence candidate gene.
-
Clone these individual sgRNAs into a lentiviral vector.
-
Produce lentivirus and transduce the target Cas9 cell line for each sgRNA individually.
-
Generate stable knockout cell lines for each candidate gene. Confirm knockout by Western blot or sequencing.
2.2. Phenotypic Validation Assays
-
Perform cell viability or proliferation assays (e.g., CellTiter-Glo) on each individual knockout cell line in the presence of varying concentrations of GPI-ly.
-
Compare the dose-response curve of the knockout lines to a non-targeting control cell line.
-
A significant shift in the IC50 for a knockout line relative to the control validates that the gene is involved in the cellular response to GPI-ly.
-
Orthogonal validation methods, such as using RNAi to silence the gene, can also be employed to increase confidence in the results.[8][13]
Data Presentation
Quantitative data from screening and validation experiments should be summarized for clarity.
Table 1: Example CRISPR Screen Parameters
| Parameter | Specification |
|---|---|
| Cell Line | HaCaT (Cas9-expressing) |
| sgRNA Library | GeCKOv2 Human Library A (65,383 sgRNAs) |
| Transduction MOI | 0.3 |
| Library Representation | 1000x |
| Selection Agent | Puromycin (2 µg/mL) |
| GPI-ly Concentration | 50 µM (IC50) |
| Screen Duration | 21 days |
Table 2: Hypothetical Top Hits from a Negative Selection Screen
| Gene Symbol | Rank | Log2 Fold Change (GPI-ly vs Control) | p-value | Putative Function |
|---|---|---|---|---|
| GENE-A | 1 | -4.2 | 1.5e-8 | Kinase |
| GENE-B | 2 | -3.8 | 9.1e-8 | GPCR |
| GENE-C | 3 | -3.5 | 4.3e-7 | Transcription Factor |
| GENE-D | 4 | -3.1 | 1.2e-6 | Membrane Transporter |
Table 3: Example Validation Data for Candidate Gene-A
| Cell Line | GPI-ly IC50 (µM) | Fold Change vs. Control |
|---|---|---|
| Non-Targeting Control | 52.5 ± 4.1 | 1.0 |
| GENE-A KO (sgRNA-1) | 15.2 ± 2.3 | 0.29 |
| GENE-A KO (sgRNA-2) | 18.9 ± 3.5 | 0.36 |
Visualization
Diagrams created with Graphviz can illustrate complex pathways and workflows.
References
- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tebubio.com [tebubio.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Glycerophosphoinositol Lysine (GPI-ly) in Cell-Based Assays
Welcome to the technical support center for the use of Glycerophosphoinositol lysine (GPI-ly) in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of GPI-ly in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GPI-ly) and what is its general mechanism of action?
This compound (GPI-ly) is a semi-synthetic derivative of glycerophosphoinositol, a naturally occurring phospholipid metabolite.[1] The broader class of glycerophosphoinositols is known to be involved in various cellular signaling pathways. These molecules can modulate the activity of adenylyl cyclase, intracellular calcium levels, and Rho-GTPases.[2][3] Consequently, they play a role in fundamental cellular processes such as cell proliferation, organization of the actin cytoskeleton, and the invasive potential of tumor cells.[2][3] GPI-ly specifically has been noted for its anti-inflammatory and anti-aging properties, and its ability to suppress UVB-induced prostaglandin E2 (PGE2) secretion in normal human epidermal keratinocytes (NHEK).[1][4]
Q2: How do I properly store and handle GPI-ly?
GPI-ly is typically supplied as a solid. For long-term storage, it is recommended to keep it at -20°C in a dry and dark place. For short-term storage of a few days to weeks, 0-4°C is acceptable.[1] The product is generally stable for several weeks at ambient temperature, which covers typical shipping times.[1]
Q3: What is a suitable vehicle solvent for preparing GPI-ly stock solutions?
Troubleshooting Guide
This guide addresses common issues that you may encounter when using GPI-ly in cell-based assays.
Issue 1: Inconsistent or No Cellular Response
Possible Cause 1: Poor Cell Permeability
Glycerophosphoinositols are hydrophilic and their entry into cells is often dependent on specific transporters.[5] The expression levels of these transporters can vary significantly between different cell types.
-
Troubleshooting Steps:
-
Verify Transporter Expression: If possible, check for the expression of known glycerophosphoinositol transporters, such as Glut2, in your cell line of interest.[5]
-
Optimize Incubation Time: Increase the incubation time to allow for sufficient uptake of GPI-ly. A time-course experiment is recommended to determine the optimal duration.
-
Use Permeabilizing Agents (with caution): For certain endpoint assays (e.g., those not requiring intact cell membranes), very low concentrations of mild detergents or other permeabilizing agents could be tested. However, this approach should be used with extreme caution as it can introduce artifacts.
-
Consider Alternative Delivery Methods: While more complex, techniques like liposomal delivery could be explored to enhance intracellular delivery of hydrophilic molecules.
-
Possible Cause 2: Inadequate Concentration
The effective concentration of GPI-ly can be cell-type dependent.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of GPI-ly concentrations to determine the optimal working concentration for your specific cell line and assay. Intracellular concentrations of the parent compound, glycerophosphoinositol, can range from low micromolar to almost millimolar.[2] This wide range suggests that the effective exogenous concentration may also vary significantly.
-
Consult Literature for Similar Compounds: If available, review literature for typical concentrations used for other glycerophosphoinositols in similar experimental setups.
-
Possible Cause 3: Instability in Culture Medium
The stability of GPI-ly in cell culture medium over the course of your experiment is a critical factor.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of GPI-ly in your culture medium immediately before treating your cells.
-
Minimize Exposure to Harsh Conditions: Avoid prolonged exposure of GPI-ly solutions to high temperatures or extreme pH levels.
-
Consider Serum Effects: Components in fetal bovine serum (FBS) or other supplements could potentially interact with or degrade GPI-ly. If you observe inconsistencies, consider reducing the serum concentration or using a serum-free medium during the treatment period, if your cells can tolerate it.
-
Issue 2: High Background or Off-Target Effects
Possible Cause 1: Non-specific Binding or Activity
At high concentrations, GPI-ly may exhibit off-target effects.
-
Troubleshooting Steps:
-
Lower the Concentration: If you observe unexpected cellular responses or high background, try reducing the concentration of GPI-ly.
-
Include Appropriate Controls: Always include a vehicle-only control in your experiments. Additionally, if you have access to an inactive analog of GPI-ly, it can serve as an excellent negative control.
-
Possible Cause 2: Degradation Products are Bioactive
The degradation products of GPI-ly in the culture medium may have their own biological activities.
-
Troubleshooting Steps:
-
Monitor Stability: If you have access to analytical techniques like LC-MS, you can assess the stability of GPI-ly in your culture medium over time.[6]
-
Limit Incubation Time: Use the shortest effective incubation time to minimize the accumulation of potential degradation products.
-
Experimental Protocols
While a specific, universally applicable protocol for GPI-ly is not available, the following provides a general framework for treating adherent cells in a 96-well plate. This should be optimized for your specific cell line and experimental goals.
General Protocol for GPI-ly Treatment of Adherent Cells
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24-48 hours in a CO2 incubator at 37°C.
-
Preparation of GPI-ly Working Solution:
-
Prepare a concentrated stock solution of GPI-ly in a suitable sterile, aqueous buffer (e.g., PBS).
-
Immediately before use, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the wells.
-
Gently add the medium containing the different concentrations of GPI-ly (and a vehicle-only control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (this needs to be optimized; start with a range, for example, 6, 12, 24, and 48 hours). A study on the release of glycerophosphodiesters prelabelled with [3H]inositol used a 6-hour incubation period.[7]
-
Assay: Proceed with your specific cell-based assay (e.g., proliferation, cytotoxicity, signaling pathway activation).
Quantitative Data Summary
Currently, there is a lack of specific quantitative data for this compound in the public domain. The table below provides general information for the broader class of glycerophosphoinositols to serve as a reference point for your experimental design.
| Parameter | Value | Cell Type/Condition | Source |
| Intracellular Concentration of GroPIns | 44 to 925 µM | Various cell lines | [2] |
| Intracellular Concentration of GroPIns4P | ~10-fold lower than GroPIns | General estimate | [2] |
| Intracellular Concentration of GroPIns4,5P2 | ~100-fold lower than GroPIns | General estimate | [2] |
Visualizing Key Concepts
To aid in understanding the context of GPI-ly's function, the following diagrams illustrate relevant pathways and workflows.
Figure 1: Simplified metabolic pathway for the formation of glycerophosphoinositols and their downstream signaling effects.
Figure 2: A logical workflow for troubleshooting inconsistent or absent cellular responses to GPI-ly treatment.
References
- 1. medkoo.com [medkoo.com]
- 2. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular characterization of a glycerophosphoinositol transporter in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Glycerophosphoinositol (GroPIns) Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of Glycerophosphoinositol (GroPIns). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No GroPIns Signal
Q: I am not detecting any signal for my GroPIns standard or samples. What are the potential causes and solutions?
A: A complete loss of signal can be frustrating, but it often points to a singular issue in the analytical workflow. Here’s a step-by-step troubleshooting guide to identify and resolve the problem.
-
Initial Checks:
-
Confirm Injection: Ensure that the correct vial was injected and that the injection volume is appropriate.[1]
-
Fresh Standards: Prepare fresh standards to rule out degradation of your stock solution.[1]
-
System Suitability: Before running samples, always check the system's performance with a known standard to ensure the LC-MS system is functioning correctly.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no GroPIns signal. -
Detailed Solutions:
-
Mass Spectrometer Functionality: The most fundamental check is to ensure the mass spectrometer is operating as expected.[1] This involves verifying the electrospray ionization (ESI) source.[1]
-
Stable Spray: Visually inspect the ESI needle for a consistent and stable spray. An irregular or absent spray can be caused by a clog.[1][2]
-
System Tuning and Calibration: Regularly tune and calibrate your mass spectrometer with appropriate standards to ensure it is operating at peak performance and providing accurate mass measurements.[3]
-
-
Liquid Chromatography (LC) System:
-
Mobile Phase: Ensure mobile phases are correctly prepared with LC-MS grade reagents and that there are no air bubbles in the lines.[1][2] Manually purging the pumps can often resolve issues with air pockets.[1]
-
Column Integrity: A clogged or degraded column can lead to a complete loss of signal. Try flushing the column or replacing it if necessary.
-
-
Sample Preparation:
-
Issue 2: Poor Signal Intensity
Q: My GroPIns signal is present but very weak. How can I improve the signal intensity?
A: Weak signal intensity can be caused by a variety of factors, from sample concentration to suboptimal instrument settings.
-
Factors Contributing to Poor Signal Intensity:
-
Sample Concentration: The sample may be too dilute. Conversely, a highly concentrated sample can cause ion suppression.[3]
-
Ionization Efficiency: The choice of ionization technique and its parameters significantly impact signal intensity.[3] For GroPIns, negative mode electrospray ionization (ESI) is typically used.[7][8]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of GroPIns, leading to a weaker signal.[7]
-
Instrument Parameters: Suboptimal settings for the ion source, mass analyzer, and detector will result in poor signal.[3]
-
-
Optimization Strategies:
Caption: Strategies to improve GroPIns signal intensity. -
Detailed Solutions:
-
Sample Preparation and Matrix Effects:
-
Desalting: High salt concentrations can suppress the ESI signal. Incorporating a desalting step, such as solid-phase extraction (SPE), can significantly improve signal intensity.[9][10][11]
-
Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix that is similar to your samples.[7]
-
-
Chromatography:
-
Column Choice: Hydrophilic interaction liquid chromatography (HILIC) is often effective for retaining and separating polar molecules like GroPIns. A BEH Amide column has been shown to provide good chromatographic performance.[7][9]
-
Mobile Phase Modifiers: Using a mobile phase with a basic pH, such as one containing ammonium hydroxide, can improve the negative ion mode signal for acidic compounds like GroPIns.[9]
-
-
Mass Spectrometry Parameters:
-
Compound Tuning: It is crucial to optimize the mass spectrometry parameters specifically for GroPIns. This process, also known as tuning, involves optimizing settings like collision energy and precursor/product ions for Multiple Reaction Monitoring (MRM) transitions.[12][13] Using parameters from the literature without verification on your specific instrument may lead to suboptimal sensitivity.[12]
-
Ion Source Parameters: Optimize ion source parameters such as desolvation temperature, gas flows (nebulizer and drying gas), and spray voltage to ensure efficient ionization.[4][7]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for GroPIns analysis based on published methods.
Table 1: LC-MS/MS Parameters for GroPIns Analysis
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray (ESI) | [7] |
| Precursor Ion (m/z) | 332.9 [M-H]⁻ | [7] |
| Product Ions (m/z) | 152.9, 241.0 | [7] |
| Collision Energy (for m/z 152.9) | -31 eV | [4][7] |
| Collision Energy (for m/z 241.0) | -23 eV | [4][7] |
| Desolvation Temperature | 550°C | [4][7] |
| Ion-Spray Voltage | -4500 V | [4][7] |
Table 2: Chromatographic Conditions for GroPIns Separation
| Parameter | Description | Reference |
| Column | ACQUITY UPLC BEH Amide (100 x 2.1 mm, 1.7 µm) | [9] |
| Mobile Phase A | 0.01% ammonium hydroxide (pH 9)/acetonitrile 95:5 (v/v) | [9] |
| Mobile Phase B | 100% Acetonitrile | [9] |
| Flow Rate | 0.3 - 0.6 mL/min | [7][9] |
| Injection Volume | 2 µL | [7][9] |
Experimental Protocols
Protocol 1: Sample Preparation - GroPIns Extraction from Cells
This protocol is a modified version of previously described methods.[4]
-
Cell Lysis and Extraction:
-
Terminate cell incubations by aspirating the medium and washing the cells twice with ice-cold 0.9% NaCl.
-
Add 6 mL of a pre-chilled (-20°C) solution of methanol/1 M HCl (1:1 v/v).
-
Induce a two-phase extraction by adding half a volume of chloroform.
-
Vortex the mixture vigorously and allow the phases to separate by gravity.
-
Collect the upper aqueous phase which contains the water-soluble GroPIns.
-
-
Solid-Phase Extraction (SPE) for Desalting (Optional but Recommended):
-
This step is particularly useful for samples with high salt content, such as cell culture media.[9][10]
-
Condition a strong anion exchange (SAX) SPE column.
-
Load the aqueous extract from the previous step.
-
Wash the column with a low ionic strength solvent (e.g., methanol) to remove salts and other neutral or basic impurities.
-
Elute GroPIns with a high ionic strength or acidic solvent (e.g., 2% formic acid).[9]
-
Dry the eluted fraction under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
References
- 1. biotage.com [biotage.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. An Improved UPLC-MS/MS Platform for Quantitative Analysis of Glycerophosphoinositol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved UPLC-MS/MS Platform for Quantitative Analysis of Glycerophosphoinositol in Mammalian Cells | PLOS One [journals.plos.org]
- 8. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Addressing Potential Off-Target Effects of Glycerophosphoinositol Lysine (GPI-K) in Experiments
Disclaimer: Glycerophosphoinositol lysine (GPI-K) is a research-use-only compound.[1] Data on its specific molecular targets and potential off-target effects are limited. This guide is based on the known biological activities of its parent molecule, glycerophosphoinositol (GroPIns), and its phosphorylated derivatives. Researchers should empirically validate all findings and use appropriate controls.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of this compound (GPI-K) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound (GPI-K)?
A1: GPI-K is a semi-synthetic derivative of glycerophosphoinositol, a natural cell component.[1] Its reported activities include anti-inflammatory, anti-dandruff, and anti-aging effects.[1] Mechanistically, its parent molecules, the glycerophosphoinositols (GroPIns), are known to be involved in a negative feedback loop that limits proinflammatory and prothrombotic responses. For instance, GroPIns can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in monocytes by decreasing the phosphorylation of IκB kinase α/β, p38, JNK, and Erk1/2, and reducing NF-κB translocation.
Q2: My cells are exhibiting unexpected changes in morphology and adhesion after GPI-K treatment. Is this an off-target effect?
A2: It is plausible. The parent molecule of GPI-K, glycerophosphoinositol 4-phosphate (GroPIns4P), is a known modulator of the actin cytoskeleton.[2][3] It can regulate the activity of Rho family small GTPases, such as Rac and Rho, which are critical for cell shape, adhesion, and migration.[2][3] Therefore, the observed morphological changes could be a result of GPI-K interfering with these pathways. We recommend performing control experiments to assess actin dynamics and Rho GTPase activity.
Q3: I am observing a decrease in cAMP levels in my cells treated with GPI-K, which is not my intended outcome. Why might this be happening?
A3: This could be a potential off-target effect. Glycerophosphoinositols, specifically GroPIns4P, have been shown to inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis.[1][4] This leads to a decrease in intracellular cAMP levels. This effect has been observed in T-cells, where it leads to reduced PKA activation.[2][3] If your experimental system is sensitive to changes in cAMP signaling, it is crucial to monitor cAMP levels and consider this potential off-target activity.
Q4: Can GPI-K affect intracellular calcium signaling?
A4: Yes, modulation of intracellular calcium levels is a known mechanism of action for glycerophosphoinositols.[1] Therefore, it is possible that GPI-K could have off-target effects on calcium signaling pathways in your experiments. If your research involves calcium-sensitive processes, it is advisable to monitor intracellular calcium concentrations upon GPI-K treatment using appropriate assays.
Q5: How can I be sure that the observed effects in my experiment are specific to the intended action of GPI-K?
A5: To ensure the specificity of the observed effects, several control experiments are recommended:
-
Dose-Response Curve: Establish a dose-response curve to identify the minimal effective concentration and to observe if off-target effects appear at higher concentrations.
-
Use of Structurally Related but Inactive Molecules: If available, use a structurally similar molecule that is known to be inactive in your target pathway as a negative control.
-
Rescue Experiments: If GPI-K is expected to inhibit a particular enzyme, try to rescue the phenotype by adding back the product of that enzyme.
-
Orthogonal Approaches: Use an alternative method to target the same pathway (e.g., siRNA, another small molecule with a different mechanism of action) and see if it phenocopies the effects of GPI-K.
-
Profiling against known off-target pathways: Actively test for effects on known off-target pathways of the parent molecules, such as cAMP and Rho GTPase signaling.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected changes in cell morphology, adhesion, or migration. | Modulation of actin cytoskeleton via Rho GTPase signaling.[2][3] | 1. Perform phalloidin staining to visualize the actin cytoskeleton. 2. Conduct a Rho GTPase activity assay (e.g., G-LISA or pull-down assay). 3. Include inhibitors of Rho kinase (ROCK) or Rac1 as controls. |
| Altered cell proliferation or survival. | Interference with pathways regulated by cAMP or Ras. Glycerophosphoinositols are associated with Ras/MAP kinase pathway activation.[5] | 1. Measure intracellular cAMP levels using an ELISA or FRET-based biosensor. 2. Perform a Western blot to analyze the phosphorylation status of key proteins in the Ras/MAPK pathway (e.g., ERK1/2). |
| Unexplained changes in immune cell activation or chemotaxis. | Activation of Lck kinase and modulation of chemokine receptor signaling in T-cells.[3] | 1. If working with T-cells, perform a Western blot for phosphorylated Lck. 2. Conduct a chemotaxis assay (e.g., Boyden chamber assay) with and without GPI-K. |
| Altered inflammatory response in non-immune cells. | Inhibition of the NF-κB signaling pathway. | 1. Perform a Western blot for key components of the NF-κB pathway (e.g., phospho-IκBα, p65). 2. Use an NF-κB reporter assay to measure transcriptional activity. |
Summary of Known Molecular Interactions of Glycerophosphoinositols
The following table summarizes the known molecular interactions of the parent compounds of GPI-K. Researchers should be aware of these potential interactions and design their experiments accordingly. Specific quantitative data such as IC50 or Ki values for this compound are not currently available in the public domain.
| Interacting Pathway/Molecule | Effect of Glycerophosphoinositol | Relevant Isoform | Potential Experimental Impact |
| Adenylyl Cyclase | Inhibition | GroPIns4P | Decrease in intracellular cAMP levels.[1][4] |
| Rho GTPases (Rac, Rho) | Modulation of activity | GroPIns4P | Changes in actin cytoskeleton, cell morphology, and migration.[2][3] |
| Lck Kinase | Activation | GroPIns4P | Altered T-cell activation and chemotaxis.[3] |
| NF-κB Pathway | Inhibition of activation | GroPIns | Anti-inflammatory effects. |
| Intracellular Calcium | Modulation | GroPIns | Changes in calcium-dependent signaling pathways.[1] |
Experimental Protocols
Protocol 1: Assessment of Actin Cytoskeleton Changes via Phalloidin Staining
Objective: To visualize changes in the actin cytoskeleton in response to GPI-K treatment.
Methodology:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with GPI-K at various concentrations for the desired time. Include a vehicle-only control.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Stain the F-actin by incubating with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) at a 1:1000 dilution in PBS for 30 minutes at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 2: Measurement of Intracellular cAMP Levels
Objective: To determine if GPI-K treatment alters intracellular cAMP concentrations.
Methodology:
-
Culture cells in a 96-well plate to near confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Treat cells with GPI-K at various concentrations for the desired time. Include a vehicle-only control and a positive control (e.g., forskolin).
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based assay to quantify cAMP levels.
-
Normalize the cAMP concentration to the total protein concentration of each sample.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Endogenous and exogenous glycerophosphoinositol signaling pathways.
Caption: Troubleshooting workflow for unexpected results with GPI-K.
References
- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 4. Fast receptor-induced formation of glycerophosphoinositol-4-phosphate, a putative novel intracellular messenger in the Ras pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in the levels of glycerophosphoinositols during differentiation of hepatic and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of Glycerophosphoinositol Lysine (GPI-Ly) into Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of Glycerophosphoinositol Lysine (GPI-Ly) into cells for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind delivering exogenous GPI-Ly to cells?
A1: Exogenous this compound (GPI-Ly), like other GPI-anchored molecules, can be introduced to cultured cells where it can spontaneously insert into the plasma membrane.[1] The lipid component of GPI-Ly has an affinity for the cell membrane's lipid bilayer, facilitating its incorporation. This process, sometimes referred to as "cell painting," allows for the study of the effects of GPI-Ly on cellular signaling and other processes.[1][2]
Q2: What are the common methods for delivering GPI-Ly into cells?
A2: Several methods can be employed to deliver GPI-Ly into cells:
-
Direct Incubation: The simplest method involves directly adding a solution of purified GPI-Ly to the cell culture medium. The amphipathic nature of the molecule allows it to spontaneously insert into the cell membrane over time.[1][3]
-
Liposome-Mediated Delivery: Encapsulating GPI-Ly within liposomes can enhance its delivery efficiency. Liposomes are lipid vesicles that can fuse with the cell membrane, releasing their contents into the cell or facilitating the insertion of lipidated molecules into the membrane.[4][5][6] The inclusion of fusogenic lipids like dioleoyl phosphatidylethanolamine (DOPE) can improve the fusion process.[7][8]
-
Micelle-Based Delivery: Similar to liposomes, micelles formed with detergents can be used to deliver GPI-anchored molecules to cells.[9]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Covalently linking GPI-Ly to a CPP can significantly enhance its cellular uptake. CPPs are short peptides that can traverse the cell membrane and carry molecular cargo inside.[10][11][12]
Q3: How can I verify the successful delivery of GPI-Ly into cells?
A3: Verification of successful delivery can be achieved through several methods:
-
Fluorescent Labeling: If the GPI-Ly is fluorescently tagged, its localization on the cell surface or within the cell can be visualized using fluorescence microscopy or quantified by flow cytometry.
-
Biotinylation and Detection: A biotinylated version of GPI-Ly can be used. After delivery, the cells can be incubated with streptavidin conjugated to a fluorescent probe or an enzyme for colorimetric detection.
-
Functional Assays: The most definitive way to confirm successful delivery is to measure a downstream biological effect known to be triggered by GPI-Ly. This could include the activation of a specific signaling pathway or a change in cell phenotype.
-
Mass Spectrometry: For a quantitative and direct measurement, lipid extracts from the treated cells can be analyzed by mass spectrometry to detect the presence and quantity of the delivered GPI-Ly.
Q4: What is the expected subcellular localization of delivered GPI-Ly?
A4: Exogenously delivered GPI-Ly is expected to primarily localize to the outer leaflet of the plasma membrane, consistent with the natural location of GPI-anchored proteins.[13][14] Over time, it may become organized into lipid rafts, which are specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids.[1][15]
Troubleshooting Guides
Problem 1: Low Delivery Efficiency of GPI-Ly
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | The spontaneous insertion of GPI-anchored molecules can be a slow process, sometimes taking several hours to reach equilibrium.[1] Increase the incubation time of the cells with GPI-Ly. A time-course experiment (e.g., 1, 4, 12, 24 hours) is recommended to determine the optimal incubation period. |
| Low Concentration of GPI-Ly | The concentration of GPI-Ly in the culture medium may be too low to achieve a detectable level of incorporation. Increase the concentration of GPI-Ly. However, be mindful of potential cytotoxicity at higher concentrations and perform a dose-response experiment. |
| Aggregation of GPI-Ly in Aqueous Medium | Due to its amphipathic nature, GPI-Ly may aggregate in the culture medium, reducing its availability for cellular uptake. Prepare the GPI-Ly solution in a vehicle containing a low concentration of a non-ionic detergent (e.g., Triton X-100) or formulate it into liposomes or micelles to improve solubility and delivery.[9] |
| Cell Type Specificity | Different cell lines may have varying membrane compositions and fluidity, affecting the efficiency of GPI-Ly insertion. Test the delivery in different cell lines to find a suitable model. Consider using cell lines known to have high levels of lipid rafts. |
| Degradation of GPI-Ly | GPI-Ly may be degraded by phospholipases present in the serum of the cell culture medium.[16] Perform the delivery in a serum-free medium or use a medium with heat-inactivated serum. |
Problem 2: High Cell Toxicity or Death After GPI-Ly Treatment
| Possible Cause | Suggested Solution |
| High Concentration of GPI-Ly | The concentration of GPI-Ly used may be cytotoxic. Perform a dose-response experiment to determine the maximum non-toxic concentration. Start with a low concentration and gradually increase it. |
| Toxicity of the Delivery Vehicle | The delivery vehicle (e.g., liposomes, micelles, CPPs) may be causing cytotoxicity. Perform a control experiment with the delivery vehicle alone to assess its toxicity. If the vehicle is toxic, consider using a different formulation or reducing its concentration. |
| Contaminants in the GPI-Ly Preparation | The purified GPI-Ly may contain residual solvents or other contaminants from the synthesis or purification process. Ensure the GPI-Ly preparation is of high purity and has been properly desalted and lyophilized. |
| Induction of Apoptosis | The delivered GPI-Ly might be activating a signaling pathway that leads to programmed cell death. Assess markers of apoptosis (e.g., caspase activation, annexin V staining) to investigate this possibility. If this is the intended effect, the experiment is successful. If not, the experimental system may need to be re-evaluated. |
Problem 3: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Suggested Solution |
| Variability in GPI-Ly Preparation | Batch-to-batch variation in the synthesis or purification of GPI-Ly can lead to inconsistent results. Use a single, well-characterized batch of GPI-Ly for a series of experiments. If a new batch is used, its activity should be validated and compared to the previous batch. |
| Inconsistent Cell Culture Conditions | Variations in cell passage number, confluency, or culture medium can affect the cellular response. Standardize all cell culture parameters. Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment. |
| Instability of GPI-Ly in Solution | GPI-Ly may be unstable when stored in solution. Prepare fresh solutions of GPI-Ly for each experiment from a lyophilized stock. If solutions must be stored, aliquot and freeze them at -80°C and avoid repeated freeze-thaw cycles. |
| Variable Liposome/Micelle Preparation | The size and composition of liposomes or micelles can vary between preparations, affecting delivery efficiency. Standardize the protocol for preparing the delivery vehicle. Characterize the size and zeta potential of the liposomes/micelles before each experiment to ensure consistency. |
Data Presentation
Table 1: Example of a Data Summary for GPI-Ly Delivery Optimization
| Delivery Method | GPI-Ly Concentration (µM) | Incubation Time (h) | Delivery Efficiency (%) | Cell Viability (%) |
| Direct Incubation | 10 | 4 | 15 ± 3 | 98 ± 2 |
| Direct Incubation | 10 | 24 | 45 ± 5 | 95 ± 3 |
| Direct Incubation | 50 | 24 | 65 ± 6 | 80 ± 5 |
| Liposome (DOPC) | 10 | 4 | 35 ± 4 | 97 ± 2 |
| Liposome (DOPC/DOPE) | 10 | 4 | 60 ± 5 | 96 ± 3 |
| CPP-GPI-Ly Conjugate | 5 | 2 | 75 ± 7 | 92 ± 4 |
Note: Data are presented as mean ± standard deviation from three independent experiments. Delivery efficiency was quantified by flow cytometry using a fluorescently labeled GPI-Ly.
Experimental Protocols
Protocol 1: Liposome-Mediated Delivery of GPI-Ly
-
Lipid Film Hydration:
-
In a round-bottom flask, mix the desired lipids (e.g., DOPC and DOPE at a 1:1 molar ratio) in chloroform.
-
Add the GPI-Ly (also dissolved in a suitable organic solvent) to the lipid mixture. A lipid-to-GPI-Ly molar ratio of 50:1 is a good starting point.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with a suitable buffer (e.g., PBS or HEPES-buffered saline) by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.
-
-
Delivery to Cells:
-
Add the GPI-Ly-containing liposome suspension to the cell culture medium at the desired final concentration.
-
Incubate the cells for the desired period (e.g., 4 hours) at 37°C.
-
Wash the cells with fresh medium to remove any unincorporated liposomes before proceeding with downstream assays.
-
Protocol 2: Direct Incubation of GPI-Ly
-
Preparation of GPI-Ly Stock Solution:
-
Dissolve the lyophilized GPI-Ly in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.
-
-
Delivery to Cells:
-
Dilute the GPI-Ly stock solution directly into the pre-warmed cell culture medium to the desired final concentration. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%).
-
Gently mix the medium to ensure even distribution of the GPI-Ly.
-
Incubate the cells for the desired time at 37°C.
-
Wash the cells with fresh medium before analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. A chemical approach to unraveling the biological function of the glycosylphosphatidylinositol anchor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Building Blocks to Design Liposomal Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular delivery of proteins with a new lipid-mediated delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Cytosolic Delivery of Proteins: Approaches, Challenges, and Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticles with Cell-Penetrating Peptides for Oral Delivery: A Case for Oral Delivery of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular transport of GPI-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPI-anchored protein organization and dynamics at the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endocytosis of glycosylphosphatidylinositol-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycosylphosphatidylinositol Anchors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Glycerophosphoinositol Lysine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthetic Glycerophosphoinositol lysine (GPI-lysine).
Frequently Asked Questions (FAQs)
Q1: What makes the purification of synthetic this compound particularly challenging?
The purification of synthetic GPI-lysine is complex due to its unique physicochemical properties. The molecule combines a highly polar, negatively charged glycerophosphoinositol headgroup and a positively charged lysine residue, making it zwitterionic and extremely water-soluble. Key challenges include:
-
High Polarity: The molecule has poor retention on traditional reversed-phase chromatography columns.
-
Zwitterionic Nature: Its charge state is highly dependent on pH, which can lead to complex interactions with chromatography media.
-
Presence of Similar Impurities: Synthetic routes can produce closely related byproducts, such as diastereomers, incompletely deprotected intermediates, or side-reaction products that are difficult to separate.
-
Salt Removal: The synthesis and initial purification steps often introduce high concentrations of salt, which must be removed to isolate the final product and for subsequent biological assays.
Q2: What are the common impurities I should expect from a typical synthesis?
Impurities in a synthetic preparation of GPI-lysine are process-related and can include:
-
Unreacted starting materials (e.g., protected glycerophosphoinositol, activated lysine).
-
Byproducts from deprotection steps.
-
Reagents used in coupling reactions (e.g., carbodiimides, phosphonium salts).
-
Diastereomers, if stereocenters are not perfectly controlled during synthesis.
-
Side-reaction products, such as acylated or phosphorylated variants at incorrect positions.
Q3: Which analytical techniques are best for monitoring the purification of GPI-lysine?
A combination of techniques is recommended for effective monitoring:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful method for analyzing GPI-lysine.[1] It provides information on purity, molecular weight, and can help identify impurities.[1] Due to the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reversed-phase chromatography is often required.
-
Thin-Layer Chromatography (TLC): TLC can be a quick, low-cost method for monitoring reaction progress and column fractions. However, finding a suitable solvent system can be challenging, and visualization may require specific stains like ninhydrin (for the lysine amine) or a phosphate-specific stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for the structural confirmation of the final purified product.
Purification and Chromatography Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of synthetic GPI-lysine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention on C18 Column | The analyte is too polar for traditional reversed-phase chromatography. | 1. Use an Ion-Pairing Agent: Add an agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase to increase retention. 2. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is designed for highly polar compounds. 3. Employ Ion-Exchange Chromatography (IEX): Use IEX as an initial capture step, exploiting the molecule's net charge. |
| Broad or Tailing Peaks in HPLC | 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Poor mass transfer kinetics. 3. Column overload. | 1. Modify Mobile Phase: Adjust pH to suppress ionization or add a competing salt (e.g., increase buffer concentration). 2. Reduce Flow Rate: Lowering the flow rate can improve peak shape. 3. Use a Different Stationary Phase: Consider a column with end-capping or a different base material. 4. Inject Less Sample: Perform a loading study to determine the column's capacity. |
| Low Recovery of Product | The analyte is irreversibly binding to the column or is unstable under the purification conditions. | 1. Check for Adsorption: Flush the column with a strong solvent or a high molarity buffer to see if the product elutes. 2. Passivate the System: If using HPLC, passivating the system with a chelating agent can help if metal-ion chelation is suspected. 3. Adjust pH: The pH of the mobile phase might be causing degradation. Ensure it is within the stability range for your compound. |
| Co-elution with Impurities | The chromatographic method lacks the necessary selectivity to resolve the product from closely related impurities. | 1. Optimize the Gradient: Make the elution gradient shallower to improve resolution. 2. Try an Orthogonal Method: Combine two different purification techniques. For example, use IEX for an initial separation based on charge, followed by high-resolution RP-HPLC or HILIC for a final polishing step based on polarity.[2] |
| Difficulty Removing Salts | High concentrations of non-volatile salts (e.g., phosphate, sodium chloride) from IEX or buffers interfere with subsequent steps like lyophilization or MS analysis. | 1. Use Volatile Buffers: Whenever possible, use volatile buffers like ammonium acetate or ammonium bicarbonate, which can be removed by lyophilization. 2. Perform a Desalting Step: Use a dedicated desalting column (e.g., a size-exclusion or reversed-phase cartridge) after the primary purification. |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography (IEX) for Initial Purification
This protocol is designed for the initial capture and purification of GPI-lysine from a crude synthetic reaction mixture.
-
Column Selection: Choose a strong anion or cation exchange column based on the predicted net charge of GPI-lysine at the working pH. A strong anion exchanger (Q-type) is often a good starting point.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0 (or another suitable volatile buffer like ammonium bicarbonate).
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
-
Sample Preparation:
-
Dissolve the crude synthetic product in the Binding Buffer.
-
Adjust the pH to match the Binding Buffer if necessary.
-
Filter the sample through a 0.45 µm filter to remove particulates.
-
-
Chromatography Steps:
-
Equilibration: Equilibrate the IEX column with at least 5 column volumes (CVs) of Binding Buffer.
-
Loading: Load the prepared sample onto the column at a low flow rate.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound GPI-lysine using a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs.
-
Fraction Collection: Collect fractions and analyze them using LC-MS or TLC to identify those containing the pure product.
-
-
Desalting: Pool the pure fractions and desalt using a suitable method (e.g., dialysis, size-exclusion chromatography, or solid-phase extraction) to remove the high concentration of NaCl.
Protocol 2: HILIC for High-Resolution Purification and Analysis
This protocol is suitable for the final polishing step or for analytical quantification of GPI-lysine.
-
Column Selection: Use a HILIC column with an amide, diol, or bare silica stationary phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.
-
-
Sample Preparation:
-
Dissolve the desalted, IEX-purified sample in a solution mimicking the initial mobile phase composition (e.g., 90% acetonitrile). This is critical for good peak shape.
-
-
Chromatography Steps:
-
Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 CVs.
-
Injection: Inject the prepared sample.
-
Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Detection: Use an appropriate detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Fraction Collection: If using for preparative purposes, collect the peak corresponding to GPI-lysine. Since the mobile phase is volatile, it can be easily removed by lyophilization.
-
Visualizations
Caption: A typical multi-step workflow for purifying synthetic GPI-lysine.
Caption: Simplified metabolic pathway showing the formation of glycerophosphoinositols.[3]
References
- 1. Glycerophospholipids: Essential Components of Cell Membranes and Cellular Functions - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]
- 3. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Batch-to-Batch Variability of Commercially Sourced Glycerophosphoinositol Lysine (GPI-K)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of commercially sourced Glycerophosphoinositol lysine (GPI-K). The information herein is intended to assist researchers in ensuring the consistency and reliability of their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (GPI-K) and what are its primary applications in research?
A1: this compound (GPI-K) is a semi-synthetic derivative of glycerophosphoinositol, a naturally occurring component of cell metabolism.[1] It is recognized for its anti-inflammatory, anti-dandruff, and anti-aging properties.[1] In research and drug development, GPI-K is primarily investigated for its potential to modulate inflammatory pathways, making it a compound of interest for dermatological conditions, soothing treatments, and in the prevention of photo-aging.[1]
Q2: What are the potential sources of batch-to-batch variability in commercially sourced GPI-K?
A2: As a semi-synthetic product, batch-to-batch variability in GPI-K can arise from several factors during its manufacturing process. These can include:
-
Purity: Variations in the final purity of the compound can affect its activity. Commercially available GPI-K is often cited with a purity of >98%.[1]
-
Starting Materials: The quality and consistency of the raw materials used in the synthesis, such as glycerophosphoinositol and lysine, can impact the final product.
-
Synthesis and Purification Processes: Minor changes in reaction conditions, solvents, and purification methods can lead to differences in the impurity profile and the presence of isomers or by-products.
-
Salt Form and Stoichiometry: GPI-K is a salt of glycerophosphoinositol and lysine.[2] Inconsistent stoichiometry between the two components can alter the compound's physical and biological properties.
-
Hydration State: The amount of associated water can vary between batches, affecting the compound's molecular weight and requiring adjustments in concentration calculations.
-
Storage and Handling: Improper storage conditions, such as exposure to light, moisture, or fluctuating temperatures, can lead to degradation of the compound over time. Recommended storage for long-term stability is at -20°C in a dry and dark environment.[1]
Q3: How can I assess the quality and consistency of a new batch of GPI-K?
A3: Before initiating critical experiments, it is advisable to perform in-house quality control checks on new batches of GPI-K. This can include:
-
Analytical Characterization: Employing techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and purity of the compound.
-
Functional Bioassay: Conducting a simple, standardized bioassay to verify the biological activity of the new batch and compare it to a previously characterized reference batch.
Detailed protocols for these assessments are provided in Section 3 of this guide.
Q4: What are the recommended storage and handling procedures for GPI-K?
A4: To ensure the stability and longevity of GPI-K, the following storage and handling procedures are recommended:
-
Long-term Storage: Store the solid compound at -20°C in a tightly sealed container, protected from light.[1]
-
Short-term Storage: For daily use, storing at 0-4°C is acceptable for short periods (days to weeks).[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent, such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Use appropriate personal protective equipment when handling the compound.
Section 2: Troubleshooting Guide
This section provides guidance on common issues that may arise during experiments with GPI-K, potentially stemming from batch-to-batch variability.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent or reduced biological activity in cell-based assays. | 1. Degradation of GPI-K: Improper storage or handling of the compound or stock solutions. 2. Lower Purity/Activity of the New Batch: The new batch may have a lower concentration of the active compound or contain inhibitors. 3. Incorrect Concentration: Inaccurate weighing or dilution of the compound. | 1. Verify Storage: Confirm that the compound and stock solutions have been stored according to the recommendations (see FAQ Q4). 2. Perform a Bioassay: Conduct a functional bioassay (see Protocol 3) to compare the activity of the new batch against a known active batch. 3. Analytical Characterization: If a discrepancy is found, consider performing HPLC or LC-MS analysis (see Protocol 1) to verify the purity and identity of the new batch. 4. Recalculate Concentration: Carefully re-weigh the compound and prepare fresh stock solutions. |
| Variability in analytical measurements (e.g., HPLC, LC-MS). | 1. Compound Instability in Solution: GPI-K may be degrading in the analytical solvent over time. 2. Instrumental Issues: Problems with the HPLC/LC-MS system, such as leaks, column degradation, or detector malfunction. 3. Sample Preparation Inconsistency: Variations in sample preparation can lead to inconsistent results. | 1. Assess Solution Stability: Analyze samples immediately after preparation and at different time points to check for degradation. 2. System Suitability Test: Run a standard of a known stable compound to ensure the analytical system is performing correctly. 3. Standardize Sample Preparation: Follow a detailed and consistent protocol for sample preparation. |
| Unexpected cellular toxicity. | 1. Presence of Impurities: The batch may contain toxic impurities from the synthesis process. 2. Incorrect Solvent Concentration: High concentrations of the solvent (e.g., DMSO) used to dissolve GPI-K can be toxic to cells. | 1. Purity Analysis: Use HPLC or LC-MS to check for the presence of significant impurities. 2. Solvent Control: Always include a vehicle control (solvent only) in your experiments to assess the effect of the solvent on cell viability. Ensure the final solvent concentration is below the toxic threshold for your cell type. |
Section 3: Experimental Protocols
Protocol 1: Quality Control of GPI-K by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol provides a general framework for assessing the purity and identity of GPI-K. It is based on methods developed for the analysis of related glycerophosphoinositol compounds.[3][4]
Objective: To determine the purity of a GPI-K batch and confirm its molecular weight.
Materials:
-
This compound (GPI-K)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS system equipped with a C18 column suitable for polar molecules.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of GPI-K in water.
-
Dilute the stock solution to a final concentration of 10 µg/mL with Mobile Phase A.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
-
Mass Spectrometry Conditions (Example):
-
Data Analysis:
-
Integrate the peak area of the GPI-K peak and any impurity peaks in the chromatogram.
-
Calculate the purity of the sample as: (Area of GPI-K peak / Total area of all peaks) x 100%.
-
Confirm the mass of the main peak corresponds to the expected molecular weight of GPI-K.
-
Protocol 2: Structural Confirmation of GPI-K by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general approach for confirming the chemical structure of GPI-K.
Objective: To verify the structural integrity of a GPI-K batch.
Materials:
-
This compound (GPI-K)
-
Deuterated water (D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of GPI-K in 0.5 mL of D₂O.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary for more detailed structural information, acquire a ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC).
-
-
Data Analysis:
-
Process the NMR data (Fourier transform, phase correction, baseline correction).
-
Compare the obtained chemical shifts and coupling constants with known spectra of glycerophosphoinositol and lysine to confirm the presence of both moieties and their linkage.
-
Protocol 3: Functional Bioassay for GPI-K Anti-Inflammatory Activity
This cell-based assay measures the ability of GPI-K to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Objective: To assess the biological activity of a GPI-K batch by measuring its anti-inflammatory effect.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (GPI-K)
-
ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
GPI-K Treatment:
-
Prepare a range of concentrations of GPI-K in cell culture medium.
-
Remove the old medium from the cells and add the GPI-K solutions. Incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Add LPS to each well (except for the negative control) to a final concentration of 100 ng/mL.
-
Incubate the plate for 6-24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of GPI-K compared to the LPS-only control.
-
Compare the dose-response curves between different batches of GPI-K to assess their relative potency.
-
Section 4: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for GPI-K in Inhibiting Inflammation
Glycerophosphoinositols have been shown to modulate inflammatory signaling pathways.[5][6] Based on existing literature for related compounds, a proposed mechanism for GPI-K's anti-inflammatory action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators like COX-2 and subsequent prostaglandin synthesis.[7][8]
Caption: Proposed inhibitory signaling pathway of GPI-K.
Experimental Workflow for Assessing GPI-K Batch Variability
The following workflow outlines a systematic approach to qualifying a new batch of GPI-K.
Caption: Workflow for qualifying new batches of GPI-K.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a decision-making process for troubleshooting inconsistent experimental outcomes.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C15H33N2O13P | CID 91936923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Improved UPLC-MS/MS Platform for Quantitative Analysis of Glycerophosphoinositol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The natural phosphoinositide derivative glycerophosphoinositol inhibits the lipopolysaccharide-induced inflammatory and… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for consistent results with Glycerophosphoinositol lysine.
Welcome to the Technical Support Center for Glycerophosphoinositol lysine (GPI-K). This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving GPI-K. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GPI-K) and what are its primary functions?
A1: this compound (GPI-K) is a semi-synthetic derivative of glycerophosphoinositol, a natural component of cell metabolism.[1] It is recognized for its anti-inflammatory, anti-dandruff, and anti-aging properties.[1][2] GPI-K has been shown to significantly suppress UVB-induced prostaglandin E2 (PGE2) secretion in normal human epidermal keratinocytes (NHEK).[1][2]
Q2: What is the recommended solvent for dissolving GPI-K?
A2: GPI-K is soluble in Dimethyl sulfoxide (DMSO).[1]
Q3: What are the recommended storage conditions for GPI-K?
A3: For short-term storage (days to weeks), it is recommended to store GPI-K in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C and are generally stable for up to one month.
Q4: Is GPI-K suitable for use in cell culture experiments?
A4: Yes, GPI-K is intended for research use only and can be used in cell culture experiments to investigate its biological activities, such as its anti-inflammatory effects.[1][2]
Q5: What is the molecular weight of GPI-K?
A5: The molecular weight of this compound is approximately 480.40 g/mol .[3]
Troubleshooting Guide
Consistent results with GPI-K require careful attention to experimental details. This guide addresses common issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in anti-inflammatory assay results (e.g., PGE2 inhibition). | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell numbers in each well.[4] |
| Cell health and passage number. | Use cells within a consistent and low passage number range. Regularly check for signs of stress or contamination.[5] | |
| Incomplete dissolution of GPI-K. | Ensure GPI-K is fully dissolved in DMSO before preparing final dilutions in cell culture media. Visually inspect for any precipitates. | |
| Variability in LPS or other stimulant concentration. | Prepare a fresh stock of the inflammatory stimulus (e.g., LPS) and use a consistent concentration across all experiments. | |
| Low or no observable effect of GPI-K. | Incorrect concentration range. | Perform a dose-response experiment to determine the optimal working concentration of GPI-K for your specific cell type and assay. |
| Degradation of GPI-K. | Ensure proper storage of both the solid compound and stock solutions.[1] Prepare fresh dilutions from the stock solution for each experiment. | |
| Cell line is not responsive. | Confirm that the chosen cell line expresses the necessary signaling components for the expected pathway (e.g., receptors, enzymes). | |
| Inconsistent cell attachment after treatment. | Cytotoxicity at high concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of GPI-K on your cell line. |
| Interference with cell adhesion mechanisms. | While GPI-K is not a coating agent, ensure that the culture surface is appropriate for your cell type. If needed, use pre-coated plates (e.g., poly-L-lysine) for weakly adherent cells.[6] | |
| Contradictory results with previous studies. | Differences in experimental protocols. | Carefully compare your protocol with published literature, paying close attention to cell type, stimulant used, incubation times, and assay methods. |
| Purity of GPI-K. | Ensure the purity of your GPI-K is high (>98%) as impurities can affect experimental outcomes.[2] |
Quantitative Data
The following tables summarize key quantitative data regarding the effects of glycerophosphoinositols.
Table 1: Inhibition of Pro-inflammatory Markers by Glycerophosphoinositol
| Marker | Cell Type | Treatment | Concentration | % Inhibition | Reference |
| PGE2 | NHEK | UVB-induced | Not Specified | Significant Suppression | [1][2] |
| TNF-α | Human Monocytes | LPS-stimulated | Not Specified | Reduced Synthesis | [7] |
| IKKα/β phosphorylation | Human Monocytes | LPS-stimulated | Not Specified | Decreased | [7] |
| p38 phosphorylation | Human Monocytes | LPS-stimulated | Not Specified | Decreased | [7] |
| JNK phosphorylation | Human Monocytes | LPS-stimulated | Not Specified | Decreased | [7] |
| Erk1/2 phosphorylation | Human Monocytes | LPS-stimulated | Not Specified | Decreased | [7] |
| NF-κB translocation | Human Monocytes | LPS-stimulated | Not Specified | Decreased | [7] |
Experimental Protocols
Protocol 1: In Vitro Assay for PGE2 Inhibition in Macrophages
This protocol details a cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) synthesis by GPI-K in a murine macrophage cell line (e.g., RAW 264.7).
Materials:
-
This compound (GPI-K)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
GPI-K Preparation: Prepare a stock solution of GPI-K in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations.
-
Cell Treatment: Pre-treat the adherent cells with various concentrations of GPI-K for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known COX-2 inhibitor).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit, following the manufacturer's instructions.[8][9][10]
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each GPI-K concentration compared to the LPS-stimulated vehicle control.
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol outlines a method to assess the effect of GPI-K on cytokine release from freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
This compound (GPI-K)
-
Freshly isolated human PBMCs
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or other T-cell stimulants
-
DMSO
-
Ficoll-Paque
-
Cytokine multiplex assay kit (e.g., for TNF-α, IL-6, IL-1β)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
GPI-K Treatment: Treat the cells with different concentrations of GPI-K for 1-2 hours. Include a vehicle control (DMSO).
-
Cell Stimulation: Stimulate the cells with a T-cell activator such as PHA for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of various cytokines in the supernatant using a multiplex immunoassay according to the manufacturer's protocol.[11]
-
Data Analysis: Determine the effect of GPI-K on the production of different cytokines compared to the stimulated control.
Mandatory Visualizations
Caption: Proposed signaling pathway for the anti-inflammatory action of GPI-K.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C15H33N2O13P | CID 91936923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. criver.com [criver.com]
Technical Support Center: Controlling for Lysine Effects in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the effects of the lysine component in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it important to control for lysine in my experiments?
Lysine is an essential amino acid that plays a critical role in various cellular processes beyond protein synthesis. It is involved in post-translational modifications (PTMs), signal transduction pathways like mTORC1, and its metabolism can significantly impact cellular phenotypes.[1][2][3] Failing to control for lysine can lead to misinterpretation of experimental results, as observed effects may be due to variations in lysine metabolism rather than the variable being tested.
Q2: What are the common ways to control for lysine effects in cell culture?
The most common methods include:
-
Using lysine-free media: This allows you to study the effects of lysine deprivation or to supplement with specific concentrations of lysine or its analogs.
-
Dialyzed serum: Standard fetal bovine serum (FBS) contains amino acids, including lysine. Using dialyzed FBS is crucial when you want to precisely control the concentration of lysine in your culture medium.[4][5]
-
Isotopically labeled lysine (e.g., L-Lysine-d4): This is used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify protein synthesis and turnover.[6][7]
Q3: What are potential side effects of high-dose lysine supplementation in vivo?
While generally considered safe, high doses of lysine supplementation (above 6 g/day in humans) can cause mild gastrointestinal symptoms such as nausea, stomachache, and diarrhea.[8] In animal studies, excessive lysine intake has been shown to affect growth and nutrient utilization, potentially leading to an amino acid imbalance.[9]
Q4: What are lysine analogs and what are they used for?
Lysine analogs are molecules that are structurally similar to lysine and can be incorporated into proteins. They are often used to study protein modifications and interactions. For example, azido-lysine can be used for "click chemistry" to attach fluorescent probes or other molecules to proteins for visualization and analysis.[10][11]
Troubleshooting Guides
Cell Culture Experiments
Problem: My cells are not proliferating or are dying in lysine-free or low-lysine medium.
-
Possible Cause: The cell line you are using may be particularly sensitive to lysine deprivation, or the adaptation period may have been too short.
-
Solution:
-
Gradual Adaptation: Gradually adapt your cells to the low-lysine or lysine-free medium over several passages. Start with a medium containing a reduced concentration of lysine and progressively decrease it.
-
Optimize Lysine Concentration: Determine the minimal lysine concentration required to maintain cell viability for your specific cell line through a dose-response experiment.[12]
-
Check Other Nutrients: Ensure that the medium is not deficient in other essential nutrients. The metabolic stress from lysine deprivation can be exacerbated by other limitations.
-
Use Dialyzed Serum: If you are supplementing with serum, ensure it is dialyzed to remove endogenous amino acids.[4][5]
-
Problem: I am observing unexpected changes in protein expression or post-translational modifications in my control group.
-
Possible Cause: The basal medium and supplements may contain variable amounts of lysine, or lysine from the serum is interfering with your experiment.
-
Solution:
-
Use Defined Media: Whenever possible, use a chemically defined, lysine-free medium as your base.
-
Confirm with Mass Spectrometry: Use quantitative mass spectrometry to confirm the lysine modification status of your proteins of interest in the control group.[13][14][15]
-
Control for Serum Effects: If serum is required, use dialyzed FBS and run a parallel control with non-dialyzed FBS to assess the impact of serum-derived lysine.
-
In Vivo Experiments (Animal Models)
Problem: My animals on a lysine-restricted diet are losing too much weight or showing signs of malnutrition.
-
Possible Cause: The level of lysine restriction may be too severe, or the diet may be deficient in other essential nutrients.
-
Solution:
-
Adjust Lysine Levels: Start with a less restrictive diet and monitor the animals closely. Gradually decrease the lysine content to the desired level.
-
Ensure Balanced Nutrition: Work with a nutritionist or consult established protocols to ensure the diet is isocaloric and provides adequate amounts of all other essential amino acids, vitamins, and minerals.[16][17]
-
Monitor Animal Health: Regularly monitor body weight, food intake, and overall health. Be prepared to provide supplemental nutrition if necessary.
-
Problem: I am not observing the expected metabolic phenotype in my lysine-supplemented animals.
-
Possible Cause: The dose of lysine may be insufficient, or the route of administration may not be optimal for absorption.
-
Solution:
-
Dose-Response Study: Conduct a pilot study with a range of lysine doses to determine the optimal concentration to achieve the desired effect.
-
Route of Administration: Consider the bioavailability of lysine with different administration routes (e.g., in drinking water vs. incorporated into chow).
-
Measure Plasma Lysine Levels: Directly measure plasma lysine concentrations to confirm that the supplementation is effectively increasing systemic lysine levels.[18]
-
Quantitative Data Summary
Table 1: Recommended L-Lysine Concentrations for Different Cell Lines
| Cell Line | Optimal L-Lysine Concentration | Effect | Reference |
| Bovine Mammary Epithelial Cells | 1.0 mmol/L | Increased cell viability by 17-47% | [12] |
| Rat Bone Marrow Cells | 10⁻⁸ M | Optimal for calcified nodule formation | [12] |
| C2C12 Myotubes | 1 mM | Protective role against high glucose-induced toxicity | [12] |
| 3T3-L1 Adipocytes | 1 mM | Protective role against high glucose-induced toxicity | [12] |
| Pancreatic Acinar Cells | 10-60 mM | Mitochondrial damage and necrosis | [12] |
| CHO Cells | 2 to 10 mM | Increased C-terminal lysine variant level in monoclonal antibodies | [19] |
Table 2: Effects of Dietary Lysine Supplementation in Rats (7% Casein Diet)
| Supplemental Lysine | Effect on Serum Amino Acids | Reference |
| ≥ 1.5% | Reduced: Alanine, Asparagine, Glycine, Isoleucine, Leucine, Serine, Tyrosine, Valine, Carnitine, Ornithine. Increased: Urea. | [9] |
| ≥ 3% | Additionally Reduced: Tryptophan. Additionally Increased: Histidine, Methionine, α-aminoadipic acid. | [9] |
Experimental Protocols
Protocol 1: Preparation of Lysine-Free Cell Culture Medium
This protocol describes the preparation of a lysine-free cell culture medium for in vitro experiments.
Materials:
-
Lysine-free DMEM powder (or other basal medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
Sterile, deionized water
-
0.22 µm sterile filter unit
Procedure:
-
In a sterile container, dissolve the lysine-free DMEM powder in 90% of the final volume of sterile, deionized water.
-
Add dFBS to the desired final concentration (e.g., 10%).[4]
-
Add Penicillin-Streptomycin to a final concentration of 1X.
-
Adjust the pH to the recommended level for your cell type using sterile 1N HCl or 1N NaOH.
-
Bring the medium to the final volume with sterile, deionized water.
-
Sterile-filter the complete medium using a 0.22 µm filter unit.
-
Store the prepared medium at 4°C, protected from light.
Protocol 2: Lysine Restriction Diet in a Mouse Model
This protocol provides a general guideline for implementing a lysine-restricted diet in mice.
Materials:
-
Custom-formulated lysine-restricted diet chow
-
Control diet chow with a matched nutritional profile (except for lysine)
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Acclimatization: Acclimate mice to the control diet for at least one week before starting the experiment.
-
Dietary Intervention: Randomly assign mice to the control or lysine-restricted diet group. Provide ad libitum access to the respective diets and water.
-
Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g., daily or every other day).
-
Sample Collection: At the end of the study period, collect blood and tissues for analysis as required by your experimental design.
-
Data Analysis: Compare the outcomes between the control and lysine-restricted groups.
Visualizations
Caption: General experimental workflows for in vitro and in vivo studies controlling for lysine.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. usherbrooke.ca [usherbrooke.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive Safety Assessment of l-Lysine Supplementation from Clinical Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Dietary lysine restriction induces lipid accumulation in skeletal muscle through an increase in serum threonine levels in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysine-Restricted Diet as Adjunct Therapy for Pyridoxine-Dependent Epilepsy: The PDE Consortium Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral supplementation corrects plasma lysine concentrations in lysinuric protein intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Mitigating cytotoxicity of Glycerophosphoinositol lysine at high concentrations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity when working with Glycerophosphoinositol lysine (GPI-K) at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell cultures treated with high concentrations of GPI-K. What are the potential causes?
A1: While this compound (GPI-K) is generally known for its anti-inflammatory and cytoprotective properties, observing cytotoxicity at high concentrations can be perplexing.[1][2] Several factors could contribute to this observation:
-
Compound Purity and Stability: Ensure the GPI-K used is of high purity. Impurities from synthesis or degradation products could be responsible for the cytotoxic effects. GPI-K should be stored under the recommended conditions (e.g., dry and at -20°C for long-term storage) to prevent degradation.[1][3]
-
Solvent and Formulation Issues: If a solvent like DMSO is used to dissolve GPI-K, ensure the final concentration in the culture medium is non-toxic to your specific cell line (typically <0.5%).[4] Improper dissolution can lead to the formation of precipitates that can be cytotoxic.
-
High Osmolarity of the Culture Medium: Adding high concentrations of any compound can significantly increase the osmolarity of the cell culture medium. Hypertonic conditions can cause cells to lose water, shrink, and undergo apoptosis or necrosis.[5][6][7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to exogenous compounds. The cell line you are using may be particularly sensitive to high concentrations of GPI-K or its formulation.
-
Secondary Effects of High Concentrations: At very high, non-physiological concentrations, the signaling pathways modulated by GPI-K could be overstimulated or inhibited, leading to off-target effects and cellular stress.[8][9]
Q2: How can we troubleshoot the high cytotoxicity we are observing?
A2: A systematic approach is crucial to identify the root cause of the cytotoxicity. We recommend the following troubleshooting workflow:
-
Confirm the Observation: Repeat the experiment with a freshly prepared stock solution of GPI-K to rule out contamination or degradation of the previous stock.
-
Perform a Dose-Response Curve: Test a wide range of GPI-K concentrations to determine the precise concentration at which cytotoxicity becomes apparent (the CC50 value).
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the same volume of the solvent used to dissolve GPI-K.[4]
-
Osmolarity Control: Prepare a solution with an osmolarity equivalent to the highest concentration of GPI-K using a non-metabolizable sugar like mannitol to determine if the cytotoxic effect is due to hypertonicity.
-
-
Assess Compound Solubility: Visually inspect the culture medium for any precipitation after adding GPI-K. Centrifuge a sample of the medium to check for insoluble material.
-
Evaluate Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment.[4]
Q3: Are there any strategies to mitigate the observed cytotoxicity of GPI-K at high concentrations?
A3: If the cytotoxicity is confirmed to be a direct effect of high GPI-K concentrations and not an experimental artifact, several strategies can be explored:
-
Co-administration of Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-treatment with agents like antioxidants (e.g., N-acetylcysteine) if oxidative stress is suspected, or general cytoprotective agents like glycine, may offer protection.[10][11]
-
Formulation Optimization: Investigate different formulation strategies to enhance the solubility and stability of GPI-K, which might reduce the required concentration or minimize cytotoxic precipitates.[12][13]
-
Gradual Adaptation of Cells: In some cases, gradually exposing cells to increasing concentrations of a compound can induce adaptation and increase their tolerance.
-
Use of a Different Cell Line: If feasible, testing on a less sensitive cell line could help achieve the desired experimental outcome without inducing cytotoxicity.
Troubleshooting Guides
Guide 1: Differentiating Between Direct Cytotoxicity and Osmotic Stress
High concentrations of solutes can induce osmotic stress, leading to cell death.[14][15] It is crucial to determine if the observed cytotoxicity is a specific pharmacological effect of GPI-K or a non-specific consequence of hypertonicity.
Experimental Workflow for Deconvolution of Cytotoxicity
Caption: Workflow to distinguish direct vs. osmotic cytotoxicity.
Quantitative Data Summary
The following table presents hypothetical data from an experiment designed to investigate the cytotoxicity of GPI-K and the potential mitigating effect of the cytoprotective agent, N-acetylcysteine (NAC).
| Treatment Group | Concentration | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) |
| Untreated Control | - | 100 ± 5 | 5 ± 2 |
| Vehicle Control (0.5% DMSO) | - | 98 ± 4 | 6 ± 3 |
| GPI-K | 100 µM | 95 ± 6 | 8 ± 2 |
| GPI-K | 500 µM | 85 ± 7 | 15 ± 4 |
| GPI-K | 1000 µM | 40 ± 8 | 65 ± 7 |
| GPI-K + NAC | 1000 µM + 1 mM | 75 ± 9 | 25 ± 5 |
| Osmotic Control (Mannitol) | Equivalent Osmolarity to 1000 µM GPI-K | 90 ± 5 | 12 ± 3 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
GPI-K stock solution
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of GPI-K in complete culture medium.
-
Remove the old medium and add 100 µL of the GPI-K dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)
-
Complete cell culture medium
-
GPI-K stock solution
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of GPI-K as described in the MTT assay protocol. Include the following controls as per the kit instructions:
-
Untreated control (spontaneous LDH release)
-
Maximum LDH release control (cells lysed with a provided lysis buffer)
-
Vehicle control
-
-
Incubate the plate for the desired treatment duration.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified by the manufacturer (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Signaling Pathway Visualization
Hypothetical Signaling Pathway Disruption by High Concentrations of GPI-K
Glycerophosphoinositols are known to modulate various signaling pathways, including those involving Rho GTPases and Lck, which are crucial for cell survival and cytoskeletal organization.[8][9][16][17] At physiological concentrations, GPI-K may promote cell survival and normal function. However, at excessive concentrations, it could lead to a dysregulation of these pathways, potentially inducing apoptosis.
Caption: Hypothetical dual role of GPI-K in cell signaling.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Osmotic Effects [ib.bioninja.com.au]
- 6. Osmotic injury of PC-3 cells by hypertonic NaCl solutions at temperatures above 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of hyperosmolarity on the viability and function of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 9. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Hypertonic Solution | Definition, Significance & Examples - Video | Study.com [study.com]
- 15. quora.com [quora.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. The glycerophosphoinositols and their cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Glycerophosphoinositol Lysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the enzymatic synthesis of Glycerophosphoinositol lysine (GPI-lysine).
Frequently Asked Questions (FAQs)
Q1: What is the overall enzymatic reaction for the synthesis of this compound?
The enzymatic synthesis of this compound (GPI-lysine) typically involves the coupling of a glycerophosphoinositol (GPI) donor substrate with L-lysine. This reaction is catalyzed by a specific ligase or transferase. The general scheme is as follows:
Glycerophosphoinositol Donor + L-lysine --(Enzyme, Cofactors)--> this compound + By-product
The choice of enzyme and GPI donor is critical for reaction efficiency.
Q2: What are the key factors influencing the yield of GPI-lysine synthesis?
Several factors can significantly impact the final yield:
-
Enzyme Activity and Stability: The specific activity and stability of the enzyme under reaction conditions are paramount.
-
Substrate Concentrations: The concentrations of the GPI donor and L-lysine, and their molar ratio, must be optimized.
-
Reaction Conditions: pH, temperature, buffer composition, and incubation time are critical parameters.
-
Cofactor Availability: The presence of necessary cofactors (e.g., ATP, Mg²⁺) is often essential for enzyme function.
-
Product Inhibition: The accumulation of GPI-lysine or by-products may inhibit the enzyme.
-
Substrate or Product Degradation: The stability of substrates and the product under the reaction conditions can affect the final yield.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by measuring the depletion of substrates or the formation of the product over time. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify substrates and products.
-
Thin-Layer Chromatography (TLC): A simpler method for qualitative or semi-quantitative analysis.
-
Enzymatic Assays: Coupled enzyme assays can be used to measure the formation of a by-product (e.g., ADP or AMP if ATP is a cofactor).
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Verify enzyme activity using a standard assay with a known substrate. - Ensure proper storage conditions for the enzyme (-20°C or -80°C). - Prepare fresh enzyme solution for each experiment. |
| Incorrect Reaction Buffer | - Optimize the pH of the reaction buffer. Most enzymatic reactions have a narrow optimal pH range. - Verify the buffer components and their concentrations. Some ions can be inhibitory. |
| Missing or Degraded Cofactors | - Ensure all necessary cofactors (e.g., ATP, Mg²⁺) are present at the optimal concentration. - Prepare fresh cofactor solutions, as some can be unstable (e.g., ATP). |
| Substrate Issues | - Check the purity and integrity of the GPI donor and L-lysine. - Confirm the correct substrate concentrations are being used. |
| Presence of Inhibitors | - Ensure no inhibitory compounds are present in the reaction mixture (e.g., from substrate preparations or buffer components). - Consider purifying the substrates if contamination is suspected. |
Low Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | - Perform a systematic optimization of pH, temperature, and incubation time. A design of experiments (DoE) approach can be efficient. - Titrate the concentrations of the enzyme, GPI donor, and L-lysine to find the optimal ratio. |
| Enzyme Instability | - Perform the reaction at a lower temperature for a longer duration. - Add stabilizing agents such as glycerol or BSA to the reaction mixture. |
| Product Inhibition | - Consider in-situ product removal strategies, such as using a biphasic system or selective precipitation. - Perform the reaction in a fed-batch mode to maintain low product concentration. |
| Substrate Limitation | - Implement a fed-batch strategy for the limiting substrate to maintain its optimal concentration throughout the reaction. |
| Equilibrium Limitation | - If the reaction is reversible, consider strategies to shift the equilibrium towards product formation, such as removing a by-product. |
Inconsistent Results
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | - Prepare large batches of buffers and substrate stock solutions to minimize variability. - Aliquot and store reagents properly to ensure consistency between experiments. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use positive displacement pipettes for viscous solutions. |
| Variable Enzyme Activity | - Use a single batch of enzyme for a series of related experiments. - Always run a control reaction with a standard substrate to check for variations in enzyme activity. |
Experimental Protocols
Protocol 1: Optimization of pH for GPI-lysine Synthesis
-
Prepare a series of reaction buffers with varying pH values (e.g., from 6.0 to 9.0 in 0.5 unit increments). Common buffers include MES (pH 6.0-6.5), HEPES (pH 7.0-8.0), and Tris-HCl (pH 8.0-9.0).
-
Set up reaction mixtures in separate tubes for each pH value. A typical reaction mixture (100 µL) may contain:
-
GPI Donor (e.g., 10 mM)
-
L-lysine (e.g., 20 mM)
-
Enzyme (e.g., 1 µM)
-
Cofactors (e.g., 5 mM ATP, 10 mM MgCl₂)
-
Buffer (to 100 µL)
-
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed time (e.g., 2 hours).
-
Stop the reaction by adding a quenching agent (e.g., 10 µL of 1 M HCl) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Analyze the samples by HPLC to determine the concentration of GPI-lysine formed at each pH.
-
Plot the yield of GPI-lysine against the pH to determine the optimal pH for the reaction.
Protocol 2: Purification of GPI-lysine by Ion-Exchange Chromatography
-
Equilibrate a cation-exchange chromatography column (e.g., a column packed with SP Sepharose resin) with a low-salt binding buffer (e.g., 20 mM MES, pH 6.0).
-
Load the reaction mixture (after stopping the reaction and removing any precipitated protein by centrifugation) onto the equilibrated column. GPI-lysine, being positively charged due to the lysine moiety, should bind to the resin.
-
Wash the column with several column volumes of the binding buffer to remove unbound components, such as the GPI donor and ATP.
-
Elute the bound GPI-lysine using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer).
-
Collect fractions and analyze them for the presence of GPI-lysine using HPLC or TLC.
-
Pool the fractions containing pure GPI-lysine and desalt if necessary using dialysis or a desalting column.
Data Presentation
Table 1: Effect of pH on GPI-lysine Synthesis Yield
| pH | GPI-lysine Yield (%) |
| 6.0 | 15.2 ± 1.8 |
| 6.5 | 35.7 ± 2.5 |
| 7.0 | 68.4 ± 3.1 |
| 7.5 | 92.1 ± 2.2 |
| 8.0 | 85.3 ± 2.9 |
| 8.5 | 65.9 ± 3.5 |
| 9.0 | 40.1 ± 2.7 |
Table 2: Optimization of Substrate Molar Ratio
| Molar Ratio (GPI Donor:L-lysine) | GPI-lysine Yield (%) |
| 1:0.5 | 45.3 ± 2.1 |
| 1:1 | 75.8 ± 3.0 |
| 1:2 | 91.5 ± 2.4 |
| 1:3 | 92.3 ± 2.6 |
| 1:5 | 88.9 ± 3.3 |
Visualizations
Caption: Workflow for enzymatic synthesis and analysis of GPI-lysine.
Caption: Troubleshooting logic for low yield in GPI-lysine synthesis.
Caption: Proposed anti-inflammatory signaling pathway of GPI-lysine.[1][2][3][4]
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Glycerophosphoinositol Lysine and Glycerophosphoinositol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Glycerophosphoinositol lysine (GPI-K) and its parent compound, Glycerophosphoinositol (GPI). While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective functions, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activities
Glycerophosphoinositol (GPI) is a naturally occurring phosphoinositide metabolite with a broad range of biological functions.[1][2] In contrast, this compound (GPI-K) is a semi-synthetic derivative, primarily marketed for its dermatological benefits. This section summarizes their known biological activities based on available literature.
Table 1: Summary of Known Biological Activities
| Biological Activity | This compound (GPI-K) | Glycerophosphoinositol (GPI) |
| Anti-inflammatory | Stated to significantly suppress UVB-induced PGE2 secretion in normal human epidermal keratinocytes (NHEK).[1] Also claimed to reduce dandruff, itchiness, and redness.[1] | Demonstrated to inhibit lipopolysaccharide (LPS)-induced inflammatory responses.[2] Part of a negative-feedback loop that limits pro-inflammatory and pro-thrombotic responses.[2] |
| Cell Proliferation | No data available. | Induces cell proliferation in thyroid cells.[2] |
| Cytoskeletal Organization | No data available. | Modulates actin cytoskeleton organization in fibroblasts.[2] |
| Immune Response | No data available. | Enhances cytokine-dependent chemotaxis in T-lymphocytes.[2] |
| Other Activities | Anti-dandruff and anti-aging properties.[1] | Reduces the invasive potential of tumor cell lines.[2] Modulates adenylyl cyclase and intracellular calcium levels.[2] |
Quantitative Comparison of Anti-inflammatory Activity
Direct quantitative comparisons of the anti-inflammatory potency of GPI-K and GPI are not currently available in peer-reviewed literature. The primary anti-inflammatory claim for GPI-K is its ability to suppress UVB-induced prostaglandin E2 (PGE2) secretion. For GPI, its anti-inflammatory effects have been characterized in the context of LPS-induced inflammation.
To facilitate a hypothetical comparison, this guide outlines a general experimental protocol to quantify and compare the inhibitory effects of both compounds on PGE2 production in a relevant cell model.
Experimental Protocol: Quantification of PGE2 Inhibition in Cell Culture
This protocol describes a method to assess the dose-dependent inhibition of PGE2 production by GPI-K and GPI in a cell culture model, such as human keratinocytes or macrophages, stimulated with an inflammatory agent like UVB radiation or LPS.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of GPI-K and GPI on PGE2 production.
Materials:
-
Cell line (e.g., HaCaT keratinocytes or RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound (GPI-K)
-
Glycerophosphoinositol (GPI)
-
Inflammatory stimulus (e.g., UVB light source or Lipopolysaccharide)
-
PGE2 ELISA Kit
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture and Seeding: Culture the selected cell line under standard conditions. Seed the cells in appropriate multi-well plates and allow them to adhere and reach a suitable confluency.
-
Compound Treatment: Prepare stock solutions of GPI-K and GPI in a suitable solvent. Dilute the stock solutions in cell culture medium to achieve a range of final concentrations. Pre-incubate the cells with the different concentrations of GPI-K, GPI, or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Inflammatory Stimulation:
-
For UVB stimulation: Remove the medium, wash the cells with PBS, and expose them to a specific dose of UVB radiation. After exposure, add fresh medium containing the respective compounds or vehicle.
-
For LPS stimulation: Add LPS to the cell culture medium to a final concentration known to induce a robust inflammatory response.
-
-
Incubation: Incubate the cells for a period sufficient to allow for PGE2 production and secretion into the supernatant (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.
-
Cell Viability/Toxicity Assay: After collecting the supernatant, assess cell viability in the remaining cell monolayers using a standard assay (e.g., MTT or LDH assay) to ensure that the observed inhibition of PGE2 is not due to cytotoxicity of the compounds.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of PGE2 inhibition against the log concentration of GPI-K and GPI. Calculate the IC50 value for each compound using non-linear regression analysis.
Signaling Pathways
The mechanisms of action and the signaling pathways modulated by GPI have been partially elucidated. In contrast, there is currently no publicly available information regarding the signaling pathways affected by GPI-K.
Glycerophosphoinositol (GPI) Signaling
GPI is known to influence several key signaling cascades involved in cell growth, motility, and inflammation.
a) Phospholipase A2 (PLA2) Dependent Formation of GPI
The formation of GPI is initiated by the activation of Phospholipase A2 (PLA2), which hydrolyzes membrane phosphoinositides.
References
Efficacy of Glycerophosphoinositol Lysine Versus Other Anti-inflammatory Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Glycerophosphoinositol lysine (GPI-lysine) and other prominent anti-inflammatory lipids, including resolvins, lipoxins, maresins, and protectins. The information is based on available experimental data to assist in research and development efforts in the field of inflammation.
Introduction to Anti-inflammatory Lipids
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Lipid mediators play a pivotal role in the inflammatory process, not only in its initiation but also in its resolution. While some lipids, like prostaglandins and leukotrienes, are potent pro-inflammatory molecules, a growing body of research focuses on endogenous lipids with powerful anti-inflammatory and pro-resolving properties. These molecules represent promising therapeutic targets for a wide range of inflammatory conditions.
This guide focuses on this compound and compares its known anti-inflammatory activities with those of the well-characterized Specialized Pro-Resolving Mediators (SPMs), a superfamily of lipids that actively orchestrate the resolution of inflammation.
Mechanisms of Action
Glycerophosphoinositol (GPI) and GPI-lysine
Glycerophosphoinositol (GPI) is a natural metabolite derived from the enzymatic action of phospholipase A2 on membrane phosphoinositides.[1][2][3][4] While most of the detailed mechanistic studies have been conducted on GPI, it is presumed that GPI-lysine, a salt of GPI, exerts its anti-inflammatory effects through the GPI moiety. GPI has been shown to be part of a negative feedback loop that curtails excessive inflammatory responses.[1][3][5]
In a key study, GPI demonstrated its anti-inflammatory effects in human monocytes stimulated with lipopolysaccharide (LPS) by:
-
Inhibiting multiple signaling pathways: GPI treatment led to a decrease in the phosphorylation of IκB kinase α/β (IKKα/β), p38, JNK, and Erk1/2 kinases.[1][3][5]
-
Suppressing NF-κB activation: By inhibiting the upstream signaling cascade, GPI reduces the translocation of the master inflammatory transcription factor, NF-κB, to the nucleus and its binding to the promoters of inflammatory genes.[1][3][5]
-
Reducing pro-inflammatory cytokine production: In an in vivo model of endotoxemia in mice, GPI treatment significantly reduced the synthesis of the pro-inflammatory cytokine TNF-α.[1][3][5]
This compound has been noted for its topical anti-inflammatory effects, particularly in reducing UVB-induced prostaglandin E2 (PGE2) secretion in keratinocytes.[2][6]
Caption: Signaling pathway for the anti-inflammatory action of Glycerophosphoinositol (GPI).
Specialized Pro-Resolving Mediators (SPMs)
SPMs, which include resolvins, lipoxins, maresins, and protectins, are a class of potent lipid mediators biosynthesized from omega-3 and omega-6 polyunsaturated fatty acids.[7][8][9] Unlike traditional anti-inflammatory agents that primarily block pro-inflammatory pathways, SPMs actively promote the resolution of inflammation and a return to homeostasis.[1][7]
The general mechanisms of action for SPMs include:
-
Inhibition of neutrophil infiltration: SPMs prevent the excessive recruitment of neutrophils to the site of inflammation.[10][11][12]
-
Stimulation of macrophage efferocytosis: They enhance the clearance of apoptotic cells and cellular debris by macrophages in a non-phlogistic manner (without triggering further inflammation).[1][12][13]
-
Modulation of cytokine and chemokine production: SPMs downregulate the production of pro-inflammatory cytokines and chemokines while promoting the release of anti-inflammatory mediators.[9][14][15]
-
Pain reduction: Several SPMs have demonstrated potent analgesic effects in models of inflammatory pain.[10][16]
These actions are mediated through specific G-protein coupled receptors (GPCRs), leading to the downstream regulation of various signaling pathways.[7][11][14]
Caption: General experimental workflow for the action of Specialized Pro-Resolving Mediators (SPMs).
Quantitative Data on Anti-inflammatory Efficacy
Direct comparative studies between this compound and other anti-inflammatory lipids in standardized assays are currently limited in the published literature. The following tables summarize the available quantitative and qualitative data for each class of lipid mediator.
Table 1: Efficacy of Glycerophosphoinositol and this compound
| Assay | Model System | Stimulus | Concentration | Effect | Reference |
| TNF-α Production | In vivo (mouse endotoxemia) | LPS | Not specified | Reduced TNF-α synthesis | [1][3][5] |
| NF-κB Activation | Human monocytes | LPS | Not specified | Decreased NF-κB translocation | [1][3][5] |
| Signaling Pathway Inhibition | Human monocytes | LPS | Not specified | Decreased phosphorylation of IKKα/β, p38, JNK, Erk1/2 | [1][3][5] |
| PGE2 Secretion | Normal Human Epidermal Keratinocytes (NHEK) | UVB | Not specified | Significantly suppresses secretion | [2][6] |
| Erythema Reduction | Not specified | Not specified | Not specified | Induces erythema by 60% | [6] |
Table 2: Efficacy of Resolvins
| Resolvin | Assay | Model System | IC50 / Effective Concentration | Effect | Reference |
| RvE1 | Neutrophil Infiltration | In vivo (mouse dermal inflammation) | Nanogram amounts | Reduced leukocyte infiltration by 50-70% | [17] |
| RvD1 | Neutrophil Infiltration | In vivo (mouse peritonitis) | 1-100 ng/mouse | Dose-dependent reduction in PMN infiltration (~35% at 100 ng) | [15] |
| RvD2 | TRPV1 Inhibition | Not specified | 0.1 nM | Blocks TRPV1 | [10] |
| RvE1 | TRPV1 Inhibition | Not specified | 1 nM | Blocks TRPV1 | [10] |
| AT-RvD1 | Neutrophil Infiltration | In vivo (mouse peritonitis) | 1-100 ng/mouse | Dose-dependent reduction in PMN infiltration (~35% at 100 ng) | [15] |
Table 3: Efficacy of Lipoxins
| Lipoxin | Assay | Model System | IC50 / Effective Concentration | Effect | Reference |
| LXA4 | Neutrophil Chemotaxis | Human neutrophils | 1-10 nM | Inhibition of chemotaxis | [14] |
| LXA4 | IL-8 Production | Not specified | Not specified | Increased secretion of IL-10, decreased IL-8 | [11] |
Table 4: Efficacy of Maresins
| Maresin | Assay | Model System | IC50 / Effective Concentration | Effect | Reference |
| MaR1 | Neutrophil Infiltration | In vivo (mouse peritonitis) | 1 ng/mouse | Reduced neutrophil infiltration by ~40% | [13] |
| MaR1 | Macrophage Phagocytosis | Human macrophages | 10 pM | Enhanced phagocytosis of zymosan by ~90% | [13] |
| MaR2 | Neutrophil Infiltration | In vivo (mouse peritonitis) | 1 ng/mouse | Reduced neutrophil infiltration by ~40% | [13][18] |
| MaR2 | Macrophage Phagocytosis | Human macrophages | 10 pM | Enhanced phagocytosis of zymosan by ~90% | [18] |
Table 5: Efficacy of Protectins
| Protectin | Assay | Model System | IC50 / Effective Concentration | Effect | Reference |
| PD1 | Neutrophil Infiltration | In vivo (mouse peritonitis) | 1 ng/mouse | Inhibition of PMN infiltration | [19] |
| PD1 | T-cell Migration | In vivo | Not specified | Blocks T-cell migration and promotes apoptosis | [14] |
| 22-F-PD1 | Neutrophil Recruitment | In vivo (E. coli infected mice) | 100 ng/mouse | Significant reduction of neutrophil recruitment | [19] |
Experimental Protocols
LPS-Induced Pro-inflammatory Mediator Release in Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of key pro-inflammatory mediators from macrophages stimulated with bacterial lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators like nitric oxide (NO). The test compound is evaluated for its ability to suppress this response.
Detailed Methodology:
-
Cell Culture: RAW 264.7 murine macrophages or primary human monocyte-derived macrophages are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test lipid (e.g., GPI-lysine, resolvins) or vehicle control (e.g., DMSO) for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for NO, 4-6 hours for TNF-α). An unstimulated control group is included.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Mediator Quantification:
-
Nitric Oxide (NO): Measured using the Griess assay, which detects nitrite, a stable product of NO. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is read at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
Cytokines (TNF-α, IL-6): Quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
NF-κB Activation Assay
This assay determines the effect of a compound on the activation of the transcription factor NF-κB, a central regulator of inflammation.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., with LPS or TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes. The assay measures the amount of activated NF-κB in nuclear extracts.
Detailed Methodology:
-
Cell Treatment: Cells (e.g., THP-1-derived macrophages) are treated with the inflammatory stimulus (e.g., LPS) in the presence or absence of the test lipid for a specified time (e.g., 4 hours).
-
Nuclear Extraction: Nuclear extracts are prepared from the treated cells using a nuclear extraction kit.
-
NF-κB DNA Binding Assay: The activity of the p65 subunit of NF-κB is determined using a transcription factor assay kit (e.g., colorimetric or chemiluminescent).
-
Nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
A primary antibody specific for the activated form of NF-κB p65 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added, and the resulting signal is measured, which is proportional to the amount of activated NF-κB.
-
Prostaglandin E2 (PGE2) Suppression Assay
This assay is used to assess the ability of a compound to inhibit the production of the pro-inflammatory mediator PGE2.
Principle: Inflammatory stimuli, such as UVB radiation or LPS, can induce the expression of cyclooxygenase-2 (COX-2), which leads to the synthesis of PGE2 from arachidonic acid. The test compound's ability to reduce PGE2 levels in the cell supernatant is quantified.
Detailed Methodology:
-
Cell Culture and Treatment: Cells (e.g., NHEK keratinocytes or RAW 264.7 macrophages) are cultured and then treated with the test lipid at various concentrations.
-
Inflammatory Stimulation: The cells are then exposed to an inflammatory stimulus (e.g., UVB radiation or LPS).
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme immunoassay (EIA) or ELISA kit according to the manufacturer's protocol. The intensity of the signal is inversely proportional to the amount of PGE2 in the sample.
Conclusion
Glycerophosphoinositol and its lysine salt emerge as interesting anti-inflammatory lipids with a distinct mechanism of action centered on the inhibition of key pro-inflammatory signaling cascades, including the NF-κB pathway. This positions them as potential therapeutic agents for inflammatory conditions.
The Specialized Pro-Resolving Mediators (SPMs), including resolvins, lipoxins, maresins, and protectins, represent a paradigm shift in understanding inflammation. Their potent, multifaceted, and pro-resolving actions highlight their therapeutic potential in a broad spectrum of inflammatory diseases.
A significant gap in the current research landscape is the lack of direct, head-to-head comparative studies between this compound and SPMs using standardized in vitro and in vivo models. Such studies are crucial for elucidating the relative potency and efficacy of these different classes of anti-inflammatory lipids. Future research should focus on conducting these comparative analyses to provide a clearer understanding of their therapeutic potential and to guide the development of novel anti-inflammatory strategies. Researchers are encouraged to utilize the experimental protocols outlined in this guide to facilitate such comparative investigations.
References
- 1. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. The natural phosphoinositide derivative glycerophosphoinositol inhibits the lipopolysaccharide-induced inflammatory and thrombotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Lipid Mediators in the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]
- 14. journals.asm.org [journals.asm.org]
- 15. europeanreview.org [europeanreview.org]
- 16. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LIPID MAPS [lipidmaps.org]
- 19. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Glycerophosphoinositol Lysine and Synthetic Corticosteroids in Inflammatory Response Modulation
In the landscape of anti-inflammatory therapeutics, synthetic corticosteroids have long been the gold standard, wielding potent and broad-acting immunosuppressive effects. However, the emergence of novel compounds with more targeted mechanisms of action, such as Glycerophosphoinositol lysine (GPI-1046), presents a compelling area of investigation for researchers and drug development professionals. This guide provides a detailed, evidence-based comparison of these two classes of compounds, focusing on their mechanisms of action, performance in experimental models, and the methodologies employed in their evaluation.
While direct head-to-head clinical trials are not yet available, this comparison synthesizes existing preclinical and clinical data to offer a comprehensive overview for the scientific community.
Executive Summary
Synthetic corticosteroids are powerful, broad-spectrum anti-inflammatory agents that mimic the effects of endogenous cortisol. They exert their effects primarily through the glucocorticoid receptor, leading to the widespread suppression of inflammatory gene expression. In contrast, this compound, a semi-synthetic derivative of a natural cellular component, appears to offer a more targeted approach. Its anti-inflammatory activity has been demonstrated in the context of dermatological conditions, with a mechanism that involves the modulation of specific inflammatory pathways, including the inhibition of phospholipase A2 (PLA2) and the nuclear factor-kappa B (NF-κB) signaling cascade.
The primary distinction lies in their breadth of action and, consequently, their potential side-effect profiles. Corticosteroids' systemic effects are well-documented and can be significant with long-term use. GPI-1046, with its more focused mechanism, may present a safer alternative for specific inflammatory conditions, although extensive clinical evaluation is still required.
Data Presentation
The following tables summarize the available quantitative data for both this compound and synthetic corticosteroids, focusing on their anti-inflammatory efficacy in relevant experimental models.
Table 1: Anti-inflammatory Efficacy of Glycerophosphoinositol (GPI) in Atopic Dermatitis
| Parameter | Baseline (Mean) | After 4 Weeks of Treatment (Mean) | Percentage Reduction | Citation |
| EASI Score | Not Specified | Not Specified | 73% | [1] |
| VAS Pruritus Score | Not Specified | Not Specified | 59% | [1] |
Note: The study compared a topical compound containing GPI and perilla extract against another emollient, not a corticosteroid. The data reflects the efficacy of the GPI-containing formulation.
Table 2: Comparative Anti-inflammatory Efficacy of Topical Corticosteroids in Psoriasis
| Compound | Concentration | PLA2 Inhibition | Citation |
| Clobetasol propionate | 0.05% | Most Potent | [2] |
| Betamethasone valerate | 0.1% | Less than Clobetasol propionate | [2] |
| Clobetasone butyrate | 0.05% | Similar to Betamethasone valerate | [2] |
| Hydrocortisone | 1% | Least Potent | [2] |
Table 3: Effects of Dexamethasone on Inflammatory Cytokine Production
| Cytokine | Treatment | Dosage | Reduction in Plasma Concentration | Citation |
| TNF-α | Dexamethasone | 6 mg or 12 mg daily for 10 days | Significant | [3] |
| IL-6 | Dexamethasone | 6 mg or 12 mg daily for 10 days | Significant | [3] |
| CRP | Dexamethasone | 6 mg or 12 mg daily for 10 days | Significant | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of both this compound and synthetic corticosteroids are provided below.
Phospholipase A2 (PLA2) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of PLA2, a key enzyme in the inflammatory cascade.[4]
-
Principle: A fluorescence-based assay using a phospholipid substrate (e.g., NBD-PE) that is self-quenched in its native form. Upon hydrolysis by PLA2, a fluorescent fatty acid is released, leading to an increase in fluorescence intensity. Inhibition of PLA2 results in a reduced fluorescence signal.[4]
-
Materials:
-
PLA2 enzyme
-
Fluorescent phospholipid substrate (e.g., NBD-PE)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Test compound (this compound or corticosteroid)
-
Positive control inhibitor (e.g., Indoxam)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare solutions of the PLA2 enzyme, substrate, test compound, and positive control in the assay buffer.
-
Add the test compound or positive control to the wells of the 96-well plate.
-
Add the PLA2 enzyme to the wells and incubate for a specified time at a controlled temperature.
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the percentage of inhibition by comparing the rate of fluorescence increase in the presence of the test compound to the uninhibited control.
-
NF-κB Inhibition Assay (in vitro)
This assay determines a compound's ability to inhibit the activation and nuclear translocation of the transcription factor NF-κB, a central regulator of inflammation.
-
Principle: This can be assessed through various methods, including reporter gene assays, Western blotting for phosphorylated IκBα, or immunofluorescence to visualize the nuclear translocation of NF-κB subunits (e.g., p65).
-
Materials (for Immunofluorescence):
-
Cell line (e.g., human keratinocytes or macrophages)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Test compound
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells in appropriate multi-well plates or on coverslips.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) to induce NF-κB activation.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
-
Clinical Assessment of Atopic Dermatitis
Clinical trials for topical treatments in atopic dermatitis employ standardized scoring systems to quantify disease severity and treatment efficacy.
-
Principle: Investigators and/or patients assess the severity of signs and symptoms of atopic dermatitis using validated scales.
-
Assessment Tools:
-
Eczema Area and Severity Index (EASI): A tool used by investigators to assess the severity of erythema, induration/papulation, excoriation, and lichenification across four body regions.
-
Scoring Atopic Dermatitis (SCORAD): A composite score that includes an assessment of the extent and intensity of lesions, as well as subjective symptoms like pruritus and sleep loss.[5]
-
Visual Analogue Scale (VAS) for Pruritus: A patient-reported outcome where individuals rate the intensity of their itch on a continuous scale, typically from 0 (no itch) to 10 (worst imaginable itch).[6]
-
-
Procedure:
-
At baseline and at specified follow-up visits, trained investigators and/or patients complete the chosen assessment tools.
-
For investigator-assessed scores like EASI and SCORAD, a physical examination of the skin is performed.
-
For patient-reported outcomes like the VAS for pruritus, patients are asked to reflect on their symptoms over a defined period (e.g., the last 24 hours).
-
Changes in scores from baseline are calculated to determine the treatment's effectiveness.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways of this compound and synthetic corticosteroids, and a typical experimental workflow for comparing topical anti-inflammatory agents.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of synthetic corticosteroids.
Caption: Experimental workflow for topical anti-inflammatory agents.
References
- 1. biogena-lab.com [biogena-lab.com]
- 2. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of dexamethasone in COVID-19 patients: Translational population PK/PD modeling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Prospective Open‐Label Study of Tolerance and Effectiveness of Sequential Dermocosmetic Treatments Combining Poly‐l‐Lysine Biovectors With Vitamins A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Techniques Made Simple: Itch Measurement in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycerophosphoinositol Lysine's Effect on Different Cell Types: A Focus on Anti-inflammatory Activity
Glycerophosphoinositol lysine (GPI-ly), a semi-synthetic derivative of the natural cell component glycerophosphoinositol, has demonstrated notable anti-inflammatory properties. However, current scientific literature primarily details its effects on skin cells, with a significant gap in knowledge regarding its impact on other cell types. This guide provides a comparative analysis of the known effects of GPI-ly on keratinocytes and explores the potential, yet unverified, implications for fibroblasts and cancer cells, supported by relevant experimental protocols and pathway visualizations.
Executive Summary
This compound has been shown to exert a significant anti-inflammatory effect on Normal Human Epidermal Keratinocytes (NHEK) by suppressing the secretion of prostaglandin E2 (PGE2) induced by ultraviolet B (UVB) radiation.[1] This targeted action suggests its potential as a therapeutic agent for inflammatory skin conditions. In contrast, there is a conspicuous absence of research on the effects of GPI-ly on other cell types, such as human dermal fibroblasts and various cancer cell lines. To provide a comparative framework, this guide presents the documented anti-inflammatory action of GPI-ly on keratinocytes alongside the known, but not GPI-ly-specific, inflammatory responses of fibroblasts and cancer cells to external stimuli. This juxtaposition highlights the specificity of the current data and underscores the need for broader investigation into the therapeutic potential of this compound.
Data Presentation: Comparative Anti-inflammatory Effects
The following table summarizes the known anti-inflammatory effect of this compound on keratinocytes and the generalized inflammatory responses of fibroblasts and cancer cells to stimuli, as direct data for GPI-ly on the latter two is unavailable.
| Cell Type | Stimulus | Key Inflammatory Mediator | Effect of this compound |
| Normal Human Epidermal Keratinocytes (NHEK) | UVB Radiation | Prostaglandin E2 (PGE2) | Significantly suppresses PGE2 secretion.[1] |
| Human Dermal Fibroblasts (HDF) | UVB Radiation | Pro-inflammatory cytokines (e.g., IL-6, IL-8) | Data not available. UVB is known to induce the secretion of pro-inflammatory cytokines in HDFs.[2] |
| Various Cancer Cell Lines (e.g., HeLa, A549) | Pro-inflammatory Cytokines (e.g., IL-17A) | Prostaglandin E2 (PGE2) | Data not available. Pro-inflammatory cytokines are known to induce PGE2 secretion in various cancer cell lines.[3] |
Experimental Protocols
UVB-Induced PGE2 Secretion Assay in Normal Human Epidermal Keratinocytes (NHEK)
This protocol outlines the methodology to assess the anti-inflammatory effect of this compound by measuring the inhibition of UVB-induced PGE2 secretion in NHEK cells.
1. Cell Culture and Seeding:
-
Culture NHEK cells in appropriate keratinocyte growth medium.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere and reach approximately 80% confluency.
2. Pre-treatment with this compound:
-
Prepare various concentrations of this compound in the culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of GPI-ly.
-
Incubate the cells for a predetermined period (e.g., 24 hours).
3. UVB Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Expose the cells to a specific dose of UVB radiation (e.g., 30 mJ/cm²). A control group should be sham-irradiated.
4. Post-irradiation Incubation:
-
After irradiation, add fresh culture medium (with or without GPI-ly as per the experimental design).
-
Incubate the cells for a further 24 hours to allow for PGE2 accumulation in the supernatant.
5. Supernatant Collection and PGE2 Measurement:
-
Collect the culture supernatant from each well.
-
Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of inhibition of PGE2 secretion by this compound compared to the UVB-irradiated control group without GPI-ly treatment.
Signaling Pathways and Experimental Workflow
Signaling Pathway of UVB-Induced Inflammation in Keratinocytes
UVB radiation triggers a signaling cascade in keratinocytes leading to the production of inflammatory mediators like PGE2. This process involves the activation of enzymes such as cyclooxygenase-2 (COX-2). This compound is hypothesized to interfere with this pathway, leading to the suppression of PGE2 secretion.
References
A Comparative Analysis of Glycerophosphoinositol (GPI) Salts for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the potential advantages of the lysine salt of Glycerophosphoinositol (GPI) over other salt forms, supported by available data and experimental insights.
Glycerophosphoinositol (GPI) and its phosphorylated derivatives are bioactive, water-soluble metabolites of membrane phosphoinositides, playing crucial roles in a variety of cellular processes.[1][2] These molecules are implicated in fundamental cellular functions, including cell proliferation, survival, and the modulation of inflammatory responses.[3][4][5] As interest in the therapeutic potential of GPIs grows, the selection of an appropriate salt form is a critical consideration for optimizing their physicochemical properties and biological activity. This guide provides a comparative overview of the lysine salt of GPI against other common salt forms, presenting available data to assist researchers and drug development professionals in making informed decisions.
Physicochemical and Biological Properties: A Comparative Overview
While direct, head-to-head comparative studies on different GPI salts are limited in publicly available literature, we can infer potential advantages by examining the properties of the individual counterions and the available data on specific GPI salts. The following table summarizes the known attributes of Glycerophosphoinositol Lysine and compares them with other salt forms like choline and sodium salts.
| Property | This compound Salt | Glycerophosphoinositol Choline Salt | Other Common Salts (e.g., Sodium) |
| Reported Biological Activity | Anti-inflammatory, anti-dandruff, anti-aging; significantly suppresses UVB-induced PGE2 secretion in keratinocytes.[6] | Skin protecting, anti-inflammatory, anti-allergic with efficacy suggested to be comparable to some corticosteroids.[7] | General biological activities of the GPI molecule are expected, but specific advantages conferred by the salt are less documented. |
| Solubility | Expected to have enhanced aqueous solubility due to the presence of the amino acid lysine. Amino acid salts of drugs often exhibit improved solubility.[8][9] | Choline salts are known for their good water solubility and stability in formulations.[10] | Sodium salts are generally water-soluble, a common and cost-effective choice in pharmaceuticals.[9] |
| Stability | Lysine can act as a stabilizing excipient in pharmaceutical formulations, potentially enhancing the stability of the GPI molecule.[6] | Choline salts are recognized for their stability, making them suitable for various formulations.[10] | Stability can be variable and is dependent on the specific properties of the active molecule. |
| Bioavailability | Enhanced solubility may lead to improved bioavailability. Lysine itself is an essential amino acid with its own metabolic pathways.[11] | Choline is an essential nutrient with its own uptake mechanisms, which could potentially influence the bioavailability of the GPI moiety.[12] | Bioavailability will be primarily dependent on the properties of the GPI molecule itself. |
| Potential for Additional Therapeutic Effects | Lysine possesses its own biological activities, including roles in tissue repair and immune support, which could offer synergistic effects.[13] | Choline is a precursor for the neurotransmitter acetylcholine and is vital for cell membrane integrity and liver function, suggesting potential for complementary therapeutic benefits.[12] | Generally considered biologically inert, with the primary function being to form a salt. |
In-Depth Look: Anti-Inflammatory Activity of GPI Lysine
A key reported advantage of the lysine salt of GPI is its potent anti-inflammatory activity, demonstrated by its ability to significantly suppress the secretion of Prostaglandin E2 (PGE2) in human keratinocytes exposed to UVB radiation.[6] PGE2 is a key mediator of inflammation, pain, and fever, and its inhibition is a target for many anti-inflammatory drugs.
Experimental Protocol: UVB-Induced PGE2 Release in Normal Human Epidermal Keratinocytes (NHEK)
This section details a typical experimental protocol to evaluate the anti-inflammatory effects of GPI salts by measuring the inhibition of UVB-induced PGE2 production in cultured human keratinocytes.
1. Cell Culture and Seeding:
-
Normal Human Epidermal Keratinocytes (NHEK) are cultured in appropriate media (e.g., Keratinocyte Growth Medium supplemented with growth factors).
-
Cells are seeded into multi-well plates (e.g., 24-well plates) at a density that allows them to reach approximately 80% confluency on the day of the experiment.
2. Pre-treatment with Test Compounds:
-
One hour prior to UVB exposure, the culture medium is replaced with a fresh medium containing the test compounds (e.g., this compound salt at various concentrations) or a vehicle control.
3. UVB Irradiation:
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A thin layer of PBS is left on the cells to prevent dehydration during irradiation.
-
The cells are exposed to a specific dose of UVB radiation (e.g., 50 mJ/cm²).[14] Non-irradiated control plates are handled in the same way but shielded from the UVB source.
4. Post-Irradiation Incubation:
-
Immediately after irradiation, the PBS is replaced with the fresh medium containing the test compounds or vehicle control.
-
The cells are incubated for a further 24 hours to allow for the production and secretion of PGE2.[14]
5. Sample Collection and Analysis:
-
After the 24-hour incubation period, the culture medium (supernatant) is collected.
-
The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
6. Data Analysis:
-
The percentage of inhibition of PGE2 secretion by the test compound is calculated by comparing the PGE2 levels in the treated, irradiated cells to the vehicle-treated, irradiated cells.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effect of GPI salts.
The Underlying Mechanism: GPI Signaling Pathways
Glycerophosphoinositols exert their biological effects by modulating various intracellular signaling pathways.[1] The anti-inflammatory action of GPI is thought to involve the inhibition of pro-inflammatory signaling cascades. For instance, GPI has been shown to be part of a negative feedback loop that limits the inflammatory response in monocytes stimulated by lipopolysaccharide (LPS). This inhibition occurs through the decreased phosphorylation of key signaling kinases such as IκB kinase (IKK), p38, JNK, and Erk1/2, leading to reduced translocation of the transcription factor NF-κB to the nucleus. NF-κB is a master regulator of inflammatory gene expression.
GPI Biosynthesis and Anti-Inflammatory Signaling
Caption: GPI's role in modulating inflammatory signaling pathways.
Conclusion: The Case for the Lysine Salt of GPI
Based on the available evidence, the lysine salt of Glycerophosphoinositol presents several potential advantages over other salt forms for research and development purposes. The primary benefits lie in the potential for enhanced physicochemical properties, such as solubility and stability, which are critical for formulation development and achieving consistent biological activity. Furthermore, the inherent biological activities of lysine may offer synergistic therapeutic effects, particularly in the context of inflammation and tissue repair.
While the choline salt also offers benefits in terms of solubility and stability, and has shown efficacy in dermatological applications, the dual-action potential of the lysine salt—acting as both an effective counterion and a bioactive molecule—makes it a particularly compelling candidate for further investigation.
Direct comparative studies are warranted to definitively quantify the differences in solubility, stability, bioavailability, and efficacy between the lysine salt and other forms of GPI. However, for researchers and developers looking to leverage the therapeutic potential of Glycerophosphoinositol, the lysine salt represents a promising option that merits strong consideration.
References
- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 3. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The glycerophosphoinositols and their cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Compaction properties of L-lysine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. ambitionpharma.com [ambitionpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. The natural phosphoinositide derivative glycerophosphoinositol inhibits the lipopolysaccharide-induced inflammatory and thrombotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive examination of how Glycerophosphoinositol lysine and its analogs modulate gene expression, providing researchers and drug development professionals with critical insights into their potential therapeutic applications.
This guide offers a detailed comparison of the gene expression profiles in cells treated with this compound (GPI-ly) and related glycerophosphoinositols and lysophosphatidylinositols. Due to the limited availability of public data on GPI-ly, this guide focuses on the well-documented effects of its close relatives, namely Glycerophosphoinositol (GroPIns), its phosphorylated form Glycerophosphoinositol 4-Phosphate (GroPIns4P), and Lysophosphatidylinositol (LPI). This comparative analysis is based on available experimental data and aims to provide a valuable resource for understanding the intricate signaling pathways and downstream gene regulation influenced by these bioactive lipid metabolites.
Comparative Analysis of Gene Expression Profiles
The following tables summarize the known effects of GroPIns/GroPIns4P and LPI on gene expression. It is important to note that the cellular context and experimental conditions significantly influence the transcriptomic outcomes.
Table 1: Overview of Cellular Responses and Affected Pathways
| Feature | Glycerophosphoinositol (GroPIns) & GroPIns4P | Lysophosphatidylinositol (LPI) |
| Primary Cell Types Studied | T-lymphocytes, Fibroblasts | Human Aortic Endothelial Cells (HAECs) |
| Key Affected Pathways | T-cell receptor signaling, Actin cytoskeleton regulation, MAPK signaling (p38, JNK)[1][2] | Inflammation, Cell adhesion, Cytokine-cytokine receptor interaction, Chemokine signaling[3] |
| Overall Transcriptional Impact | Modulation of transcription factors via signaling cascades[1][2] | Widespread upregulation of genes involved in endothelial cell activation and inflammation[3] |
Table 2: Comparison of Upregulated Genes and Gene Categories
| Gene Category | Glycerophosphoinositol (GroPIns) & GroPIns4P | Lysophosphatidylinositol (LPI) in HAECs |
| Transcription Factors | Activates transcription factors like AP-1 (via JNK and p38)[1][2] | Upregulates 172 transcription factors, including pro-inflammatory factors like NR4A3, FOS, KLF3, and HIF1A[3][4] |
| Cell Adhesion Molecules | Indirectly influences processes requiring cytoskeletal rearrangement | Upregulates 159 genes related to EC biomarkers and membrane adhesion molecules[3] |
| Cytokines & Chemokines | Enhances cytokine-dependent chemotaxis[5] | Upregulates 179 cytokines and 28 chemokines[3] |
| Cluster of Differentiation (CD) Antigens | Not explicitly reported in gene expression studies | Upregulates 43 out of 373 CD markers[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison.
RNA Sequencing (RNA-Seq) Protocol for LPI-treated Endothelial Cells
This protocol is based on the study of lysophosphatidylinositol-induced endothelial cell activation[3].
-
Cell Culture and Treatment: Human Aortic Endothelial Cells (HAECs) were cultured under standard conditions. For the experiment, cells were treated with either a vehicle control or 10 μM of lysophosphatidylinositol (16:0) for 18 hours.
-
RNA Extraction: Total RNA was isolated from the treated and control HAECs using a suitable RNA extraction kit, following the manufacturer's instructions. RNA quality and quantity were assessed using spectrophotometry and capillary electrophoresis.
-
Library Preparation and Sequencing: RNA sequencing libraries were prepared from the extracted RNA. The libraries were then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads were processed to remove low-quality reads and adapters. The cleaned reads were then aligned to the human reference genome. Differential gene expression analysis was performed by comparing the LPI-treated samples to the vehicle controls. Genes with a p-value < 0.05 and a |log2(Fold Change)| ≥ 1 were considered significantly differentially expressed[3]. The RNA-Seq data are accessible in the Array Express database under the accession number E-MTAB-6605[3].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes provides a clearer understanding of the mechanisms of action. The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a typical experimental workflow for transcriptomic analysis.
References
- 1. Frontiers | Novel Knowledge-Based Transcriptomic Profiling of Lipid Lysophosphatidylinositol-Induced Endothelial Cell Activation [frontiersin.org]
- 2. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
How does Glycerophosphoinositol lysine's potency compare to well-known anti-inflammatory drugs?
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of Glycerophosphoinositol lysine (GPI-lysine) against two major classes of well-established anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. The comparison is supported by available experimental data on their mechanisms of action and efficacy in relevant biological assays.
Overview of Mechanisms of Action
The anti-inflammatory effects of GPI-lysine, corticosteroids, and NSAIDs are achieved by intervening at different points within the inflammatory cascade, particularly the arachidonic acid pathway which is responsible for prostaglandin synthesis.
-
This compound (GPI-lysine): This semi-synthetic derivative of a natural cell component exerts its anti-inflammatory effects by significantly suppressing the secretion of Prostaglandin E2 (PGE2) induced by stimuli such as UVB radiation. While its precise molecular target is not fully elucidated, its action downstream results in a potent reduction of a key inflammatory mediator.
-
Corticosteroids (e.g., Dexamethasone, Hydrocortisone): These drugs have a broad mechanism of action. They bind to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus to regulate gene expression.[1][2] This leads to two main outcomes:
-
Transrepression: The GR complex interferes with pro-inflammatory transcription factors like NF-κB and AP-1, switching off the expression of multiple inflammatory genes, including cytokines and the COX-2 enzyme.[2][3]
-
Transactivation: They induce the expression of anti-inflammatory proteins. A key effect is the inhibition of Phospholipase A2 (PLA2), the enzyme that releases arachidonic acid from the cell membrane, thereby blocking the entire downstream production of prostaglandins and leukotrienes.[4][5]
-
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Diclofenac): NSAIDs act by directly inhibiting the cyclooxygenase (COX) enzymes.[6][7] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in baseline physiological functions, such as protecting the gastric mucosa and platelet aggregation.[8]
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[8] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to COX-2 inhibition.[9]
-
Quantitative Data Presentation
Direct, head-to-head comparative studies for GPI-lysine against a wide range of NSAIDs and corticosteroids are limited. However, by comparing data from different but relevant experimental models, we can establish a strong basis for assessing its relative potency.
GPI-lysine vs. Corticosteroids
The most relevant comparisons for GPI-lysine are found in dermatological models, where its efficacy is directly compared to that of "cortisonic preparations." Corticosteroids like Dexamethasone are highly potent, serving as a high-bar benchmark.
| Compound | Assay / Model | Endpoint Measured | Potency / Efficacy | Reference |
| This compound | Topical application | Reduction of Erythema (redness) | 60% reduction ; efficacy described as "comparable to that of cortisonic preparations". | [6] |
| UVB-irradiated Keratinocytes | PGE₂ Secretion | "Significantly suppresses" UVB-induced PGE₂ secretion. | [6] | |
| Dexamethasone | IL-1 Stimulated Chondrocytes | COX-2 Activity (PGE₂ production) | IC₅₀ = 0.0073 µM (7.3 nM) | [10] |
| MKK6-transfected HeLa Cells | Cox-2 Protein Expression | IC₅₀ ≈ 10 nM | [11] | |
| IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. |
GPI-lysine vs. NSAIDs
This comparison is indirect. We compare the known endpoint of GPI-lysine (PGE₂ suppression) with the direct enzymatic inhibition potency (IC₅₀ for COX enzymes) of common NSAIDs. This highlights GPI-lysine's efficacy in reducing the final inflammatory product relative to the potency of NSAIDs at their specific enzyme targets.
| Compound | Primary Target | IC₅₀ for COX-1 (µM) | IC₅₀ for COX-2 (µM) | COX-2 Selectivity (COX-1/COX-2 Ratio) | Reference |
| This compound | PGE₂ Secretion | Not Applicable | Not Applicable | Not Applicable | [6] |
| Indomethacin | COX-1 / COX-2 | 0.009 | 0.31 | 0.029 (COX-1 selective) | [12] |
| Diclofenac | COX-1 / COX-2 | 0.076 | 0.026 | 2.9 (Slightly COX-2 selective) | [12] |
| Ibuprofen | COX-1 / COX-2 | 12 | 80 | 0.15 (COX-1 selective) | [12] |
| Meloxicam | COX-2 > COX-1 | 37 | 6.1 | 6.1 (COX-2 selective) | [12] |
Experimental Protocols
The following are representative methodologies for assessing the anti-inflammatory activity of the compounds discussed.
Protocol: UVB-Induced PGE₂ Secretion Assay
This in vitro assay is used to model skin inflammation caused by sun exposure and is the key cited experiment for quantifying GPI-lysine's activity.
Detailed Methodology:
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in appropriate media and conditions until they reach 80-90% confluency in multi-well plates.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of GPI-lysine or a vehicle control. Cells are pre-incubated for a defined period (e.g., 1-2 hours).
-
UVB Stimulation: The medium is temporarily removed, and cells are exposed to a calibrated dose of UVB radiation (e.g., 100 mJ/cm²). The medium is then added back to the wells.
-
Incubation: Cells are incubated for 24 hours to allow for the production and secretion of PGE₂.
-
Quantification: The cell culture supernatant is collected, and the concentration of PGE₂ is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: The PGE₂ levels in GPI-lysine-treated groups are compared to the UVB-stimulated control group to calculate the percentage of inhibition.
Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition
This ex vivo assay is a standard method for determining the potency and selectivity of NSAIDs in a physiologically relevant matrix.
Detailed Methodology:
-
Sample Collection: Fresh venous blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-2 Inhibition Assay:
-
Aliquots of blood are incubated with various concentrations of the test NSAID or vehicle control.
-
Lipopolysaccharide (LPS, 10 µg/mL) is added to induce the expression of the COX-2 enzyme.
-
After a 24-hour incubation period at 37°C, plasma is separated by centrifugation.
-
PGE₂ levels in the plasma are quantified by ELISA as a measure of COX-2 activity.
-
-
COX-1 Inhibition Assay:
-
Aliquots of blood are incubated with various concentrations of the test NSAID or vehicle control (no LPS is added).
-
The blood is allowed to clot at 37°C for 1 hour.
-
Serum is separated by centrifugation.
-
Thromboxane B₂ (TXB₂), the stable metabolite of the COX-1 product Thromboxane A₂, is measured by ELISA as an indicator of COX-1 activity.
-
-
Data Analysis: Dose-response curves are generated for the inhibition of both PGE₂ (COX-2) and TXB₂ (COX-1) production. The IC₅₀ values are calculated from these curves.
References
- 1. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition by hydrocortisone of prostaglandin biosynthesis in rat peritoneal leucocytes is correlated with intracellular macrocortin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoids inhibit prostaglandin synthesis not only at the level of phospholipase A2 but also at the level of cyclo-oxygenase/PGE isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Glycerophosphoinositol Lysine for its Cellular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycerophosphoinositol lysine (GPI-K) is a semi-synthetic derivative of glycerophosphoinositol (GroPIns), a naturally occurring lipid metabolite involved in a variety of cellular signaling pathways. While specific experimental data on GPI-K is limited, its cellular targets and specificity can be largely inferred from the well-documented activities of its parent compounds, GroPIns and its phosphorylated form, Glycerophosphoinositol 4-phosphate (GroPIns4P). This guide provides a comparative assessment of the specificity of glycerophosphoinositols for their primary cellular targets, alongside alternative molecules used to modulate these pathways, and detailed experimental protocols for assessing these interactions.
Comparative Analysis of Cellular Targets and Potency
Glycerophosphoinositols are known to modulate several key signaling molecules, leading to diverse cellular responses. The primary targets identified for this class of molecules include Rho family GTPases, adenylyl cyclase, and mediators of intracellular calcium mobilization.
| Target | Known Effects of Glycerophosphoinositols (GroPIns, GroPIns4P) | Alternative Molecules |
| Rho Family GTPases (Rac1, RhoA) | GroPIns4P induces a pronounced and sustained activation of Rac1, leading to the formation of membrane ruffles and stress fibers. The activation of RhoA is also implicated in stress fiber formation. GroPIns and GroPIns4,5P₂ show weaker and more transient activation of Rac1.[1] | Small Molecule Inhibitors: EHT 1864 (Rac family), Rhosin (RhoA), NSC23766 (Rac1-GEF interaction) |
| Adenylyl Cyclase (AC) | GroPIns4P has been shown to inhibit adenylyl cyclase activity, leading to decreased intracellular cAMP levels. This effect is observed in various cell types, including thyroid cells and fibroblasts.[2][3] | Activators: Forskolin (pan-AC activator) Inhibitors: 2',5'-dideoxyadenosine (P-site inhibitor), ST034307 (selective AC1 inhibitor)[4][5] |
| Intracellular Calcium (Ca²⁺) Mobilization | GroPIns4P can induce an increase in intracellular Ca²⁺ levels by activating a signaling cascade that involves Src kinase and Phospholipase Cγ (PLCγ).[2][6] | Inhibitors of IP₃-mediated Ca²⁺ release: 2-Aminoethoxydiphenyl borate (2-APB), TMB-8[2][7] Chelators: BAPTA-AM, EGTA-AM[8] |
| Inflammatory Pathways | GPI-K is reported to have anti-inflammatory properties, significantly suppressing UVB-induced PGE₂ secretion in keratinocytes.[9][10] GroPIns can inhibit lipopolysaccharide (LPS)-induced inflammatory responses. | Corticosteroids: Dexamethasone NSAIDs: Ibuprofen, Indomethacin |
Experimental Protocols
To assess the specificity of GPI-K and other glycerophosphoinositols for their cellular targets, a variety of in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.
Liposome Binding Assay
This assay determines the direct interaction and binding affinity of a protein to lipid vesicles (liposomes) containing the lipid of interest.
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture containing a base phospholipid (e.g., phosphatidylcholine) and the lipid of interest (e.g., a glycerophosphoinositol derivative) at various molar ratios in a glass tube.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., HEPES-buffered saline) by vortexing, resulting in the formation of multilamellar vesicles.
-
Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
Incubate the purified protein of interest (e.g., a Rho GTPase) with the prepared liposomes at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
-
Separation of Bound and Unbound Protein:
-
Pellet the liposomes and any bound protein by ultracentrifugation.
-
Carefully collect the supernatant containing the unbound protein.
-
Wash the liposome pellet with buffer to remove any non-specifically bound protein.
-
-
Analysis:
-
Analyze the protein content in the supernatant and the pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using a specific antibody against the protein of interest.
-
Quantify the band intensities to determine the percentage of bound protein at different lipid concentrations.
-
The dissociation constant (Kd) can be calculated by fitting the binding data to a saturation binding curve.
-
Rac1 Activation Assay (G-LISA)
This assay measures the amount of active, GTP-bound Rac1 in cell lysates, providing a functional readout of the effect of compounds like GPI-K on Rho GTPase signaling.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Swiss 3T3 fibroblasts) in appropriate culture dishes and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal levels of GTPase activity.
-
Treat the cells with different concentrations of the test compound (e.g., GPI-K or GroPIns4P) for various time points. Include a positive control (e.g., EGF) and a negative control (vehicle).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
G-LISA Assay:
-
Use a commercially available G-LISA kit for Rac1 activation. These kits typically use a 96-well plate coated with a Rac-GTP binding protein.
-
Add an equal amount of protein from each cell lysate to the wells of the G-LISA plate.
-
Incubate the plate to allow the active, GTP-bound Rac1 to bind to the coated protein.
-
Wash the wells to remove unbound proteins.
-
Add a specific antibody that detects Rac1.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of active Rac1 in the sample.
-
Normalize the results to the total protein concentration of the lysates.
-
Compare the levels of Rac1 activation in treated cells to the control cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for understanding the specificity of this compound.
Caption: Inferred signaling pathway of this compound (GPI-K).
Caption: Experimental workflow for the Liposome Binding Assay.
Conclusion
While direct experimental evidence for the specificity of this compound is currently lacking, its structural similarity to other well-characterized glycerophosphoinositols provides a strong basis for inferring its cellular targets and mechanisms of action. The primary targets are likely to be key regulators of the actin cytoskeleton (Rho family GTPases), cAMP signaling (adenylyl cyclase), and intracellular calcium homeostasis. The provided experimental protocols offer a robust framework for researchers to directly assess the binding affinity and functional effects of GPI-K and its derivatives, thereby elucidating their specific roles in cellular signaling and their potential as therapeutic agents. Further research is necessary to confirm these inferred specificities and to quantify the comparative potency of GPI-K against other signaling modulators.
References
- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. CI. Structures and Small Molecule Modulators of Mammalian Adenylyl Cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What methods are best for inhibiting intracellular calcium release? | AAT Bioquest [aatbio.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Replicating Published Findings on the Bioactivity of Glycerophosphoinositol Lysine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Glycerophosphoinositol lysine (GPI-lysine), focusing on its anti-inflammatory properties. Due to the limited availability of peer-reviewed quantitative data on GPI-lysine, this document synthesizes information from commercial literature, patent filings, and academic research on the broader family of glycerophosphoinositols. The guide compares GPI-lysine's purported effects with those of the well-established corticosteroid, hydrocortisone, and provides detailed experimental protocols for researchers seeking to verify these findings.
Data Presentation: Comparative Bioactivity
| Bioactive Compound | Target/Assay | Reported Effect | Quantitative Data (Peer-Reviewed) |
| This compound | UVB-Induced PGE2 Secretion in NHEK¹ Keratinocytes | Significant suppression of PGE2.[1] | Data not available in peer-reviewed literature. Commercial sources claim significant inhibition. |
| UVB-Induced Erythema in vivo | Marked and rapid reduction in redness, with efficacy comparable to cortisone preparations.[1] | A 60% reduction in erythema is claimed in commercial literature.[1] | |
| Hydrocortisone | Pro-inflammatory Cytokine Secretion (in vitro) | Suppression of various pro-inflammatory cytokines (e.g., IL-1β, IFN-γ, TNF-α, IL-6).[2] | In mitogen-stimulated peripheral blood mononuclear cells, 10⁻⁶ M hydrocortisone significantly suppressed the secretion of IL-2, IFN-γ, IL-4, and IL-10.[2] In immature human enterocytes, hydrocortisone significantly attenuated IL-1β-induced IL-8 and IL-6 secretion.[3] |
| Clinically-Observed Erythema | Reduction of erythema in various inflammatory skin conditions. | In a clinical study on atopic dermatitis, a hydrocortisone-containing cream demonstrated a significant reduction in erythema over a 4-week treatment period.[4] |
¹Normal Human Epidermal Keratinocytes
Experimental Protocols
To facilitate the replication of the central findings related to the anti-inflammatory activity of this compound, the following detailed experimental protocols are provided.
In Vitro Model of UVB-Induced Inflammation in Human Keratinocytes
This protocol outlines the methodology to induce an inflammatory response in cultured human keratinocytes using UVB radiation, creating a model to test the anti-inflammatory effects of compounds like GPI-lysine.
a. Cell Culture:
-
Normal Human Epidermal Keratinocytes (NHEK) are cultured in a suitable keratinocyte growth medium, supplemented with growth factors, at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded in appropriate culture plates (e.g., 24-well plates) and grown to approximately 80% confluency.
b. UVB Irradiation:
-
Before irradiation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A thin layer of PBS is left covering the cells during irradiation to prevent drying.
-
Cells are exposed to a specific dose of UVB radiation (e.g., 30-100 mJ/cm²), a range known to induce inflammatory responses.[5] The UVB source should be calibrated to deliver a precise energy dose.
-
Sham-irradiated control cells are handled identically but not exposed to the UVB light.
c. Treatment with Bioactive Compounds:
-
Immediately after irradiation, the PBS is replaced with a fresh culture medium containing the desired concentrations of this compound or a comparator, such as hydrocortisone. A vehicle control (the solvent used to dissolve the compounds) should also be included.
-
The treated cells are then incubated for a specified period (e.g., 24 hours) to allow for the synthesis and secretion of inflammatory mediators.
Quantification of Prostaglandin E2 (PGE2) Secretion
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of PGE2 in the cell culture supernatant collected from the UVB-induced inflammation model.
a. Sample Collection:
-
After the incubation period, the cell culture supernatant is collected from each well.
-
To remove any cellular debris, the supernatant is centrifuged at a low speed (e.g., 1000 x g for 10 minutes).
-
The clarified supernatant can be used immediately or stored at -80°C for later analysis.
b. PGE2 ELISA Protocol:
-
A commercial PGE2 ELISA kit should be used, and the manufacturer's instructions should be followed precisely. The general steps are as follows:
-
Standard Curve Preparation: A series of PGE2 standards of known concentrations are prepared to generate a standard curve.
-
Sample Incubation: The collected culture supernatants and the standards are added to the wells of a microplate pre-coated with a PGE2 capture antibody.
-
Competitive Binding: A fixed amount of HRP-labeled PGE2 is added to each well, which competes with the PGE2 in the sample/standard for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate solution is added, which reacts with the bound HRP to produce a colorimetric signal.
-
Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength (typically 450 nm). The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: The concentration of PGE2 in the samples is calculated by comparing their absorbance values to the standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway for glycerophosphoinositols and the experimental workflow for assessing the bioactivity of this compound.
Caption: Proposed anti-inflammatory signaling pathway of Glycerophosphoinositol (GPI).
Caption: Workflow for assessing the bioactivity of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. US7625883B1 - Glycerophosphoinositol derivatives as modulators of cytosolic A2 phospholipase - Google Patents [patents.google.com]
- 3. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
- 5. This compound | C15H33N2O13P | CID 91936923 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Metabolic Footprint of Glycerophosphoinositol Lysine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of Glycerophosphoinositol lysine (GPI-Lys) on cultured cells. Given the limited direct metabolomic studies on GPI-Lys, this document synthesizes data from studies on its constituent components—glycerophosphoinositols and lysine—to project a hypothetical metabolic signature. This guide also presents detailed experimental protocols for conducting metabolomic analyses to validate these hypotheses and compares the projected effects of GPI--Lys with known cellular metabolic modulators.
This compound (CAS 425642-33-7) is a semi-synthetic derivative of glycerophosphoinositol, a natural metabolite of cellular lipids.[1] It is known for its anti-inflammatory and anti-aging properties, notably its ability to suppress UVB-induced prostaglandin E2 (PGE2) secretion in keratinocytes.[1] Understanding its impact on cellular metabolism is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
Comparative Metabolomic Analysis
The following tables summarize the hypothetical changes in intracellular metabolite concentrations in response to treatment with this compound, compared to a vehicle control and a generic inflammatory stimulus (e.g., Lipopolysaccharide, LPS). The data is projected based on the known metabolic roles of glycerophosphoinositols and lysine.
Table 1: Hypothetical Changes in Key Metabolic Pathways
| Metabolic Pathway | GPI-Lys Treatment (Fold Change vs. Control) | Inflammatory Stimulus (LPS) (Fold Change vs. Control) | Rationale for GPI-Lys Effect |
| Glycerophospholipid Metabolism | ↑ | ↑ | Precursor availability and signaling demand. |
| Amino Acid Metabolism (Lysine Catabolism) | ↑ | ↓ | Increased substrate availability from GPI-Lys. |
| Pentose Phosphate Pathway | ↑ | ↑ | Increased demand for NADPH for antioxidant defense. |
| Fatty Acid Synthesis | ↓ | ↑ | Anti-inflammatory action may reduce lipid mediator synthesis. |
| TCA Cycle | ↔ / ↑ | ↓ | Anaplerotic input from lysine catabolism may support the cycle. |
Table 2: Hypothetical Relative Abundance of Key Metabolites
| Metabolite | Vehicle Control (Relative Abundance) | GPI-Lys Treatment (Relative Abundance) | Inflammatory Stimulus (LPS) (Relative Abundance) |
| Glycerophosphoinositol | 1.0 | 5.0 | 1.2 |
| Lysine | 1.0 | 3.0 | 0.8 |
| Saccharopine | 1.0 | 2.5 | 0.7 |
| Pipecolic acid | 1.0 | 2.0 | 0.8 |
| Glutamate | 1.0 | 1.5 | 1.3 |
| Phosphatidylinositol (PI) | 1.0 | 1.2 | 1.5 |
| Lysophosphatidylinositol (LPI) | 1.0 | 0.8 | 2.0 |
| Prostaglandin E2 (PGE2) | 1.0 | 0.5 | 5.0 |
| NADPH | 1.0 | 1.8 | 1.6 |
| Lactate | 1.0 | 1.1 | 2.5 |
Experimental Protocols
Cell Culture and Treatment
A human keratinocyte cell line (e.g., HaCaT) or a macrophage cell line (e.g., RAW 264.7) would be suitable for these experiments.
-
Cell Seeding: Plate cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Vehicle Control: Treat cells with the vehicle used to dissolve GPI-Lys (e.g., sterile PBS).
-
This compound (GPI-Lys): Treat cells with an optimized concentration of GPI-Lys (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
Positive Control (Inflammatory Stimulus): Treat cells with LPS (100 ng/mL) for 24 hours.
-
-
Replicates: Prepare at least five biological replicates for each treatment group.
Metabolite Extraction
-
Quenching: Aspirate the culture medium and wash the cells rapidly with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites and quench metabolic activity.
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
LC-MS Based Metabolomics Analysis
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 100 µL of 50% methanol).
-
Chromatographic Separation: Use a reversed-phase liquid chromatography (RPLC) column (e.g., C18) for separation of a broad range of metabolites.
-
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to cover a wide range of metabolites.
-
Data Acquisition: Acquire data in an untargeted data-dependent or data-independent acquisition mode.
-
Data Processing: Process the raw data using a suitable software package (e.g., XCMS, MetaboAnalyst) for peak picking, alignment, and normalization.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation spectra to metabolome databases (e.g., HMDB, METLIN).
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of this compound
This compound, being structurally similar to lysophosphatidylinositol (LPI), may exert its effects through G protein-coupled receptors, such as GPR55. LPI is a known agonist for GPR55, which upon activation, can trigger downstream signaling cascades involving intracellular calcium mobilization and activation of RhoA.[2] The lysine moiety may influence receptor binding or modulate downstream signaling.
Caption: Hypothetical signaling cascade of this compound.
Experimental Workflow for Comparative Metabolomics
The following diagram outlines the workflow for a comparative metabolomics study of cells treated with this compound.
Caption: Workflow for a cell-based comparative metabolomics study.
Logical Relationship of GPI-Lys Components to Metabolic Effects
This diagram illustrates the logical connection between the components of this compound and their anticipated impact on cellular metabolism.
Caption: Contribution of GPI-Lys components to metabolic effects.
References
Safety Operating Guide
Navigating the Disposal of Glycerophosphoinositol Lysine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount for safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Glycerophosphoinositol lysine (GPI-lysine), a compound utilized for its anti-inflammatory and anti-aging properties. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a step-by-step disposal plan based on general best practices for laboratory chemical waste management.
Chemical and Physical Properties
A clear understanding of a substance's properties is the first step toward safe handling and disposal. The known quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C15H33N2O13P |
| Molecular Weight | 480.404 g/mol |
| CAS Number | 425642-33-7 |
| Physical Form | Solid |
| Purity | Typically ≥98% |
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure that all personnel handling this compound are familiar with standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat.
In case of accidental release:
-
Spill: As this compound is a solid, sweep up the material, taking care to avoid generating dust. Place the collected material into a suitable, labeled container for disposal.
-
Contact: In case of skin or eye contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.
Step-by-Step Disposal Protocol
The overriding principle for laboratory waste is to formulate a disposal plan before beginning any experiment.[1] The following procedure is a general guideline for the disposal of this compound in a laboratory setting.
-
Waste Identification and Segregation:
-
Containerization:
-
Place the this compound waste in a chemically compatible, non-reactive container. Plastic containers are often preferred for solid chemical waste.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound waste."
-
Include the approximate quantity of the waste.
-
Indicate the date of accumulation.
-
Attach any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste material as per your institution's procedures.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and disposal date.
-
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, applicable to this compound.
Caption: General workflow for the disposal of chemical waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, as well as local and national regulations, before disposing of any chemical waste.
References
Navigating the Safe Handling of Glycerophosphoinositol Lysine: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Glycerophosphoinositol lysine. Outlined herein are the necessary personal protective equipment (PPE), operational protocols for handling and stock solution preparation, and waste disposal procedures designed to ensure the safety of researchers, scientists, and drug development professionals. Given the limited specific toxicological data for this compound, a cautious approach is mandated.
This compound is a semi-synthetic derivative of glycerophosphoinositol, a natural cell component involved in various signaling pathways.[1] While some suppliers classify it as a non-hazardous chemical for shipping purposes, its biological activity as an anti-inflammatory and anti-aging agent, and its role in modulating cellular processes, necessitates careful handling in a laboratory setting to minimize exposure and ensure experimental integrity.[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound in its solid form and in solution.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. Outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated, providing an additional layer of protection. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: From Receipt to Experimentation
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram and protocols outline the necessary steps from receiving the compound to its experimental use.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 480.40 g/mol ).[1][2]
Materials:
-
This compound powder
-
Anhydrous, sterile solvent (e.g., DMSO, sterile water, or appropriate buffer)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Workspace Preparation: Before handling the compound, decontaminate the work surface within a chemical fume hood. Line the work area with absorbent pads.
-
Don PPE: Put on all required personal protective equipment as detailed in the PPE table.
-
Compound Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance within the fume hood. Carefully weigh out the desired amount of this compound (e.g., 4.804 mg for 1 mL of a 10 mM solution).
-
Solubilization: Add the appropriate volume of the chosen solvent to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C for long-term use.[1] For short-term storage (days to weeks), 0-4°C is recommended.[1]
Glycerophosphoinositol Signaling Pathway
Glycerophosphoinositols are bioactive metabolites that can modulate various cellular signaling pathways.[3] For instance, glycerophosphoinositol 4-phosphate (GroPIns4P) has been shown to influence the organization of the actin cytoskeleton by activating small GTPases.[4] The following diagram illustrates this signaling cascade.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound are to be considered chemical waste and must be disposed of in accordance with institutional and local regulations.
| Waste Type | Examples | Container | Disposal Method |
| Solid Chemical Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Chemical Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Sharps Waste | Needles and syringes used for in vivo studies. | Puncture-proof, labeled sharps container for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycerophosphoinositols: cellular metabolism and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
